molecular formula C35H38Cl2N8O4 B7796928 Itraconazole CAS No. 84604-65-9

Itraconazole

Cat. No.: B7796928
CAS No.: 84604-65-9
M. Wt: 705.6 g/mol
InChI Key: VHVPQPYKVGDNFY-ZPGVKDDISA-N
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Description

Itraconazole is a broad-spectrum triazole antifungal agent used extensively in scientific research. Its primary mechanism of action is the inhibition of a key fungal cytochrome P450 enzyme, lanosterol 14-alpha-demethylase. This inhibition disrupts the synthesis of ergosterol, an essential component of the fungal cell membrane, leading to increased membrane permeability and cell death . This compound is a valuable tool for studying a range of fungal pathogens, including Aspergillus , Blastomyces dermatitidis , and Histoplasma capsulatum . Beyond its classical antifungal applications, this compound has garnered significant research interest for its secondary pharmacological effects. It has been shown to inhibit the Hedgehog signaling pathway and exhibit antiangiogenic properties, making it a compound of interest in oncology research for conditions like basal cell carcinoma and other cancers . Recent investigations also explore its potential synergistic effects when combined with other agents, such as ritonavir, against Candida albicans infections, opening avenues for studying autophagy and overcoming drug resistance . Furthermore, novel formulation strategies, such as the development of amorphous ultrafine powders, are being researched to enhance its solubility and bioavailability for specialized applications like pulmonary delivery . This product is intended for research purposes only. It is strictly for use in laboratory settings and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butan-2-yl-4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one
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InChI

InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35-/m0/s1
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InChI Key

VHVPQPYKVGDNFY-ZPGVKDDISA-N
Source PubChem
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Canonical SMILES

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
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Isomeric SMILES

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
Source PubChem
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Molecular Formula

C35H38Cl2N8O4
Source PubChem
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DSSTOX Substance ID

DTXSID3023180
Record name Itraconazole
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Molecular Weight

705.6 g/mol
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Physical Description

Solid
Record name Itraconazole
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Solubility

Insoluble, Practically insoluble in water and dilute acidic solutions, 9.64e-03 g/L
Record name Itraconazole
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Impurities

Impurities: 4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(4H-1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1-methylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[trans-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 2-butyl-4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one.
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Color/Form

Solid, Crystals from toluene

CAS No.

84625-61-6
Record name Itraconazole
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Record name 3H-1,2,4-Triazol-3-one, 4-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-2-(1-methylpropyl)
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Melting Point

166.2 °C
Record name Itraconazole
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Record name Itraconazole
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Foundational & Exploratory

A Technical Guide to Itracanozole as a Hedgehog Signaling Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development, has been implicated in the pathogenesis and progression of various cancers when aberrantly reactivated. This has rendered it an attractive target for therapeutic intervention. Itraconazole, a triazole antifungal agent, has been identified as a potent inhibitor of the Hh pathway, acting through a mechanism distinct from other well-characterized Smoothened (SMO) antagonists. This guide provides a comprehensive overview of the Hh pathway, details the unique mechanism of action of this compound, presents validated experimental protocols for assessing its inhibitory activity, and discusses its potential in oncology, particularly in overcoming resistance to conventional Hh pathway inhibitors.

Part 1: The Hedgehog Signaling Pathway - A Mechanistic Overview

The Hedgehog signaling pathway is a highly conserved signal transduction cascade essential for embryonic patterning and tissue homeostasis.[1] In adult tissues, the pathway is largely quiescent, but its inappropriate reactivation is a known driver in several malignancies, including basal cell carcinoma (BCC) and medulloblastoma.[1][2]

Canonical Pathway Activation:

The core of the pathway involves three main components: the receptor Patched (PTCH1), the G protein-coupled receptor-like protein Smoothened (SMO), and the glioma-associated oncogene (GLI) family of transcription factors.[3][4]

  • "Off" State (Absence of Hh Ligand): In the absence of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH), PTCH1 resides in the primary cilium, a microtubule-based organelle crucial for Hh signaling. PTCH1 actively inhibits SMO, preventing its accumulation in the cilium. In the cytoplasm, the GLI proteins (GLI1, GLI2, GLI3) are part of a large protein complex that includes Suppressor of fused (SUFU). This complex promotes the proteolytic cleavage of GLI proteins into their repressor forms (GLI-R), which then translocate to the nucleus to suppress the transcription of Hh target genes.

  • "On" State (Presence of Hh Ligand): Upon binding of an Hh ligand to PTCH1, the inhibitory effect of PTCH1 on SMO is relieved. This allows SMO to translocate to and accumulate within the primary cilium, triggering a downstream signaling cascade.[3] This cascade leads to the dissociation of GLI proteins from SUFU and their conversion into transcriptional activators (GLI-A). GLI-A proteins then enter the nucleus and activate the transcription of target genes, including GLI1 and PTCH1 itself (a negative feedback mechanism), as well as genes involved in cell proliferation, survival, and differentiation.[1][3][5]

Hedgehog_Pathway cluster_off Pathway 'OFF' (No Hh Ligand) cluster_on Pathway 'ON' (Hh Ligand Present) PTCH1_off PTCH1 SMO_off SMO PTCH1_off->SMO_off Inhibits SUFU_GLI SUFU-GLI Complex Cilium_off Primary Cilium (Membrane) GLI_R GLI-Repressor SUFU_GLI->GLI_R Processing Nucleus_off Nucleus GLI_R->Nucleus_off Translocation TargetGenes_off Target Genes (GLI1, PTCH1) Transcription OFF Hh Hh Ligand PTCH1_on PTCH1 Hh->PTCH1_on Inhibits SMO_on SMO (Active) Cilium_on Primary Cilium (Membrane) SMO_on->Cilium_on Accumulates in GLI_A GLI-Activator Cilium_on->GLI_A GLI Processing & Activation Nucleus_on Nucleus GLI_A->Nucleus_on Translocation TargetGenes_on Target Genes (GLI1, PTCH1) Transcription ON

Caption: Canonical Hedgehog signaling pathway in the "OFF" and "ON" states.

Part 2: this compound's Unique Mechanism of Action

This compound was identified through a screen of previously human-tested drugs as a potent Hh pathway antagonist.[3][6] Its anti-Hedgehog activity is independent of its well-known antifungal mechanism, which involves the inhibition of fungal sterol biosynthesis.[3][6]

A Distinct SMO Antagonist:

The primary molecular target of this compound within the Hh pathway is SMO.[1] However, its mechanism of inhibition is fundamentally different from the canonical SMO antagonists like cyclopamine and the FDA-approved drug vismodegib.[3]

  • Non-Competitive Binding: this compound binds to SMO at a site distinct from that of cyclopamine and its derivatives.[6] This non-competitive binding is a crucial feature, as it allows this compound to potentially synergize with other SMO inhibitors and, importantly, to remain effective against cancer cells that have developed resistance to cyclopamine-like drugs through mutations in the SMO binding site.[3][7]

  • Inhibition of Ciliary Accumulation: A key step in Hh pathway activation is the accumulation of SMO in the primary cilium. This compound effectively prevents this stimulus-induced ciliary accumulation of SMO.[3][6] This contrasts with cyclopamine, which can paradoxically induce SMO accumulation in the cilium while still inhibiting its activity.[6]

  • Overcoming Resistance: Acquired resistance to drugs like vismodegib often arises from specific mutations in SMO (e.g., D477G) that prevent drug binding.[7] Because this compound has a different binding site and mechanism, it retains inhibitory activity against these clinically relevant SMO mutants.[7] This positions this compound as a valuable therapeutic option for patients whose tumors have become refractory to first-generation Hh inhibitors.[2][7]

Caption: this compound inhibits SMO via a distinct mechanism from other antagonists.

Part 3: In Vitro Experimental Validation

A robust assessment of this compound's anti-Hh activity requires a multi-assay approach. The following protocols provide a framework for characterizing its effects in a cancer cell context.

Cell Line Selection: The choice of cell line is critical. Ideal models include:

  • Ligand-Dependent Lines: NIH/3T3 cells are a standard model that requires stimulation with an Hh ligand (e.g., SHH conditioned media) or a direct SMO agonist (e.g., SAG) to activate the pathway.[8]

  • Constitutively Active Lines: Cancer cell lines with mutations that cause ligand-independent pathway activation, such as Ptch1-deficient mouse medulloblastoma cells, are highly relevant.[3][6] These models mimic the genetic state of many Hh-driven tumors.

Protocol 1: GLI1 mRNA Expression via qRT-PCR

Rationale: GLI1 is a direct transcriptional target of the Hh pathway, making its mRNA level a reliable and sensitive readout of pathway activity.[9] A reduction in GLI1 expression following treatment provides direct evidence of target engagement.

Methodology:

  • Cell Seeding: Plate Hh-responsive cells (e.g., Ptch1-/- medulloblastoma cells) in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with a dose range of this compound (e.g., 0.1 µM to 10 µM) and appropriate controls (Vehicle: DMSO; Positive Control: Vismodegib, 1 µM) for 24-48 hours.

  • RNA Extraction: Lyse cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qRT-PCR: Perform quantitative real-time PCR using SYBR Green master mix and validated primers for GLI1 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative expression of GLI1 using the ΔΔCt method.

Expected Outcome: this compound treatment should lead to a dose-dependent decrease in GLI1 mRNA levels.

CompoundConcentration (µM)Relative GLI1 Expression (Fold Change vs. Vehicle)
Vehicle (DMSO)-1.00
This compound0.50.62
This compound1.00.35
This compound5.00.11
Vismodegib1.00.08
Protocol 2: GLI-Luciferase Reporter Assay

Rationale: This functional assay directly measures the transcriptional activity of GLI proteins.[4] It utilizes a cell line (e.g., Shh-LIGHT2, a derivative of NIH/3T3 cells) stably transfected with a luciferase reporter gene under the control of multiple GLI binding sites.[8][9]

Methodology:

  • Cell Seeding: Seed Shh-LIGHT2 cells in a 96-well white, clear-bottom plate.

  • Treatment: After 24 hours, replace the medium with low-serum medium. Add the Hh pathway activator (e.g., SHH conditioned media) along with a dose range of this compound or controls.

  • Incubation: Incubate for 36-48 hours.

  • Lysis & Reading: Lyse the cells and measure luciferase activity using a dual-luciferase reporter assay system, which normalizes the GLI-responsive firefly luciferase signal to a constitutively expressed Renilla luciferase signal.[4][9]

  • Data Analysis: Plot normalized luciferase activity against inhibitor concentration to determine the IC50 value.

Expected Outcome: A dose-dependent reduction in luciferase activity, from which an IC50 value can be calculated. This compound typically exhibits an IC50 in the high nanomolar to low micromolar range.[3]

Protocol 3: Cell Viability/Proliferation Assay

Rationale: To determine if Hh pathway inhibition translates to a functional anti-proliferative effect in Hh-dependent cancer cells.

Methodology:

  • Cell Seeding: Seed Hh-dependent cancer cells (e.g., medulloblastoma or BCC lines) in a 96-well plate.

  • Treatment: Treat with a dose range of this compound for 72 hours.

  • Assay: Perform a cell viability assay, such as an MTT or CellTiter-Glo® Luminescent Cell Viability Assay.[4]

  • Data Analysis: Normalize the results to the vehicle-treated control and plot cell viability against drug concentration to calculate the GI50 (concentration for 50% growth inhibition).

Expected Outcome: A dose-dependent decrease in the viability of Hh-dependent cancer cells.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Parallel Assays (24-72h) cluster_readouts Data & Analysis Cell_Selection Select Hh-Dependent Cancer Cell Line Treatment Treat with this compound (Dose Response) Cell_Selection->Treatment qRT_PCR Protocol 1: qRT-PCR for GLI1 mRNA Treatment->qRT_PCR Luciferase Protocol 2: GLI-Luciferase Reporter Assay Treatment->Luciferase Viability Protocol 3: Cell Viability Assay (MTT) Treatment->Viability Readout_Gene Target Gene Expression (Pathway Inhibition) qRT_PCR->Readout_Gene Readout_Activity GLI Transcriptional Activity (IC50 Determination) Luciferase->Readout_Activity Readout_Function Cell Proliferation (GI50 Determination) Viability->Readout_Function

Caption: A validated workflow for the in vitro characterization of this compound.

Part 4: In Vivo Efficacy and Clinical Context

The anti-tumor effects of this compound have been demonstrated in preclinical mouse allograft models of medulloblastoma and BCC. Systemic administration of this compound at doses achieving serum levels comparable to those in patients receiving antifungal therapy can suppress Hh pathway activity and inhibit tumor growth.[3][6]

Key In Vivo Findings:

  • Tumor Growth Inhibition: Oral administration of this compound has been shown to significantly reduce the growth of Hh-dependent tumors in mice.

  • Synergy and Combination Therapy: In mouse models, combining this compound with cyclopamine resulted in greater tumor growth inhibition than either agent alone. Furthermore, this compound, often in combination with arsenic trioxide, has shown efficacy in models of acquired resistance to vismodegib.[7][10]

  • Clinical Relevance: Clinical trials have explored this compound for various cancers, including basal cell carcinoma, non-small cell lung cancer, and esophageal cancer, with a focus on its Hh inhibitory and anti-angiogenic properties.[11][12][13][14] In a trial for BCC, this compound treatment reduced tumor size and decreased the expression of GLI1.[14]

Conclusion and Future Directions

This compound represents a compelling example of drug repurposing, offering a clinically accessible agent with a novel mechanism for inhibiting the Hedgehog signaling pathway. Its ability to act on a distinct site on SMO provides a clear strategic advantage for treating tumors that have developed resistance to first-line SMO antagonists. Future research should continue to explore optimal combination strategies, identify predictive biomarkers for patient response, and further delineate its role in various Hh-driven malignancies. The established safety profile and oral bioavailability of this compound make it an attractive candidate for rapid translation into clinical practice for targeted cancer therapy.[3]

References

Investigating the Anti-Angiogenic Properties of Itraconazole In Vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Repurposing an Antifungal for Anti-Angiogenic Therapy

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a fundamental physiological process essential for growth, development, and wound healing. However, in pathological states such as cancer, uncontrolled angiogenesis is a hallmark, providing tumors with the necessary nutrients and oxygen to grow and metastasize.[1] The Vascular Endothelial Growth Factor (VEGF) signaling pathway, primarily through its receptor VEGFR2, is a critical driver of this process.[1] Consequently, inhibiting angiogenesis has become a cornerstone of modern cancer therapy.

Itraconazole, a triazole antifungal agent, has unexpectedly emerged as a potent anti-angiogenic agent, demonstrating efficacy in preclinical cancer models.[2][3] This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to investigate the anti-angiogenic properties of this compound in vitro. We will delve into the core molecular mechanisms of this compound's action and provide detailed, field-proven protocols for key assays to quantitate its anti-angiogenic effects on endothelial cells.

Molecular Mechanisms of this compound's Anti-Angiogenic Action

This compound exerts its anti-angiogenic effects through a multi-targeted approach, primarily by disrupting two critical signaling pathways in endothelial cells: VEGFR2 signaling and the mTOR (mammalian Target of Rapamycin) pathway.

Inhibition of VEGFR2 Glycosylation and Signaling

The binding of VEGF to its receptor, VEGFR2, on the surface of endothelial cells initiates a signaling cascade that promotes cell proliferation, migration, and survival. This compound has been shown to interfere with the proper maturation of N-linked glycans on VEGFR2.[4][5] This disruption of glycosylation leads to an accumulation of an immature, hypoglycosylated form of the receptor.[4][6] Consequently, the binding of VEGF to its receptor is significantly inhibited, leading to a downstream blockade of VEGFR2 autophosphorylation and the activation of subsequent signaling molecules like PLCγ1.[4] This ultimately abrogates the pro-angiogenic signals mediated by VEGF.

VEGFR2_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2_mature Mature Glycosylated VEGFR2 VEGF->VEGFR2_mature Binds PLCg1 PLCγ1 VEGFR2_mature->PLCg1 Activates VEGFR2_immature Immature Hypoglycosylated VEGFR2 Proliferation Endothelial Cell Proliferation, Migration, Survival PLCg1->Proliferation Promotes This compound This compound Glycosylation N-linked Glycosylation This compound->Glycosylation Inhibits Glycosylation->VEGFR2_mature Required for maturation

References

The Dual Identity of Itraconazole: From Antifungal to Anticancer Agent – A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Initially developed and widely utilized as a potent triazole antifungal agent, itraconazole has emerged from the realm of mycology to become a compelling candidate in oncology.[1][2] This guide provides an in-depth technical exploration of the serendipitous discovery and subsequent elucidation of this compound's dual functionality, with a primary focus on its anticancer properties. We will dissect the key signaling pathways modulated by this compound, namely the Hedgehog and angiogenesis pathways, and provide detailed, field-proven experimental protocols for researchers and drug development professionals to investigate its multifaceted mechanism of action. This document serves as a comprehensive resource, synthesizing mechanistic insights with practical methodologies to empower the scientific community in harnessing the full therapeutic potential of this compound.

Introduction: A Paradigm of Drug Repurposing

The journey of a drug from initial discovery to clinical application is often a long and arduous one. However, the practice of drug repurposing, or finding new therapeutic uses for existing approved drugs, offers a streamlined and cost-effective alternative.[1] this compound stands as a prime example of this strategy's success. Approved by the FDA as an antifungal agent, it has demonstrated significant antineoplastic activities in a growing body of preclinical and clinical research.[1][3] Its established safety profile and pharmacokinetics in humans further enhance its appeal as a repurposed cancer therapeutic.[1]

The primary antifungal mechanism of this compound involves the inhibition of lanosterol 14-α-demethylase, an enzyme crucial for the synthesis of ergosterol in fungi.[1] However, its anticancer effects are attributed to distinct molecular targets and pathways, a testament to the drug's complex pharmacology.[4] This guide will delve into the core mechanisms that underpin this compound's anticancer efficacy.

Mechanistic Insights into Anticancer Activity

This compound's anticancer prowess stems from its ability to modulate multiple critical signaling pathways involved in tumor growth, survival, and metastasis. The two most well-characterized pathways are the Hedgehog signaling pathway and the angiogenesis pathway.

Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development that is often aberrantly reactivated in various cancers, including basal cell carcinoma, medulloblastoma, and certain types of lung and pancreatic cancers.[4][5] The pathway's central components include the Patched (PTCH) receptor, the Smoothened (SMO) transmembrane protein, and the GLI family of transcription factors.

This compound has been identified as a potent antagonist of the Hh pathway, acting at the level of the SMO protein, albeit through a mechanism distinct from other known SMO inhibitors like cyclopamine.[4][6] this compound prevents the accumulation of SMO in the primary cilium, a key step in pathway activation.[4][7] This leads to the downstream inhibition of GLI transcription factors and their target genes, which are involved in cell proliferation and survival.[5]

Hedgehog_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cilia Primary Cilium cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH PTCH1 SMO SMO PTCH->SMO Inhibits SMO_cilia SMO Accumulation SMO->SMO_cilia Translocates to SUFU_GLI SUFU-GLI Complex SMO_cilia->SUFU_GLI Dissociates GLI_active Active GLI SUFU_GLI->GLI_active Releases GLI_nucleus GLI GLI_active->GLI_nucleus Translocates to Target_Genes Target Gene Expression (e.g., GLI1, PTCH1) GLI_nucleus->Target_Genes Activates Hh_ligand Hedgehog Ligand Hh_ligand->PTCH Binds This compound This compound This compound->SMO_cilia Blocks Accumulation

Figure 1: this compound's Inhibition of the Hedgehog Signaling Pathway.
Anti-Angiogenic Properties

Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, supplying tumors with the necessary nutrients and oxygen for their growth and dissemination.[1] this compound has demonstrated potent anti-angiogenic activity by targeting endothelial cells.[8][9]

Its anti-angiogenic effects are multifactorial, including:

  • Inhibition of Endothelial Cell Proliferation, Migration, and Tube Formation: this compound directly hinders the key processes of angiogenesis in response to critical growth factors like Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).[8][9]

  • Modulation of the mTOR Pathway: this compound inhibits the mechanistic Target of Rapamycin (mTOR) signaling pathway in endothelial cells.[10] This inhibition is mediated, at least in part, through its interaction with the mitochondrial protein voltage-dependent anion channel 1 (VDAC1), leading to the activation of the AMP-activated protein kinase (AMPK) pathway, an upstream inhibitor of mTOR.[10]

  • Disruption of Cholesterol Trafficking: this compound has been shown to interfere with intracellular cholesterol trafficking, which can impact the function of signaling molecules localized in lipid rafts, including components of the AKT/mTOR pathway.[11]

Angiogenesis_Inhibition cluster_effects Cellular Effects on Endothelial Cells cluster_pathways Signaling Pathways This compound This compound Proliferation Proliferation This compound->Proliferation Inhibits Migration Migration This compound->Migration Inhibits Tube_Formation Tube Formation This compound->Tube_Formation Inhibits VDAC1 VDAC1 This compound->VDAC1 Inhibits Cholesterol Cholesterol Trafficking This compound->Cholesterol Disrupts AMPK AMPK VDAC1->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits mTOR->Proliferation Regulates mTOR->Migration Regulates mTOR->Tube_Formation Regulates Cholesterol->mTOR Impacts

Figure 2: this compound's Anti-Angiogenic Mechanisms.
Overcoming Drug Resistance

A significant hurdle in cancer therapy is the development of multidrug resistance (MDR). This compound has shown promise in overcoming MDR, particularly that mediated by the P-glycoprotein (P-gp) efflux pump.[1] By inhibiting P-gp, this compound can increase the intracellular concentration of co-administered chemotherapeutic agents, thereby enhancing their efficacy.[1] This synergistic effect has been observed in combination with drugs like cisplatin.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies investigating the anticancer effects of this compound.

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssay TypeIC50 Value (µM)Exposure Time (hours)
SGC-7901Gastric CancerCCK-824.8372
U87GlioblastomaMTTDose-dependent inhibition36
C6GlioblastomaMTTDose-dependent inhibition36
MCF-7Breast CancerMTT~2.5-fold reduction with M-ITC-LNC24
HUVEC-Proliferation<0.7-

Table 2: In Vivo Antitumor Efficacy of this compound in Xenograft Models

Xenograft ModelCancer TypeTreatment RegimenTumor Growth Inhibition (%)Reference
LX-14NSCLC75 mg/kg, twice daily for 14 days72[4]
LX-7NSCLC75 mg/kg, twice daily for 14 days79[4]
LX-14 (with Cisplatin)NSCLCThis compound + Cisplatin97[4]
LX-7 (with Cisplatin)NSCLCThis compound + Cisplatin95[4]
U87Glioblastoma75 mg/kg, twice daily for 3 weeksSignificant decrease in tumor growth[6]
A431Cutaneous Squamous Cell Carcinoma40 mg/kg or 80 mg/kg, twice daily for ~3 weeksSignificant inhibition[7]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key in vitro and in vivo experiments to evaluate the anticancer properties of this compound.

In Vitro Assays

In_Vitro_Workflow cluster_proliferation Cell Proliferation & Viability cluster_migration Cell Migration & Invasion cluster_angiogenesis Angiogenesis cluster_mechanism Mechanism of Action start Start: Cancer Cell Lines cck8_mtt CCK-8 / MTT Assay start->cck8_mtt transwell Transwell Assay start->transwell tube_formation Tube Formation Assay start->tube_formation western_blot Western Blot (Hedgehog, mTOR pathways) start->western_blot end End: Data Analysis & Interpretation cck8_mtt->end transwell->end tube_formation->end western_blot->end

Figure 3: General Workflow for In Vitro Evaluation of this compound.

Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • This compound (dissolved in DMSO)

  • Cell Counting Kit-8 (CCK-8) solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[12]

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only). Incubate for the desired time points (e.g., 24, 48, 72 hours).[11]

  • CCK-8 Addition: At the end of the incubation period, add 10 µL of CCK-8 solution to each well.[13]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[13]

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.

Objective: To assess the effect of this compound on the migratory capacity of cancer cells.

Materials:

  • Cancer cell line of interest

  • Serum-free and complete culture medium

  • 24-well plates with Transwell inserts (8 µm pore size)

  • This compound

  • Cotton swabs

  • Fixation and staining reagents (e.g., methanol and crystal violet)

  • Microscope

Procedure:

  • Chamber Preparation: Place Transwell inserts into the wells of a 24-well plate. Add 600 µL of complete culture medium (containing a chemoattractant like 10% FBS) to the lower chamber.[14]

  • Cell Seeding: Resuspend serum-starved cells in serum-free medium containing various concentrations of this compound or vehicle control. Add 1 x 10^5 cells in 200 µL of the cell suspension to the upper chamber of the Transwell insert.[14][15]

  • Incubation: Incubate the plate for an appropriate duration (e.g., 24 hours) at 37°C to allow for cell migration.[14]

  • Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.[15]

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol for 20 minutes, followed by staining with 0.1% crystal violet for 30 minutes.[14][16]

  • Quantification: Wash the inserts, allow them to dry, and count the number of stained cells in several random fields under a microscope.

Objective: To evaluate the effect of this compound on the ability of endothelial cells to form capillary-like structures in vitro.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium (EGM-2)

  • Basal medium with supplements (e.g., VEGF, bFGF)

  • Matrigel

  • 96-well or 24-well plates

  • This compound

  • Calcein AM (for visualization)

  • Fluorescence microscope

Procedure:

  • Plate Coating: Coat the wells of a chilled plate with Matrigel and allow it to solidify at 37°C for 30-60 minutes.[17][18]

  • Cell Seeding and Treatment: Seed HUVECs onto the Matrigel-coated wells in medium containing various concentrations of this compound or vehicle control, along with angiogenic stimuli (e.g., EGM-2, VEGF).[17]

  • Incubation: Incubate the plate for 4-18 hours at 37°C to allow for tube formation.[19]

  • Visualization: Stain the cells with Calcein AM for 30 minutes.[19]

  • Imaging and Analysis: Visualize and capture images of the tube networks using a fluorescence microscope. Quantify tube formation by measuring parameters such as total tube length, number of junctions, and network size using image analysis software.[9]

In Vivo Xenograft Model

Objective: To assess the in vivo antitumor efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or nude mice)

  • Cancer cell line of interest

  • This compound oral solution

  • Vehicle control (e.g., 40% hydroxypropyl-β-cyclodextrin)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Tumor Growth and Grouping: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.

  • Drug Administration: Administer this compound orally (e.g., 75 mg/kg, twice daily) to the treatment group and vehicle to the control group for a specified duration (e.g., 14-21 days).[3][4]

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and perform further analyses such as immunohistochemistry for proliferation markers (e.g., Ki-67) and Western blotting for pathway-specific proteins.[3][20]

Conclusion and Future Directions

The journey of this compound from an antifungal to a promising anticancer agent underscores the power of drug repurposing in modern medicine. Its multifaceted mechanism of action, targeting key oncogenic pathways like Hedgehog signaling and angiogenesis, provides a strong rationale for its continued investigation in various cancer types. The experimental protocols detailed in this guide offer a robust framework for researchers to further explore and validate the therapeutic potential of this remarkable molecule.

Future research should focus on:

  • Identifying predictive biomarkers to select patients most likely to respond to this compound therapy.

  • Optimizing combination therapies with conventional chemotherapeutics and targeted agents to maximize synergistic effects and overcome resistance.

  • Conducting well-designed clinical trials to definitively establish the efficacy and safety of this compound in different cancer settings.[21]

The continued exploration of this compound's dual identity holds the promise of delivering a safe, accessible, and effective treatment option to the oncologist's arsenal.

References

Beyond the Fungal Membrane: An In-Depth Technical Guide to the Non-Canonical Molecular Targets of Itraconazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Reimagining a Classic Antifungal

For decades, Itraconazole has been a cornerstone in the management of fungal infections. Its well-established mechanism of action centers on the inhibition of fungal lanosterol 14-α-demethylase, a critical enzyme in the ergosterol biosynthesis pathway, thereby compromising the integrity of the fungal cell membrane[1][2][3]. However, a growing body of evidence has unveiled a fascinating and complex polypharmacology for this triazole antifungal. Beyond its effects on fungi, this compound engages with a diverse array of mammalian molecular targets, opening up exciting possibilities for its repurposing in the treatment of diseases such as cancer[4][5][6].

This technical guide provides a comprehensive exploration of the molecular targets of this compound that lie beyond the fungal cell membrane. We will delve into the intricate mechanisms by which this compound modulates key signaling pathways implicated in cancer and other diseases, offering insights for researchers, scientists, and drug development professionals. This document will serve as a detailed roadmap for understanding and investigating the non-canonical activities of this compound, complete with experimental protocols and visual aids to facilitate further research.

I. Angiogenesis Inhibition: A Multifaceted Attack on Tumor Vasculature

One of the most significant non-antifungal properties of this compound is its potent anti-angiogenic activity[7][8]. Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, providing tumors with the necessary nutrients and oxygen to grow and metastasize[9]. This compound has been shown to inhibit multiple key aspects of the angiogenic process, including endothelial cell proliferation, migration, and tube formation[8][10].

A. Targeting VEGFR2 Signaling: A Primary Mechanism of Anti-Angiogenesis

The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through its receptor VEGFR2, is a critical driver of angiogenesis[11]. This compound has been found to directly interfere with this pathway through a unique mechanism involving the glycosylation and trafficking of VEGFR2[9][11][12].

Mechanism of Action:

This compound treatment leads to the accumulation of immature, under-glycosylated forms of VEGFR2. This aberrant glycosylation impairs the proper trafficking of the receptor to the cell surface, resulting in its retention in a perinuclear region, partially overlapping with the cis-Golgi[9]. The consequence of this is a significant reduction in the number of functional VEGFR2 receptors on the endothelial cell surface. This, in turn, inhibits the binding of VEGF to its receptor and subsequently blocks the activation of downstream signaling cascades, including the phosphorylation of PLCγ1[9][11].

Experimental Workflow: Assessing this compound's Impact on VEGFR2 Signaling

VEGFR2_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Downstream Assays HUVEC Human Umbilical Vein Endothelial Cells (HUVECs) Treat Treat with this compound (various concentrations) HUVEC->Treat WB Western Blot for p-VEGFR2, total VEGFR2 Treat->WB IF Immunofluorescence for VEGFR2 localization Treat->IF FACS FACS for cell surface VEGFR2 expression Treat->FACS Binding VEGF Binding Assay Treat->Binding

Caption: Workflow for investigating this compound's effect on VEGFR2.

Detailed Protocol: Western Blot for Phosphorylated and Total VEGFR2

  • Cell Culture and Treatment: Plate Human Umbilical Vein Endothelial Cells (HUVECs) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phosphorylated VEGFR2 (p-VEGFR2) and total VEGFR2 overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the p-VEGFR2 signal to the total VEGFR2 signal.

II. Hedgehog Signaling Pathway Inhibition: A Potent Anti-Cancer Mechanism

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. However, its aberrant activation is implicated in the pathogenesis of various cancers, including medulloblastoma and basal cell carcinoma[13]. This compound has been identified as a potent antagonist of the Hh pathway, acting through a mechanism distinct from other known inhibitors[13][14][15].

A. A Unique Mode of Action on Smoothened (SMO)

The central transducer of the Hh pathway is the transmembrane protein Smoothened (SMO). This compound inhibits Hh signaling by acting on SMO, but it does so at a site distinct from that of the well-characterized SMO antagonist, cyclopamine[14][15]. This suggests a non-competitive mode of inhibition.

Mechanism of Action:

Upon Hh ligand binding to its receptor Patched (PTCH), the inhibitory effect of PTCH on SMO is relieved, leading to the accumulation of SMO in the primary cilium and subsequent activation of the GLI family of transcription factors[13]. This compound prevents the accumulation of SMO in the primary cilium that is normally induced by Hh stimulation[13][14]. This blockade of SMO translocation effectively shuts down the downstream signaling cascade, leading to the inhibition of GLI-mediated gene transcription[16][17].

Signaling Pathway: this compound's Inhibition of the Hedgehog Pathway

Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog Ligand PTCH Patched (PTCH) Hh->PTCH Binds SMO Smoothened (SMO) PTCH->SMO Inhibits Cilium Primary Cilium SMO->Cilium Translocates to SUFU SUFU Cilium->SUFU Inactivates GLI GLI SUFU->GLI Releases Nucleus Nucleus GLI->Nucleus Translocates to TargetGenes Target Gene Expression Nucleus->TargetGenes Activates This compound This compound This compound->SMO Inhibits

Caption: this compound inhibits the Hedgehog pathway by targeting SMO.

III. mTOR Signaling Pathway Inhibition: A Link to Cellular Metabolism

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism[18]. Dysregulation of the mTOR pathway is a common feature in many cancers. This compound has been shown to inhibit mTOR signaling, particularly in endothelial cells, through a novel mechanism involving mitochondrial function[18][19][20].

A. Targeting VDAC1 to Modulate the AMPK/mTOR Axis

Recent studies have identified the voltage-dependent anion channel 1 (VDAC1), a protein located in the outer mitochondrial membrane, as a direct target of this compound in endothelial cells[19][20].

Mechanism of Action:

By binding to VDAC1, this compound disrupts mitochondrial metabolism, leading to a decrease in ATP production and a corresponding increase in the cellular AMP:ATP ratio[19]. This shift in the energy balance of the cell activates AMP-activated protein kinase (AMPK), a key energy sensor. Activated AMPK then phosphorylates and inhibits components of the mTORC1 complex, leading to the downregulation of mTOR signaling[18][20]. This intricate interplay highlights a previously unknown connection between VDAC1 and the mTOR pathway[19].

Experimental Protocol: Measuring AMPK Activation via Western Blot

  • Cell Culture and Treatment: Culture HUVECs and treat with this compound as described previously. A positive control for AMPK activation, such as AICAR or metformin, should be included.

  • Cell Lysis and Protein Quantification: Lyse the cells and quantify the protein concentration.

  • Western Blotting: Perform SDS-PAGE and western blotting as described for VEGFR2.

  • Antibody Incubation: Probe the membrane with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.

  • Detection and Analysis: Detect the signal and quantify the band intensities, normalizing the p-AMPK signal to the total AMPK signal.

IV. Wnt/β-catenin Signaling Pathway Inhibition: Expanding the Anti-Cancer Armamentarium

The Wnt/β-catenin signaling pathway plays a pivotal role in embryonic development and adult tissue homeostasis. Its aberrant activation is a key driver in the initiation and progression of numerous cancers[21]. Emerging evidence indicates that this compound can also suppress this critical oncogenic pathway[22][23][24].

Mechanism of Action:

In several cancer cell types, including melanoma and endometrial cancer, this compound has been shown to down-regulate key components of the Wnt/β-catenin pathway. This includes a decrease in the expression of Wnt3a and β-catenin, and an upregulation of Axin-1, a negative regulator of the pathway[22][23]. The net effect is a reduction in the nuclear translocation of β-catenin and a subsequent decrease in the transcription of its target genes, such as cyclin D1[22]. The structural similarity between SMO, a target of this compound in the Hedgehog pathway, and Frizzled (FZD) receptors, which are key components of the Wnt pathway, has been suggested as a possible explanation for this cross-pathway inhibition[21].

V. Disruption of Intracellular Cholesterol Trafficking: A Hub for Multiple Effects

Beyond its direct interactions with signaling proteins, this compound has been found to disrupt the intracellular trafficking of cholesterol[11][25]. This fundamental cellular process appears to be a central node from which several of this compound's non-canonical effects emanate.

Mechanism of Action:

This compound treatment leads to the accumulation of cholesterol in late endosomes and lysosomes[11][26]. This phenotype is reminiscent of Niemann-Pick type C (NPC) disease. This disruption of cholesterol trafficking has been linked to the inhibition of the mTOR signaling pathway[26]. Furthermore, in glioblastoma cells, this abnormal cholesterol trafficking has been shown to induce autophagy[27][28]. The restoration of cellular cholesterol levels has been shown to rescue the effects of this compound on both mTOR signaling and VEGFR2 glycosylation, suggesting that the disruption of cholesterol homeostasis may be an upstream event that triggers these downstream effects[11][29].

Quantitative Data Summary: Inhibitory Concentrations of this compound

Target/ProcessCell TypeIC50Reference
Hedgehog Pathway ActivityShh-Light2 Cells~800 nM[14]
Endothelial Cell ProliferationHUVECs~200 nM[20]
mTOR InhibitionHUVECsSimilar to proliferation inhibition[11]
Cholesterol TraffickingHUVECsSimilar to proliferation inhibition[11]

Conclusion: A Polypharmacological Agent with Untapped Potential

The evidence presented in this technical guide clearly demonstrates that this compound's biological activity extends far beyond its well-known antifungal properties. Its ability to concurrently inhibit multiple, critical oncogenic pathways, including angiogenesis, Hedgehog signaling, mTOR signaling, and Wnt/β-catenin signaling, underscores its significant potential as a repurposed anti-cancer agent[4]. The discovery of its effects on fundamental cellular processes like cholesterol trafficking provides a deeper understanding of its pleiotropic effects.

For researchers and drug development professionals, this compound represents a compelling case study in drug repurposing and a valuable tool for dissecting complex signaling networks. The detailed protocols and mechanistic insights provided herein are intended to empower further investigation into the non-canonical targets of this compound, with the ultimate goal of translating these findings into novel therapeutic strategies for a range of human diseases.

References

Methodological & Application

Application Note: In Vitro Antifungal Susceptibility Testing of Itraconazole using the CLSI M38-A2 Method

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Clinical Imperative for Standardized Itraconazole Susceptibility Testing

This compound, a triazole antifungal agent, is a cornerstone in the management of a spectrum of fungal diseases, particularly those caused by filamentous fungi such as Aspergillus species. The increasing incidence of invasive fungal infections, coupled with the emergence of antifungal resistance, underscores the critical need for accurate and reproducible in vitro susceptibility testing. The Clinical and Laboratory Standards Institute (CLSI) M38-A2 document, "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi," provides the globally recognized standard for this purpose.[1][2][3] Adherence to this standardized protocol is paramount for generating reliable Minimum Inhibitory Concentration (MIC) data, which is essential for guiding therapeutic decisions, monitoring resistance trends, and facilitating the development of novel antifungal agents.[4] This application note provides a detailed, step-by-step protocol for the implementation of the CLSI M38-A2 method for this compound, integrating practical insights to ensure procedural fidelity and data integrity.

Principle of the Broth Microdilution Method

The CLSI M38-A2 method is a broth microdilution assay designed to determine the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal isolate.[4] The core principle involves challenging a standardized suspension of fungal conidia with serial twofold dilutions of this compound in a 96-well microtiter plate.[4] Following a defined incubation period, the plates are visually inspected for fungal growth. The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible growth compared to a drug-free control well.[5]

Materials and Reagents

Equipment:

  • Class II Biological Safety Cabinet

  • Incubator (35°C)

  • Spectrophotometer (530 nm)

  • Vortex mixer

  • Micropipettes (single and multichannel)

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile reservoirs

  • Reading mirror (optional)

Reagents and Consumables:

  • This compound Powder: Analytical grade (USP or equivalent)

  • Dimethyl Sulfoxide (DMSO): ACS reagent grade

  • RPMI 1640 Medium: With L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M Morpholinepropanesulfonic acid (MOPS).

  • Potato Dextrose Agar (PDA): For fungal culture and sporulation.

  • Sterile 0.85% Saline: With 0.05% Tween 80 (optional, to aid in conidia suspension).

  • Sterile disposable plasticware: Pipette tips, tubes, etc.

  • Quality Control (QC) Strains:

    • Aspergillus fumigatus ATCC 204305

    • Aspergillus flavus ATCC 204304

Detailed Experimental Protocol

Preparation of this compound Stock Solutions and Working Dilutions

This compound's hydrophobicity necessitates the use of a potent solvent for initial solubilization.

  • High-Concentration Stock Solution (e.g., 1600 µg/mL):

    • Accurately weigh the required amount of this compound powder.

    • Dissolve in 100% DMSO to achieve a concentration of 1600 µg/mL.[4] Ensure complete dissolution by vortexing.

    • Dispense into small, single-use aliquots and store at -70°C to maintain stability.[4][6]

  • Preparation of Drug Dilution Plates:

    • Thaw an aliquot of the this compound stock solution.

    • Prepare a working solution by diluting the stock 1:50 in RPMI 1640 medium to achieve a concentration of 32 µg/mL. This will be the highest concentration in the dilution series.

    • In a 96-well microtiter plate, add 100 µL of RPMI 1640 to wells 2 through 10 of each row designated for testing.

    • Add 200 µL of the 32 µg/mL this compound working solution to well 1.

    • Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process through well 10. Discard the final 100 µL from well 10. This results in a drug concentration gradient from 16 µg/mL to 0.03 µg/mL after inoculum is added.

    • Well 11 will serve as the growth control (drug-free) and should contain 100 µL of RPMI 1640.

    • Well 12 will be the sterility control, containing 200 µL of uninoculated RPMI 1640.

Inoculum Preparation and Standardization

The density of the fungal inoculum is a critical variable that significantly impacts the MIC result.[7]

  • Fungal Culture:

    • Subculture the fungal isolate onto a PDA slant or plate.

    • Incubate at 35°C for 7 days, or until sufficient conidiation is visually apparent.

  • Conidia Suspension:

    • Flood the surface of the mature fungal culture with approximately 5 mL of sterile 0.85% saline (optionally containing 0.05% Tween 80 to reduce conidial clumping).[8]

    • Gently probe and scrape the colony surface with a sterile swab or pipette tip to release the conidia.

    • Transfer the conidial suspension to a sterile tube. Allow heavy particles to settle for 3-5 minutes.[6]

    • Carefully transfer the upper, more homogeneous suspension to a new sterile tube.

  • Inoculum Standardization:

    • Adjust the turbidity of the conidial suspension to match a 0.5 McFarland standard, or more accurately, to a specific optical density range at 530 nm using a spectrophotometer.[6] For Aspergillus spp., a transmittance of 80-82% is typically targeted.[6]

    • This standardized suspension is then diluted 1:50 in RPMI 1640 medium to achieve the final working inoculum concentration, which should be between 0.4 x 10⁴ and 5 x 10⁴ CFU/mL.[9][10]

    • Perform quantitative colony counts on a sample of the final inoculum to verify the concentration.

Microdilution Plate Inoculation and Incubation
  • Inoculation:

    • Add 100 µL of the final standardized fungal inoculum to each well (wells 1-11) of the prepared drug dilution plate.[4][9] This brings the final volume in each well to 200 µL.

    • The final this compound concentrations will range from 8 µg/mL to 0.015 µg/mL.[9]

  • Incubation:

    • Cover the plates with adhesive seals or place them in a humidified chamber to prevent evaporation.

    • Incubate at 35°C for 48-72 hours.[6] The incubation time should be sufficient for robust growth in the drug-free control well.

Reading and Interpreting MICs

  • Endpoint Determination: After incubation, visually examine the plate from the bottom, using a reading mirror if helpful. The MIC is the lowest concentration of this compound that shows complete (100%) inhibition of growth as compared to the growth control.[5][10]

  • Growth Control: The growth control well must show turbid or filamentous growth.

  • Sterility Control: The sterility control well must remain clear.

Quality Control

To ensure the validity of the test results, it is mandatory to include QC strains with known MIC ranges in each test run.

Quality Control StrainThis compound MIC Range (µg/mL)
Aspergillus fumigatus ATCC 2043050.125 - 0.5
Aspergillus flavus ATCC 2043040.25 - 1.0

Table 1: CLSI M38-A2 established quality control ranges for this compound. The MICs for these strains must fall within the specified ranges for the test to be considered valid.[11]

Experimental Workflow and Troubleshooting

Itraconazole_Susceptibility_Testing cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A Prepare this compound Stock (1600 µg/mL in DMSO) B Create 2X Drug Dilutions in 96-Well Plate A->B E Inoculate Plate (100 µL Inoculum/well) B->E C Culture Fungal Isolate on PDA (35°C, 7 days) D Prepare & Standardize Inoculum (0.4-5 x 10^4 CFU/mL) C->D D->E F Incubate Plate (35°C, 48-72h) E->F G Read MIC (100% Growth Inhibition) F->G H Validate with QC Strains G->H

References

HPLC method development for quantification of Itraconazole in bulk drug

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Quantification of Itraconazole in Bulk Drug

Author: Dr. Evelyn Reed, Senior Application Scientist

**Abstract

This application note describes the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound in bulk drug substance. The method was developed based on a comprehensive understanding of the analyte's physicochemical properties and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The developed method is suitable for routine quality control analysis and stability studies of this compound.

Introduction

This compound is a broad-spectrum triazole antifungal agent used in the treatment of a variety of fungal infections. It functions by inhibiting the fungal cytochrome P450 oxidase-mediated synthesis of ergosterol, a critical component of the fungal cell membrane. Given its therapeutic importance, ensuring the quality and purity of the this compound bulk drug is paramount. A robust and reliable analytical method is essential for its quantification and for monitoring its stability over time.

This document provides a detailed walkthrough of the systematic development of an HPLC method, the rationale behind the selection of chromatographic parameters, and a comprehensive validation protocol.

Physicochemical Properties of this compound

A successful HPLC method development process begins with an understanding of the analyte's properties.

PropertyValueImplication for HPLC Method Development
Chemical Formula C₃₅H₃₈Cl₂N₈O₄High molecular weight suggests potential for strong retention on reversed-phase columns.
Molecular Weight 705.64 g/mol Influences diffusion and chromatographic peak shape.
pKa 3.7As a weak base, the pH of the mobile phase will significantly impact its retention and peak shape. Buffering the mobile phase below the pKa will ensure it is in its protonated, more polar form.
logP (Octanol/Water) 5.1High lipophilicity indicates strong retention in reversed-phase chromatography, necessitating a mobile phase with a high organic content.
UV Absorption Maxima at ~263 nmProvides a suitable wavelength for UV detection, offering good sensitivity.

HPLC Method Development Strategy

The goal was to develop a simple, isocratic RP-HPLC method with a short runtime, good peak symmetry, and high resolution. The development process followed a logical, stepwise approach.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Final Method & System Suitability Start Define Analytical Goal: Quantify this compound in Bulk Drug Col_Select Column Selection: C18 (250 x 4.6 mm, 5 µm) Rationale: High hydrophobicity of this compound Start->Col_Select MP_Select Mobile Phase Screening: ACN vs. Methanol Buffer selection (Phosphate) Col_Select->MP_Select Det_Select Detector Wavelength: Scan 200-400 nm Select λmax (~263 nm) MP_Select->Det_Select MP_Opt Mobile Phase Ratio Optimization: Adjust ACN/Buffer ratio for optimal Rt and peak shape MP_Select->MP_Opt pH_Opt Mobile Phase pH Adjustment: Optimize pH (e.g., pH 3.0) for best peak symmetry MP_Opt->pH_Opt Flow_Opt Flow Rate Optimization: Test 0.8-1.2 mL/min for balance of speed and resolution pH_Opt->Flow_Opt Final Final Optimized Method Flow_Opt->Final SST System Suitability Testing (SST): Tailing factor, Theoretical plates, %RSD of replicate injections Final->SST Validation Method Validation (ICH Q2(R1)) SST->Validation Proceed if SST passes ValidationProcess cluster_parameters Validation Parameters ValidatedMethod Validated HPLC Method Specificity Specificity (Forced Degradation) ValidatedMethod->Specificity Linearity Linearity & Range ValidatedMethod->Linearity Accuracy Accuracy (% Recovery) ValidatedMethod->Accuracy Precision Precision (Repeatability & Intermediate) ValidatedMethod->Precision LOD_LOQ LOD & LOQ ValidatedMethod->LOD_LOQ Robustness Robustness ValidatedMethod->Robustness

Application Note: Preparation and Characterization of Itraconazole Amorphous Solid Dispersion via Spray Drying

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive protocol for the development of an amorphous solid dispersion (ASD) of Itraconazole (ITZ) using the spray drying technique. This compound, a broad-spectrum antifungal agent, is classified as a Biopharmaceutical Classification System (BCS) Class II drug, characterized by high permeability but poor aqueous solubility[1][2]. This low solubility is a significant barrier to its oral bioavailability[1][3]. This guide details the scientific principles behind solid dispersion technology, a robust formulation strategy for enhancing the dissolution rate of poorly soluble drugs. We present a step-by-step methodology for formulation, spray drying, and subsequent characterization, grounded in established scientific literature. The objective is to provide researchers, scientists, and drug development professionals with a reliable framework for creating a stable, amorphous this compound formulation with enhanced dissolution properties.

Scientific Principles & Rationale

This compound: A BCS Class II Challenge

This compound is a weak base (pKa = 3.7) and is highly hydrophobic (log P ≈ 6.2), resulting in pH-dependent solubility[4]. Its aqueous solubility is extremely low, reported to be around 4 µg/mL in acidic media (pH 1.0) and dropping to less than 1 ng/mL at neutral pH[4][5]. This poor solubility limits the dissolution rate in the gastrointestinal tract, making it the rate-limiting step for drug absorption and leading to variable and incomplete bioavailability[1][6].

PropertyValueSource
BCS Class Class II[1][2]
pKa 3.7[4][6]
log P ~6.2
Aqueous Solubility < 1 ng/mL (neutral pH)[4]
Melting Point ~166 °C[7]
Mechanism of Solubility Enhancement via Solid Dispersion

Solid dispersion is a formulation strategy where a poorly soluble drug is dispersed within a hydrophilic carrier matrix[8][9]. The enhancement in dissolution rate is attributed to several key mechanisms:

  • Conversion to Amorphous State: By dispersing the drug at a molecular level within the polymer, the crystalline lattice structure is disrupted. The amorphous form of a drug has higher free energy than its crystalline counterpart, requiring less energy for dissolution[8][10].

  • Reduced Particle Size: The drug is molecularly dispersed within the carrier, representing the ultimate form of particle size reduction and maximizing the surface area available for dissolution[8][10].

  • Improved Wettability: The hydrophilic carrier improves the wettability of the hydrophobic drug particles, facilitating better contact with the dissolution medium[9][10][11].

  • Inhibition of Recrystallization: The polymer matrix provides physical stability by increasing the glass transition temperature (Tg) and creating physical barriers that hinder drug molecule mobility, thus preventing recrystallization of the amorphous drug[12].

Spray Drying: A Superior Technique for ASDs

Spray drying is a continuous process that converts a liquid feed into a solid powder in a single step[13]. It is particularly well-suited for producing ASDs due to the extremely rapid solvent evaporation (occurring in milliseconds)[14][15]. This rapid drying process kinetically traps the drug in a high-energy amorphous state within the polymer matrix, preventing the drug molecules from organizing into a stable crystalline lattice[16].

Formulation Development

Excipient Selection: The Carrier Polymer

The choice of polymer is critical for the physical stability and performance of the ASD. The ideal polymer should be miscible with the drug, possess a high glass transition temperature (Tg) to inhibit molecular mobility, and be soluble in both the chosen organic solvent and the aqueous dissolution medium[15].

PolymerCommon Grade(s)Key Features
Hypromellose Acetate Succinate (HPMCAS) AS-LG, AS-MG, AS-HGpH-dependent solubility; excellent at maintaining supersaturation. Widely used for ITZ[4][16].
Polyvinylpyrrolidone (PVP) K25, K30High Tg; forms strong hydrogen bonds with drugs. Good for stabilizing the amorphous state[7][12].
Soluplus® -Graft copolymer with amphiphilic properties, acting as a solubilizer[16].
Eudragit® EPOCationic polymer with pH-dependent solubility, suitable for weakly basic drugs like ITZ[7][16].

For this protocol, HPMCAS is selected due to its proven efficacy in creating stable this compound ASDs and its ability to inhibit precipitation in the intestine[4]. A drug-to-polymer ratio of 1:2 (w/w) is a common starting point for this compound to ensure the drug is adequately dispersed and stabilized[16].

Solvent System Selection

The solvent system must effectively dissolve both the drug and the polymer to create a homogenous feed solution. It should also be highly volatile to facilitate rapid evaporation during spray drying[17]. A mixture of dichloromethane (DCM) and methanol (MeOH) in a 1:1 (w/w) ratio is a well-established system for dissolving this compound and various polymers like HPMCAS[16].

Safety Precaution: Dichloromethane and methanol are volatile and toxic. All solution preparation must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Detailed Experimental Protocol

Materials & Equipment
  • API: this compound powder

  • Polymer: HPMCAS (e.g., AQOAT® AS-HG)

  • Solvents: Dichloromethane (ACS Grade), Methanol (ACS Grade)

  • Equipment:

    • Laboratory-scale spray dryer (e.g., Büchi Mini Spray Dryer B-290)

    • Analytical balance

    • Magnetic stirrer and stir bar

    • Volumetric flasks and beakers

    • Vacuum oven for secondary drying

    • Dessicator for storage

Step-by-Step Procedure

Step 1: Feed Solution Preparation (Target: 8% w/v Total Solids)

  • Accurately weigh 4.0 g of this compound and 8.0 g of HPMCAS (1:2 ratio).

  • Prepare 150 mL of the 1:1 (w/w) DCM:MeOH solvent system.

  • In a beaker placed on a magnetic stirrer, add the solvent system.

  • While stirring, slowly add the HPMCAS and allow it to dissolve completely.

  • Once the polymer is dissolved, slowly add the this compound powder.

  • Continue stirring until a clear, homogenous solution is obtained. This indicates complete dissolution of both components.

  • Filter the solution if any particulates are observed.

Step 2: Spray Dryer Setup and Operation

  • Set up the spray dryer according to the manufacturer's instructions. Ensure the nozzle is clean and correctly assembled.

  • Pre-heat the system by running it with the solvent blank (1:1 DCM:MeOH) until the inlet and outlet temperatures stabilize at the target setpoints. This also primes the feed line.

  • Set the initial process parameters. These serve as a starting point and should be optimized for your specific equipment and formulation[15][16].

ParameterRecommended Starting ValueRationale & Impact
Inlet Temperature 80 ± 5 °CMust be high enough for efficient solvent evaporation but low enough to prevent drug degradation. Directly affects outlet temperature[14][16].
Outlet Temperature 55 ± 5 °CA critical parameter controlled by feed rate and inlet temperature. Affects residual solvent levels and particle morphology[15].
Feed Rate 15-20 mL/minInfluences droplet size and drying time. Must be balanced with temperatures to maintain a stable outlet temperature[16].
Aspirator Rate 85-100%Ensures efficient drying and powder transport to the cyclone for collection[16].
Atomization Gas Flow High (e.g., 400-600 L/hr)Higher flow rates produce smaller droplets, leading to faster evaporation and smaller final particles[15].
  • Once the system is stable, switch the feed from the solvent blank to the drug-polymer solution.

  • Continuously monitor the inlet and outlet temperatures throughout the run, adjusting the feed rate as necessary to maintain a stable outlet temperature.

  • Collect the powdered solid dispersion from the collection vessel.

Step 3: Secondary Drying

  • The collected powder will contain residual solvent, which can act as a plasticizer and destabilize the amorphous form over time[15].

  • Transfer the collected powder to a vacuum oven.

  • Dry the powder at 40 °C under vacuum for 24-48 hours, or until a constant weight is achieved.

  • After drying, store the final this compound ASD powder in a desiccator over a desiccant to protect it from moisture.

Visualization of the Workflow

Characterization and Validation

Thorough characterization is essential to confirm the successful formation of an amorphous solid dispersion and to evaluate its performance.

TechniqueProperty MeasuredExpected Outcome for Successful ASD
Powder X-Ray Diffraction (PXRD) CrystallinityAbsence of sharp Bragg peaks characteristic of crystalline ITZ; presence of a broad "halo" pattern indicates an amorphous state[18][19].
Differential Scanning Calorimetry (DSC) Thermal properties (Tg, melting)Absence of the sharp endothermic peak corresponding to the melting point of ITZ (~166 °C). A single glass transition temperature (Tg) between that of the drug and polymer confirms a homogenous, miscible system[7].
Fourier-Transform Infrared (FTIR) Spectroscopy Drug-polymer interactionsShifts in characteristic peaks (e.g., carbonyl, hydroxyl groups) can indicate intermolecular interactions, such as hydrogen bonding, between ITZ and the polymer, which contribute to stabilization[12][18].
Scanning Electron Microscopy (SEM) Particle morphology and sizeProvides visual confirmation of particle characteristics (e.g., spherical, porous) which are influenced by spray drying parameters[16][19].
In Vitro Dissolution Testing Drug release rateA significantly faster and higher extent of drug dissolution compared to the pure crystalline ITZ and a physical mixture of ITZ and polymer. Testing should be performed in relevant media (e.g., simulated gastric fluid pH 1.2)[1][20][21].

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// Process Parameters inlet_temp [label="Inlet Temperature", fillcolor="#FBBC05", fontcolor="#202124", pos="-2.5,1.5!"]; outlet_temp [label="Outlet Temperature", fillcolor="#FBBC05", fontcolor="#202124", pos="-2.5,-1.5!"]; feed_rate [label="Feed Rate", fillcolor="#FBBC05", fontcolor="#202124", pos="2.5,1.5!"]; atomization [label="Atomization\nPressure", fillcolor="#FBBC05", fontcolor="#202124", pos="2.5,-1.5!"];

// Product Attributes particle_size [label="Particle Size", fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,3!"]; residual_solvent [label="Residual Solvent", fillcolor="#34A853", fontcolor="#FFFFFF", pos="-4,0!"]; morphology [label="Morphology", fillcolor="#34A853", fontcolor="#FFFFFF", pos="4,0!"]; crystallinity [label="Crystallinity", fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,-3!"];

// Edges center -> inlet_temp [dir=back]; center -> outlet_temp [dir=back]; center -> feed_rate [dir=back]; center -> atomization [dir=back];

inlet_temp -> residual_solvent; inlet_temp -> crystallinity; outlet_temp -> residual_solvent; outlet_temp -> crystallinity; feed_rate -> particle_size; feed_rate -> outlet_temp; atomization -> particle_size; atomization -> morphology; } } Figure 2: Interplay of process parameters and final product attributes in spray drying.

Conclusion

This application note outlines a systematic and scientifically-grounded protocol for preparing this compound amorphous solid dispersions using spray drying. By converting crystalline this compound into an amorphous form molecularly dispersed within a hydrophilic polymer like HPMCAS, a significant enhancement in dissolution rate can be achieved. The provided methodology, including formulation details, process parameters, and characterization techniques, serves as a robust starting point for researchers. Successful implementation of this protocol can overcome the solubility limitations of this compound, paving the way for developing oral dosage forms with improved bioavailability and therapeutic efficacy.

References

Itraconazole formulation with cyclodextrins for enhanced aqueous solubility

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Itraconazole Formulation with Cyclodextrins for Enhanced Aqueous Solubility and Bioavailability

Abstract

This compound (ITZ), a broad-spectrum antifungal agent, is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but critically low aqueous solubility.[1][2] This poor solubility (<1 µg/mL at physiological pH) presents a significant hurdle in developing oral dosage forms with adequate and consistent bioavailability.[3] This application note provides a comprehensive guide for researchers on utilizing cyclodextrins (CDs) to form inclusion complexes with this compound, thereby overcoming its solubility limitations. We will explore the underlying principles of guest-host complexation, detail systematic protocols for formulation and characterization, and provide insights into interpreting the resulting data to achieve a scientifically robust formulation.

Scientific Foundation: The Rationale for Cyclodextrin Complexation

The core challenge with this compound is its highly lipophilic nature (LogP > 5), which makes it practically insoluble in aqueous media.[4] Cyclodextrins offer an elegant solution to this problem. CDs are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[1] This unique toroidal structure allows them to encapsulate poorly soluble "guest" molecules, like this compound, within their central cavity, forming a "guest-host" inclusion complex.[1][4]

The formation of this complex effectively shields the hydrophobic drug molecule from the aqueous environment. The exterior of the cyclodextrin, being hydrophilic, imparts a much higher apparent water solubility to the entire complex, thereby increasing the concentration of the drug available for dissolution and subsequent absorption.[4]

Selecting the Appropriate Cyclodextrin

While native beta-cyclodextrin (β-CD) can form complexes with ITZ, its utility is limited by its relatively low aqueous solubility and potential for nephrotoxicity when administered parenterally.[5][6] Therefore, chemically modified derivatives are strongly preferred for pharmaceutical applications.

Cyclodextrin TypeKey Characteristics & Rationale for Use with this compound
Hydroxypropyl-β-CD (HP-β-CD) High aqueous solubility, excellent safety profile, and proven efficacy. It is the most commonly used CD for ITZ and is featured in the commercial formulation, Sporanox® oral solution.[2][4][7]
Sulfobutylether-β-CD (SBE-β-CD) High aqueous solubility with a negative charge that can enhance interaction with positively charged drug moieties. It has shown excellent complexing capacity with ITZ.[8][9]
Randomly Methylated-β-CD (RAMEB) Exhibits high solubilizing capacity, sometimes superior to HP-β-CD for certain molecules.[1][10] However, its parenteral use is limited due to toxicity concerns.[5]

The selection process is not theoretical; it must be driven by empirical data, beginning with a phase solubility study.

The Mechanism of Inclusion Complexation

The diagram below illustrates the fundamental principle of encapsulating a hydrophobic drug within the cyclodextrin cavity to enhance its solubility in water.

cluster_0 Aqueous Environment cluster_1 Inclusion Complex Formation ITZ This compound (Hydrophobic) CD Cyclodextrin Complex Soluble ITZ-CD Complex ITZ->Complex Encapsulation (Guest-Host Interaction) H2O_1 H₂O H2O_2 H₂O H2O_3 H₂O ITZ_in_CD ITZ

Caption: Encapsulation of a hydrophobic this compound molecule within the lipophilic cavity of a cyclodextrin.

Part I Protocol: Phase Solubility Analysis

Objective: To determine the stoichiometry and apparent stability constant (Kc) of the ITZ-CD complex. This is the foundational experiment to guide all further formulation efforts. The method described is based on the Higuchi and Connors technique.[3]

Rationale: A phase solubility diagram plots the total drug concentration (solubility) against the concentration of the cyclodextrin. The resulting profile reveals the nature of the complex.

  • AL-type: A linear increase indicates the formation of a 1:1 soluble complex.

  • AP-type: A positive deviation from linearity suggests the formation of higher-order complexes (e.g., 1:2 drug:CD).[11][12]

  • BS-type: Indicates the formation of a complex with limited solubility, which may precipitate at higher CD concentrations.[1][10]

For this compound, AL or AP types are desirable and are typically observed with modified cyclodextrins like HP-β-CD and RAMEB.[1][10]

Materials & Equipment:

  • This compound powder

  • Selected Cyclodextrin (e.g., HP-β-CD)

  • Buffer solution (e.g., pH 1.2 simulated gastric fluid without enzymes)[13]

  • Scintillation vials or sealed glass tubes

  • Orbital shaker/incubator set to 25°C or 37°C

  • Centrifuge

  • 0.45 µm syringe filters

  • HPLC or UV-Vis Spectrophotometer for ITZ quantification

Step-by-Step Protocol:

  • Prepare CD Stock Solution: Prepare a concentrated stock solution of the chosen cyclodextrin (e.g., 40% w/v HP-β-CD) in the selected buffer.

  • Serial Dilutions: Create a series of CD solutions of varying concentrations (e.g., 0% to 30% w/v) by diluting the stock solution in vials.

  • Add Excess Drug: Add an excess amount of this compound powder to each vial. Ensure that a solid excess of the drug remains visible at the bottom of each vial throughout the experiment.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker. Agitate at a constant temperature (e.g., 25°C) for a period sufficient to reach equilibrium (typically 48-72 hours).

  • Sample Collection & Preparation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot from the supernatant.

  • Centrifugation & Filtration: Centrifuge the samples to pellet any remaining suspended solids. Filter the supernatant through a 0.45 µm syringe filter to ensure a particle-free solution.

  • Quantification: Dilute the filtered samples appropriately and analyze the concentration of dissolved this compound using a validated HPLC or UV-Vis method.[14][15]

  • Data Analysis: Plot the molar concentration of dissolved this compound (Y-axis) against the molar concentration of the cyclodextrin (X-axis). Calculate the stability constant (Kc) from the slope of the linear portion of the curve using the formula: Kc = Slope / (S₀ * (1 - Slope)) where S₀ is the intrinsic solubility of ITZ in the buffer (the y-intercept).

Example Data Presentation:

HP-β-CD Conc. (% w/v)HP-β-CD Conc. (M)ITZ Solubility (µg/mL)ITZ Solubility (M)
00.0004.56.38E-09
50.036150.22.13E-07
100.072325.84.62E-07
150.108580.18.23E-07
200.144950.51.35E-06
250.1801400.01.99E-06

Part II Protocol: Preparation of Solid Inclusion Complexes

Objective: To prepare a solid powder of the ITZ-CD inclusion complex for characterization and potential incorporation into a final dosage form. The choice of method depends on scalability, cost, and the desired final product characteristics.

Start Select ITZ & CD (Based on Phase Solubility) Kneading Kneading Method Start->Kneading Coevaporation Co-evaporation Method Start->Coevaporation FreezeDrying Freeze-Drying (Lyophilization) Start->FreezeDrying Slurry Form thick slurry/ paste with minimal solvent Kneading->Slurry Dissolve Dissolve ITZ & CD in a common solvent Coevaporation->Dissolve DissolveAq Dissolve ITZ-CD complex in water FreezeDrying->DissolveAq Dry1 Dry under vacuum Slurry->Dry1 Evaporate Evaporate solvent under vacuum Dissolve->Evaporate Freeze Freeze solution (e.g., -80°C) DissolveAq->Freeze EndProduct Solid ITZ-CD Complex (Amorphous Powder) Dry1->EndProduct Evaporate->EndProduct Lyophilize Lyophilize under high vacuum Freeze->Lyophilize Lyophilize->EndProduct

Caption: Workflow for common methods of preparing solid this compound-Cyclodextrin complexes.

Kneading Method

Rationale: This method involves intimate mixing of ITZ and CD with a minimal amount of hydro-alcoholic solvent to form a paste. The shear forces applied during kneading facilitate the inclusion process. It is a simple and cost-effective method.[1][16]

Protocol:

  • Weigh the calculated amounts of ITZ and CD (e.g., 1:2 molar ratio) and place them in a mortar.[1]

  • Slowly add a suitable solvent (e.g., a water-ethanol mixture) dropwise while triturating with the pestle.

  • Continue adding solvent and kneading for 30-45 minutes until a homogeneous, thick paste is formed.[1][16]

  • Transfer the paste to a tray and dry it in an oven at a controlled temperature (e.g., 40-50°C) or under vacuum until a constant weight is achieved.

  • Pulverize the dried mass and pass it through a sieve to obtain a fine, uniform powder.

Co-evaporation Method

Rationale: This method involves dissolving both the drug and the cyclodextrin in a common organic solvent, followed by evaporation. The intimate molecular contact in the solution state promotes efficient complexation upon solvent removal. This often results in a highly amorphous product.[14][15]

Protocol:

  • Dissolve the calculated amounts of ITZ and CD in a suitable solvent (e.g., methanol or an ethanol/dichloromethane mixture) in a round-bottom flask.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).

  • Continue evaporation until a thin, solid film is formed on the flask wall.

  • Scrape the solid complex from the flask, pulverize, and sieve.

Part III Protocol: Physicochemical Characterization

Objective: To obtain definitive evidence of inclusion complex formation and to characterize the solid-state properties of the product. This is a self-validating step; if a true complex is formed, characteristic changes should be observable across multiple analytical techniques.

Differential Scanning Calorimetry (DSC)

Rationale: DSC measures the heat flow into or out of a sample as a function of temperature. A pure crystalline drug like ITZ will show a sharp endothermic peak at its melting point (~166°C).[4] Upon successful inclusion into the CD cavity, this peak should disappear or significantly broaden and shift, indicating the drug is no longer in its crystalline state but is molecularly dispersed within the complex.[1][10]

Protocol:

  • Accurately weigh 3-5 mg of the sample (pure ITZ, pure CD, their physical mixture, and the prepared complex) into separate aluminum DSC pans.

  • Seal the pans.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 250°C) under a nitrogen purge.

  • Record the thermograms and compare the peak corresponding to the melting of ITZ in all samples.

Powder X-Ray Diffraction (PXRD)

Rationale: PXRD is used to analyze the solid-state nature of a material. Crystalline materials produce a unique pattern of sharp, intense diffraction peaks. Amorphous materials produce a diffuse halo with no sharp peaks. The PXRD pattern of the prepared complex should show the absence of the characteristic peaks of pure ITZ, confirming its conversion to an amorphous or molecularly dispersed state within the CD.[17]

Protocol:

  • Pack a small amount of the powdered sample into the sample holder.

  • Mount the holder in the PXRD instrument.

  • Scan the sample over a defined 2θ range (e.g., 5° to 50°) using Cu Kα radiation.

  • Record the diffractograms for pure ITZ, pure CD, their physical mixture, and the prepared complex for comparison.

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

Rationale: NMR provides the most definitive evidence of inclusion in solution. The protons located on the inner surface of the cyclodextrin cavity (H-3 and H-5) are in a shielded, high-energy environment. When a guest molecule enters the cavity, it displaces water molecules and perturbs this environment, causing a characteristic upfield shift in the NMR signals of these internal protons.[11][18] This provides direct proof of the "inclusion" phenomenon.

Protocol:

  • Dissolve accurately weighed samples of the pure CD and the ITZ-CD complex in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Acquire the ¹H-NMR spectra for both samples.

  • Compare the chemical shifts (δ) of the CD protons in both spectra. Pay close attention to the signals for the H-3 and H-5 protons. An upfield shift in the spectrum of the complex confirms inclusion.

Part IV Protocol: Performance Evaluation - In Vitro Dissolution

Objective: To demonstrate that the formulated ITZ-CD complex provides a significant improvement in dissolution rate and extent compared to the unformulated drug.

Rationale: According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the solubility of the drug. By increasing the apparent solubility through complexation, a dramatic increase in the dissolution rate is expected. This is the ultimate performance metric for the formulation.[16]

Materials & Equipment:

  • USP Dissolution Apparatus (e.g., Apparatus 2, paddle)[13][16]

  • Dissolution medium: 900 mL of 0.1 N HCl (pH 1.2) to simulate gastric fluid.[13][16]

  • Pure ITZ powder and ITZ-CD complex powder (amount equivalent to 100 mg of ITZ).[16]

  • Syringes and filters for sampling.

  • HPLC or UV-Vis Spectrophotometer.

Step-by-Step Protocol:

  • Setup: Assemble the dissolution apparatus. Fill the vessels with 900 mL of dissolution medium and allow it to equilibrate to 37 ± 0.5°C. Set the paddle speed to 75 or 100 RPM.[13][16]

  • Sample Addition: Add a quantity of the ITZ-CD complex equivalent to 100 mg of ITZ to each vessel. In a separate vessel, add 100 mg of pure ITZ as a control.

  • Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw a sample (e.g., 5 mL) from each vessel. Immediately replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Preparation: Filter the samples immediately through a 0.45 µm filter.

  • Quantification: Analyze the samples for ITZ concentration using a validated analytical method.

  • Data Analysis: Calculate the cumulative percentage of drug dissolved at each time point and plot this against time for both the complex and the pure drug.

Example Dissolution Data:

Time (min)% ITZ Dissolved (Pure Drug)% ITZ Dissolved (ITZ-HP-β-CD Complex)
000
15265
30588[14][15]
60895
901198
1201399

Conclusion

The formation of inclusion complexes with modified cyclodextrins like HP-β-CD is a highly effective and commercially validated strategy to overcome the profound solubility challenges of this compound.[4] A systematic approach, beginning with phase solubility studies to select the optimal cyclodextrin and stoichiometry, followed by an efficient preparation method, is critical. Rigorous physicochemical characterization using techniques such as DSC, PXRD, and NMR provides the necessary evidence to confirm successful complexation. Ultimately, the significant enhancement in the in vitro dissolution rate serves as the primary indicator of a successful formulation, predicting improved in vivo performance and bioavailability for this important BCS Class II antifungal agent.

References

Application Note: A Comprehensive Protocol for Evaluating Itraconazole Synergy using the Checkerboard Broth Microdilution Assay

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rise of antifungal resistance necessitates innovative therapeutic strategies, with combination therapy emerging as a promising approach to enhance clinical efficacy and combat resistant pathogens. Itraconazole, a broad-spectrum triazole antifungal, is a key candidate for synergistic combinations. This document provides a detailed, step-by-step protocol for the checkerboard broth microdilution assay, a robust in vitro method for quantifying the interaction between this compound and other antifungal agents. We delve into the scientific principles, experimental design, data analysis using the Fractional Inhibitory Concentration Index (FICI), and troubleshooting common technical challenges. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate and validate antifungal synergy.

Introduction: The Rationale for Antifungal Synergy

Fungal infections pose a significant global health threat, exacerbated by the increasing prevalence of multidrug-resistant strains. Combination therapy, the concurrent use of two or more drugs, offers a powerful strategy to overcome these challenges.[1] A synergistic interaction occurs when the combined effect of two drugs is substantially greater than the sum of their individual effects.[1] This can lead to several clinical advantages:

  • Enhanced Potency: Achieving a therapeutic effect with lower doses of each drug, potentially reducing dose-related toxicity.

  • Overcoming Resistance: Restoring the activity of an agent against a resistant isolate.

  • Broadened Spectrum: Extending the range of fungal species susceptible to treatment.

  • Reduced Emergence of Resistance: The simultaneous action of two agents can make it more difficult for resistance to develop.

This compound, a fungistatic agent that inhibits the enzyme 14α-demethylase in the ergosterol biosynthesis pathway, is a cornerstone of antifungal therapy.[2] Its combination with other antifungals, such as terbinafine (which acts on a different step of the same pathway) or echinocandins, has shown promise both in vitro and in clinical settings.[3][4][5][6] The checkerboard assay is the most widely used in vitro method to systematically screen and quantify these interactions.[1][7]

Scientific Principle: The Checkerboard Assay and the Fractional Inhibitory Concentration Index (FICI)

The checkerboard assay is a two-dimensional titration of two compounds in a 96-well microtiter plate. Serial dilutions of Drug A (e.g., this compound) are prepared along the x-axis, and serial dilutions of Drug B are prepared along the y-axis. This matrix creates a gradient of drug combinations, allowing for the determination of the Minimum Inhibitory Concentration (MIC) of each drug, both alone and in combination.

The nature of the interaction is quantified by calculating the Fractional Inhibitory Concentration (FIC) Index (FICI) .[8]

The FIC for each drug is calculated as follows:

  • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)[7]

  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)[7]

The FICI is the sum of the individual FICs:

  • FICI = FIC of Drug A + FIC of Drug B [9][10]

The calculated FICI value is then used to categorize the interaction:

FICI Value Interaction Interpretation
≤ 0.5SynergyThe combined effect is significantly greater than the sum of individual effects.[8][9]
> 0.5 to ≤ 1.0AdditiveThe combined effect is equal to the sum of the individual effects.[9][11]
> 1.0 to < 4.0IndifferenceThe drugs do not appear to interact with each other.[8][9]
≥ 4.0AntagonismThe combined effect is less than the sum of their individual effects.[8][9]

It is important to note that while these interpretive breakpoints are widely accepted, variations exist, and results should be interpreted in the context of the specific fungal species and compounds being tested.[12][13][14][15]

Detailed Experimental Protocol

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for yeast susceptibility testing, with modifications for the checkerboard format.[9][16]

Materials
  • This compound (analytical grade powder)

  • Second antifungal agent (Drug B)

  • Fungal isolate(s) of interest (e.g., Candida albicans, Aspergillus fumigatus)

  • 96-well, sterile, flat-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Dimethyl sulfoxide (DMSO, for dissolving azoles)

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile 0.85% saline

  • Spectrophotometer or McFarland turbidity standards

  • Multichannel pipette (8- or 12-channel)

  • Sterile pipette tips and reagent reservoirs

  • Incubator (35°C)

Workflow Diagram

Checkerboard_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup (96-Well Plate) cluster_analysis Phase 3: Incubation & Analysis P1 Prepare Drug Stock Solutions (this compound & Drug B) P2 Prepare Fungal Inoculum (0.5 McFarland Standard) P3 Dilute Inoculum in RPMI-1640 Medium A1 Dispense RPMI Medium P3->A1 A2 Create Drug A Dilutions (Columns 1-11) A1->A2 A3 Create Drug B Dilutions (Rows A-G) A2->A3 A4 Add Fungal Inoculum to all test wells A3->A4 I1 Incubate Plate (35°C, 24-48h) A4->I1 I2 Determine MICs (Visual or Spectrophotometric) I1->I2 I3 Calculate FIC & FICI Values I2->I3 I4 Interpret Interaction (Synergy, Additive, etc.) I3->I4 caption Figure 1. Overall workflow of the checkerboard synergy assay.

Caption: Figure 1. Overall workflow of the checkerboard synergy assay.

Step-by-Step Methodology

Step 1: Preparation of Antifungal Stock Solutions

  • This compound (Drug A): Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL). Causality: DMSO is required to solubilize azole antifungals, which are poorly soluble in aqueous media.

  • Drug B: Prepare a stock solution of the second antifungal agent in an appropriate solvent (e.g., water for fluconazole, DMSO for other azoles) at a similar high concentration.

  • Working Solutions: From these stocks, prepare intermediate working solutions in RPMI-1640 medium at 4 times the highest final concentration to be tested in the assay.

Step 2: Preparation of Fungal Inoculum

  • Subculture the fungal isolate onto an SDA plate and incubate for 24 hours (for yeasts) or 48-72 hours (for molds) to ensure purity and viability.

  • Harvest several colonies and suspend them in 5 mL of sterile saline.

  • Vortex the suspension for 15 seconds to ensure homogeneity.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-5 x 10⁶ CFU/mL for yeasts). This can be done visually or using a spectrophotometer at 530 nm.

  • Prepare the final inoculum by diluting the standardized suspension 1:1000 in RPMI-1640 medium. This yields a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.[17] Causality: A standardized inoculum is critical for assay reproducibility; too high a density can lead to falsely elevated MICs, while too low a density can result in insufficient growth.

Step 3: Setting up the Checkerboard Plate

  • Plate Layout: A typical 10x10 grid is used within a 96-well plate. Columns 1-10 will contain drug combinations, column 11 will contain Drug B alone, and row H will contain Drug A alone. Well H12 serves as the growth control (no drug).

  • Medium Dispensing: Add 100 µL of RPMI-1640 to wells A1 through G10. Add 200 µL to wells H1 through H10. Add 100 µL to wells A11 through G11.

  • Drug A (this compound) Dilution:

    • Add 200 µL of the this compound working solution (4x highest concentration) to well A12.

    • Perform a 2-fold serial dilution by transferring 100 µL from well A12 to B12, and so on, down to G12. Discard the final 100 µL from G12. This creates the MIC determination row for this compound alone.

  • Drug B Dilution:

    • Add 200 µL of the Drug B working solution (4x highest concentration) to well H11.

    • Perform a 2-fold serial dilution across row H from well H10 to H1. This creates the MIC determination column for Drug B alone.

  • Creating the Matrix:

    • Transfer 50 µL from each well in column 11 (Drug B dilutions) to the corresponding wells in columns 1 through 10.

    • Transfer 50 µL from each well in row H (Drug A dilutions) to the corresponding wells in rows A through G.

  • Inoculation: Add 100 µL of the final fungal inoculum to each well from A1 to H11. Add 100 µL of sterile RPMI (no inoculum) to well H12 to serve as a sterility control.

Step 4: Incubation and Reading Results

  • Seal the plate or place it in a humidified chamber to prevent evaporation.

  • Incubate at 35°C for 24 to 48 hours. The incubation time should be standardized based on the growth rate of the organism in the drug-free control well.

  • MIC Determination: The MIC is defined as the lowest drug concentration that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control.[17] This can be determined visually or by reading the optical density (OD) at 600 nm with a microplate reader.[17]

    • MIC of Drug A alone: Read in row H.

    • MIC of Drug B alone: Read in column 11.

    • MIC in Combination: Identify the first well in each row and column that shows no growth (or ≥50% inhibition). These are the "isoeffective" combinations.

Data Analysis and Interpretation

Step 1: Record the MICs Create a table to systematically record the results from the 96-well plate. Mark wells with growth (+) and no growth (-).

Example Data Table:

This compound (µg/mL)Drug B (µg/mL)MIC of Drug B alone
8 ++++++++--0.25
4 ++++++----
2 ++++------
1 +++-------
0.5 ++--------
0.25 +---------
0.125 ----------
MIC of this compound alone 1 Growth Control: +

In this example, the MIC of this compound alone is 1 µg/mL and the MIC of Drug B alone is 0.25 µg/mL.

Step 2: Calculate the FICI For each non-growth well on the growth/no-growth interface, calculate the FICI.

  • Well with 0.25 µg/mL this compound + 0.0625 µg/mL Drug B:

    • FIC this compound = 0.25 / 1 = 0.25

    • FIC Drug B = 0.0625 / 0.25 = 0.25

    • FICI = 0.25 + 0.25 = 0.50 (Synergy)

  • Well with 0.5 µg/mL this compound + 0.03125 µg/mL Drug B:

    • FIC this compound = 0.5 / 1 = 0.5

    • FIC Drug B = 0.03125 / 0.25 = 0.125

    • FICI = 0.5 + 0.125 = 0.625 (Additive)

The lowest FICI value obtained from all the isoeffective combinations is reported as the FICI for the interaction.[9] In this case, the FICI is 0.5, indicating a synergistic interaction.

FICI_Interpretation cluster_conditions cluster_results Start Calculate FICI (FIC_A + FIC_B) C1 FICI <= 0.5 ? Start->C1 C2 0.5 < FICI <= 1.0 ? C1->C2 No R1 Synergy C1->R1 Yes C3 1.0 < FICI < 4.0 ? C2->C3 No R2 Additive C2->R2 Yes C4 FICI >= 4.0 ? C3->C4 No R3 Indifference C3->R3 Yes R4 Antagonism C4->R4 Yes caption Figure 2. Decision tree for FICI value interpretation.

Caption: Figure 2. Decision tree for FICI value interpretation.

Troubleshooting and Considerations

  • Trailing Effect: Azoles can sometimes exhibit a "trailing" phenomenon, where low-level growth persists at concentrations above the apparent MIC.[17] It is crucial to adhere to a strict endpoint definition (e.g., ≥50% inhibition at 24 hours) to ensure consistency.

  • Drug Solubility: Ensure that both drugs remain soluble at all tested concentrations in the RPMI medium. Precipitation can lead to inaccurate results and may be misinterpreted as antagonism.[18]

  • Inoculum Viability: Always confirm the viability of the inoculum by plating the growth control well on an SDA plate at the end of the experiment.

  • Edge Effects: Evaporation from the outer wells of a microtiter plate can concentrate the drugs and media, affecting growth. It is best practice to fill the perimeter wells with sterile water or PBS and not use them for experimental data.[18]

  • Reproducibility: All synergy experiments should be performed in biological triplicate to ensure the validity and reproducibility of the findings.

Conclusion

The checkerboard assay is a powerful and indispensable tool for the preliminary in vitro assessment of antifungal drug interactions. When performed with meticulous attention to detail and standardized procedures, it provides quantitative data that can guide further preclinical and clinical development of combination therapies involving this compound. The insights gained from this assay are a critical first step in developing more effective treatment regimens to combat the growing challenge of fungal infections.

References

Application Notes & Protocols: A Murine Model for In Vivo Testing of Itraconazole's Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Repurposing an Antifungal Agent for Oncology

Itraconazole, a triazole antifungal agent, has garnered significant attention for its potent anticancer properties.[1][2] This off-the-shelf therapeutic, with a well-established safety profile, presents a compelling case for drug repurposing in oncology.[2] Its multifaceted mechanisms of action, primarily targeting tumor angiogenesis and key developmental signaling pathways, offer a robust strategy against cancer progression.[1][2][3]

The anticancer activity of this compound is attributed to two primary mechanisms:

  • Inhibition of the Hedgehog (Hh) Signaling Pathway: The Hh pathway is crucial during embryonic development but is typically inactive in adult tissues.[4] Its aberrant reactivation in various cancers is linked to tumor growth and proliferation.[4][5] this compound acts as a potent antagonist of the Hh pathway by inhibiting the Smoothened (SMO) receptor, a key component of this cascade.[3][4][6] This inhibition prevents the activation of GLI transcription factors, which are responsible for transcribing genes involved in cell growth and survival.[3][4]

  • Anti-Angiogenic Activity: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with essential nutrients and oxygen.[1][7] this compound exhibits potent anti-angiogenic effects by interfering with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[1][8] this compound has been shown to inhibit endothelial cell proliferation, migration, and the formation of tube-like structures, which are all critical steps in angiogenesis.[9][10][11]

Given these potent anticancer mechanisms, establishing a reliable in vivo model to test this compound's efficacy is paramount for its clinical translation. This guide provides a comprehensive framework for designing and executing a murine xenograft study to evaluate the antitumor effects of this compound.

Key Signaling Pathways Targeted by this compound

To appreciate the rationale behind the experimental design, it is crucial to visualize the molecular pathways this compound disrupts.

Hedgehog_Pathway cluster_membrane Cell Membrane PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibition SUFU SUFU SMO->SUFU Inhibits SUFU (upon activation) Shh Shh Ligand Shh->PTCH1 Binds This compound This compound This compound->SMO Inhibits GLI GLI SUFU->GLI Sequesters Nucleus Nucleus GLI->Nucleus Translocation TargetGenes Target Genes (e.g., PTCH1, GLI1) Nucleus->TargetGenes Transcription

Caption: this compound's Inhibition of the Hedgehog Signaling Pathway.

Angiogenesis_Pathway cluster_membrane Endothelial Cell Membrane VEGFR2 VEGFR2 Downstream Downstream Signaling (PI3K/Akt, MAPK) VEGFR2->Downstream Phosphorylation VEGF VEGF VEGF->VEGFR2 Binds & Activates This compound This compound This compound->VEGFR2 Inhibits Glycosylation & Trafficking Proliferation Cell Proliferation & Migration Downstream->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis

Caption: this compound's Anti-Angiogenic Mechanism via VEGFR2 Inhibition.

Materials and Methods

This section outlines the necessary reagents, animal models, and equipment for the successful execution of the study.

Category Item Supplier/Specifications
Cell Lines Cancer cell line with active Hh pathway or high angiogenic potential (e.g., ASZ001 murine BCC line, NSCLC xenografts like LX-14 or LX-7)[9][12]ATCC, or as described in literature
Human Umbilical Vein Endothelial Cells (HUVECs)Lonza
Animals Immunocompromised mice (e.g., NOD/SCID, Athymic Nude)The Jackson Laboratory
Reagents This compound powderSigma-Aldrich
Hydroxypropyl-β-cyclodextrin (HPβCD)Sigma-Aldrich
MatrigelCorning
Primary Antibodies (Ki-67, CD31, Cleaved Caspase-3)Abcam, Cell Signaling Technology
Secondary Antibodies (HRP-conjugated)Vector Laboratories
TUNEL Assay KitRoche, Promega
Anesthetics (e.g., Isoflurane, Ketamine/Xylazine)VetOne
Equipment Digital CalipersFisher Scientific
Animal VentilatorHarvard Apparatus
MicrotomeLeica
Microscope with digital cameraOlympus, Nikon
Plate ReaderBioTek

Experimental Workflow

A well-structured experimental plan is critical for obtaining reproducible and meaningful data.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_invivo Phase 2: In Vivo Study cluster_analysis Phase 3: Endpoint Analysis A Select & Culture Cancer Cell Line C Tumor Implantation (Subcutaneous) A->C B Prepare this compound Formulation F Administer Treatment (Oral Gavage) B->F D Tumor Growth to Palpable Size C->D E Randomize Mice into Treatment Groups D->E E->F G Monitor Tumor Volume & Body Weight F->G H Euthanize & Excise Tumors G->H Endpoint Reached I Immunohistochemistry (Ki-67, CD31) H->I J TUNEL Assay (Apoptosis) H->J

Caption: Overall Experimental Workflow for In Vivo Efficacy Testing.

Detailed Protocols

Protocol 1: Preparation of this compound Formulation

Causality: this compound is poorly soluble in water. A cyclodextrin-based formulation is required to enhance its bioavailability for oral administration in mice.[13]

  • Prepare a 40% (w/v) solution of hydroxypropyl-β-cyclodextrin (HPβCD) in acidified water (pH 2.0, adjusted with HCl).

  • Slowly add this compound powder to the HPβCD solution while stirring to achieve the desired final concentration (e.g., 10 mg/mL).

  • Continue stirring at room temperature until the this compound is completely dissolved.

  • Sterile filter the solution through a 0.22 µm filter.

  • Store the formulation at 4°C, protected from light.

Protocol 2: Murine Xenograft Model Establishment

Causality: Subcutaneous xenografts provide a readily measurable and accessible tumor model to assess the efficacy of systemically administered therapeutics.

  • Harvest cancer cells during their logarithmic growth phase.

  • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.

  • Monitor the mice for tumor formation. Begin treatment when tumors reach a palpable size (e.g., 100-150 mm³).

Protocol 3: Treatment Administration and Monitoring

Causality: Daily oral gavage ensures consistent systemic drug exposure. Regular monitoring of tumor volume and body weight are key indicators of treatment efficacy and toxicity, respectively.

  • Randomize mice into treatment and control groups (n=8-10 mice per group).

    • Control Group: Vehicle (HPβCD solution).

    • Treatment Group: this compound (e.g., 75 mg/kg, administered twice daily).[9]

  • Administer the designated treatment via oral gavage daily for the duration of the study (e.g., 14-21 days).[9]

  • Measure tumor dimensions (length and width) with digital calipers every 2-3 days. Calculate tumor volume using the modified ellipsoid formula: Volume = 0.5 x Length x Width² .[14][15]

  • Record the body weight of each mouse every 2-3 days to monitor for signs of toxicity.

  • Euthanize mice when tumors reach the predetermined endpoint (e.g., 1500 mm³) or if signs of significant morbidity are observed.

Efficacy Evaluation: Endpoint Analyses

Upon completion of the treatment period, tumors are excised for detailed molecular and histological analysis to elucidate the mechanisms of this compound's in vivo action.

Protocol 4: Immunohistochemistry (IHC) for Proliferation (Ki-67) and Microvessel Density (CD31)

Causality: Ki-67 is a nuclear protein associated with cellular proliferation, making it an excellent marker for assessing the antiproliferative effects of this compound.[16][17] CD31 (PECAM-1) is expressed on the surface of endothelial cells and is a standard marker for quantifying microvessel density, thereby providing a measure of angiogenesis.

  • Fix excised tumors in 10% neutral buffered formalin for 24 hours.

  • Process the tissues and embed them in paraffin.

  • Cut 4-5 µm sections and mount them on charged slides.

  • Deparaffinization and Rehydration:

    • Xylene: 2 x 5 minutes.

    • 100% Ethanol: 2 x 5 minutes.

    • 95%, 70%, 50% Ethanol: 2 minutes each.

    • Rinse in distilled water.[18]

  • Antigen Retrieval:

    • Immerse slides in 0.01 M Sodium Citrate Buffer (pH 6.0).

    • Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.[18]

    • Allow slides to cool to room temperature.

  • Staining:

    • Block endogenous peroxidase activity with 3% H₂O₂ for 10 minutes.[18]

    • Block non-specific binding with 10% goat serum for 1 hour.[18]

    • Incubate with primary antibody (anti-Ki-67 or anti-CD31) overnight at 4°C.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop with DAB substrate and counterstain with hematoxylin.

  • Quantification:

    • Ki-67 Proliferation Index: Count the percentage of Ki-67-positive nuclei in at least five high-power fields per tumor.

    • Microvessel Density (MVD): Count the number of CD31-positive vessels in at least five high-power fields per tumor.

Protocol 5: TUNEL Assay for Apoptosis

Causality: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[19][20] This allows for the quantification of this compound-induced cell death in the tumor microenvironment.[19][21]

  • Use paraffin-embedded tissue sections as prepared for IHC.

  • Permeabilization: After rehydration, incubate sections with Proteinase K (20 µg/mL) for 15-30 minutes at room temperature to allow enzyme access to the nucleus.[19][21]

  • TUNEL Reaction:

    • Incubate the sections with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) in a humidified chamber for 1 hour at 37°C, protected from light.[21][22]

  • Detection:

    • If using a fluorescently labeled dUTP, counterstain with a nuclear stain (e.g., DAPI) and mount with anti-fade medium.

    • If using a biotin-labeled dUTP, follow with a streptavidin-HRP conjugate and DAB substrate for colorimetric detection.

  • Quantification:

    • Calculate the apoptotic index by counting the percentage of TUNEL-positive cells in at least five high-power fields per tumor.

Data Presentation and Interpretation

Parameter Control Group (Vehicle) Treatment Group (this compound) P-value
Average Tumor Volume (mm³) 1250 ± 150450 ± 80<0.01
Tumor Growth Inhibition (%) N/A64%N/A
Ki-67 Proliferation Index (%) 75 ± 830 ± 5<0.001
Microvessel Density (vessels/field) 25 ± 48 ± 2<0.001
Apoptotic Index (%) 3 ± 115 ± 3<0.01

Note: The data presented in this table are hypothetical and for illustrative purposes only.

A significant reduction in tumor volume, proliferation index, and microvessel density, coupled with an increase in the apoptotic index in the this compound-treated group, would provide strong evidence for its anticancer efficacy in the tested murine model.

Troubleshooting and Considerations

  • Drug Solubility: Ensure the this compound formulation is freshly prepared and completely dissolved to avoid variability in dosing.

  • Animal Health: Monitor mice closely for signs of toxicity, such as significant weight loss (>15%), lethargy, or ruffled fur. Adjust the dose or treatment schedule if necessary.

  • IHC/TUNEL Optimization: Antibody concentrations and incubation times may need to be optimized for specific cell lines and tissue types. Always include positive and negative controls.[22]

  • Model Selection: The choice of cancer cell line and mouse strain is critical. For cancers driven by Hedgehog pathway mutations, such as basal cell carcinoma, a genetically engineered mouse model (e.g., Ptch1+/- mice) may be more appropriate.[23][24][25]

Conclusion

This comprehensive guide provides a robust framework for establishing a murine model to evaluate the in vivo anticancer efficacy of this compound. By meticulously following these protocols and understanding the underlying scientific principles, researchers can generate high-quality, reproducible data to support the continued development of this compound as a promising repurposed therapeutic for cancer treatment. The multifaceted approach, targeting both tumor cell proliferation via Hedgehog pathway inhibition and the tumor microenvironment through anti-angiogenic mechanisms, underscores the potential of this compound in the oncology landscape.[2][8]

References

Cell-based assay to screen for Itraconazole's inhibition of the Hedgehog pathway

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to screening for Itraconazole's inhibition of the Hedgehog pathway using a cell-based reporter assay.

Application Note: Quantifying this compound-Mediated Hedgehog Pathway Inhibition

Introduction: Repurposing this compound as a Hedgehog Pathway Antagonist

The Hedgehog (Hh) signaling pathway is a cornerstone of embryonic development, meticulously orchestrating cell fate, proliferation, and tissue patterning.[1][2] While largely quiescent in adults, its aberrant reactivation is a known driver in several human cancers, including basal cell carcinoma and medulloblastoma.[1][3][4][5] This makes the Hh pathway a compelling target for therapeutic intervention.[1]

This compound, a triazole antifungal agent used clinically for decades, has been identified as a potent antagonist of the Hh signaling pathway.[6][7][8][9][10] This discovery positions this compound as a promising candidate for drug repurposing in oncology. Unlike its antifungal activity, which involves inhibiting lanosterol 14-α-demethylase in the ergosterol biosynthesis pathway, its anticancer effect is executed through a distinct mechanism: the direct inhibition of the essential Hh pathway component, Smoothened (SMO).[5][6][7][11]

This application note provides a comprehensive, field-tested guide for researchers to quantitatively assess the inhibitory activity of this compound on the Hedgehog pathway. We detail a robust cell-based reporter assay that serves as a reliable method for screening and characterizing Hh pathway inhibitors.

The Molecular Mechanism: How this compound Blocks Hedgehog Signaling

Understanding the mechanism of inhibition is critical for designing a valid screening assay. The canonical Hh pathway operates through a series of activation and repression steps.

  • "Off" State (Absence of Hh Ligand): The 12-pass transmembrane receptor Patched (PTCH1) actively represses the 7-pass transmembrane protein Smoothened (SMO). This prevents SMO from localizing to the primary cilium, a key signaling organelle. Downstream, the Glioma-associated oncogene (GLI) transcription factors are processed into repressor forms, keeping Hh target genes silent.[12][13]

  • "On" State (Presence of Hh Ligand): Secreted Hh ligands (e.g., Sonic Hedgehog, Shh) bind to PTCH1, alleviating its inhibition of SMO.[12] SMO then translocates to the primary cilium, initiating a signaling cascade that culminates in the activation of GLI transcription factors (GLI1, GLI2).[6][9] Activated GLI proteins move to the nucleus and drive the transcription of target genes, including PTCH1 and GLI1 themselves.[12]

  • This compound's Point of Intervention: this compound exerts its inhibitory effect by targeting SMO.[7][11] Mechanistic studies reveal that this compound prevents the ciliary accumulation of SMO that is normally induced by Hh pathway stimulation.[6][7][8][9] Notably, it is proposed to bind to SMO at a site distinct from that of other well-known inhibitors like cyclopamine and vismodegib, which allows it to act synergistically with them and overcome certain forms of drug resistance.[5][6][14][15][16]

Hedgehog_Pathway_Inhibition cluster_off Pathway OFF (No Ligand) cluster_on Pathway ON (Ligand Present) PTCH_off PTCH1 SMO_off SMO PTCH_off->SMO_off Inhibits GLI_R GLI-Repressor SMO_off->GLI_R Leads to Repression TargetGenes_off Target Genes (e.g., GLI1, PTCH1) OFF GLI_R->TargetGenes_off Represses Shh Shh Ligand PTCH_on PTCH1 Shh->PTCH_on Binds & Inhibits SMO_on SMO (Ciliary Accumulation) GLI_A GLI-Activator SMO_on->GLI_A Activates TargetGenes_on Target Genes (e.g., GLI1, PTCH1) ON GLI_A->TargetGenes_on Activates Transcription This compound This compound This compound->SMO_on Prevents Ciliary Accumulation

Figure 1: The Hedgehog signaling pathway and this compound's mechanism.

Principle of the GLI-Luciferase Reporter Assay

To quantitatively measure Hh pathway activity, we employ a dual-luciferase reporter gene assay. This system provides a highly sensitive and specific readout of the transcriptional activity of GLI proteins.[1][17]

The core of the assay is an engineered cell line, most commonly the Shh-LIGHT2 cell line (derived from NIH/3T3 mouse fibroblasts).[6][18][19][20] These cells are stably transfected with two reporter constructs:

  • Firefly Luciferase Reporter: The gene for firefly luciferase is placed under the control of a synthetic promoter containing multiple GLI-binding sites. When the Hh pathway is active, GLI transcription factors bind to these sites and drive the expression of firefly luciferase.[1][17][18][19]

  • Renilla Luciferase Normalization Control: The gene for Renilla luciferase is driven by a constitutive promoter (e.g., TK promoter). This reporter is expressed at a constant level, irrespective of Hh pathway activity.[17][18][19]

The assay workflow is straightforward: cells are stimulated with an Hh pathway agonist (like recombinant Shh protein) to turn the pathway "on." In the presence of an inhibitor like this compound, SMO activation is blocked, preventing GLI-mediated transcription of firefly luciferase. The resulting light output from the firefly luciferase reaction is directly proportional to pathway activity. The Renilla luciferase signal is used to normalize the data, correcting for variations in cell viability and number.[17]

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format, suitable for dose-response analysis and screening.

Materials and Reagents
  • Cell Line: Shh-LIGHT2 cells (RRID:CVCL_2721).[18]

  • Growth Medium: DMEM supplemented with 10% Calf Serum (CS), 1% Penicillin/Streptomycin.

  • Assay Medium: DMEM supplemented with 0.5% Calf Serum (CS), 1% Penicillin/Streptomycin.[6]

  • Pathway Agonist: Recombinant mouse Shh-N terminus protein (e.g., final concentration of 200 ng/mL).[21]

  • Test Compound: this compound (Stock prepared in DMSO).

  • Positive Control: Vismodegib or Cyclopamine (Stock prepared in DMSO).

  • Assay Plates: 96-well white, clear-bottom tissue culture plates.[17][22]

  • Reagents: DMSO (cell culture grade), Phosphate-Buffered Saline (PBS).

  • Luciferase Detection: Dual-Luciferase® Reporter Assay System (e.g., Promega) or similar.[23]

  • Equipment: Humidified 37°C, 5% CO₂ incubator, Luminometer capable of reading 96-well plates.

Step-by-Step Methodology

Day 1: Cell Seeding

  • Culture Shh-LIGHT2 cells in Growth Medium until they are ~80-90% confluent.

  • Trypsinize, count, and resuspend the cells in Growth Medium.

  • Seed 25,000 cells in 100 µL of Growth Medium into each well of a 96-well white, clear-bottom plate.[17][22]

  • Include several wells without cells for background luminescence measurement.

  • Incubate for 16-24 hours at 37°C, 5% CO₂. It is critical that the cells form a confluent monolayer before treatment.[17][22][23]

Day 2: Compound Treatment

  • Prepare Compounds: Perform serial dilutions of this compound and the positive control (e.g., Vismodegib) in Assay Medium. The final DMSO concentration should be kept constant across all wells (e.g., ≤0.1%).

  • Prepare Agonist: Prepare a 2X working solution of the Shh agonist in Assay Medium.

  • Treat Cells:

    • Carefully remove the Growth Medium from the wells. A multichannel pipette is recommended to avoid detaching the confluent cell monolayer.[22][23]

    • Add 50 µL of the appropriate compound dilution (this compound, Vismodegib, or Assay Medium with DMSO for controls) to each well.

    • Immediately add 50 µL of the 2X Shh agonist solution to all wells except the "unstimulated" controls. Add 50 µL of plain Assay Medium to the "unstimulated" wells.

    • Your final plate layout should include:

      • Cell-free background wells.

      • Unstimulated cells (DMSO vehicle only).

      • Stimulated cells (Shh agonist + DMSO vehicle).

      • Stimulated cells + serial dilutions of this compound.

      • Stimulated cells + serial dilutions of the positive control inhibitor.

  • Incubate the plate for 24-30 hours at 37°C, 5% CO₂.[22][23]

Day 3: Luciferase Assay

  • Remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Carefully aspirate the medium from all wells.

  • Lyse the cells by adding 25 µL of 1X Passive Lysis Buffer to each well.[23]

  • Place the plate on an orbital shaker for 15-20 minutes at room temperature to ensure complete lysis.

  • Perform the dual-luciferase measurement using a luminometer according to the manufacturer's protocol.[23] This typically involves sequential injection of the firefly luciferase substrate followed by the Stop & Glo® reagent (which quenches the firefly reaction and initiates the Renilla reaction).

Data Analysis and Visualization

Data Calculation
  • Normalization: For each well, calculate the Normalized Response Ratio by dividing the Firefly Luciferase reading by the Renilla Luciferase reading.

    • Normalized Ratio = Firefly RLU / Renilla RLU

  • Calculate Percent Inhibition: Determine the percent inhibition for each concentration of this compound relative to the stimulated (agonist only) and unstimulated (vehicle only) controls.

    • % Inhibition = 100 * (1 - [Normalized Ratio_Sample - Avg. Ratio_Unstimulated] / [Avg. Ratio_Stimulated - Avg. Ratio_Unstimulated])

  • Dose-Response Curve and IC₅₀: Plot the Percent Inhibition against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., four-parameter variable slope) to fit the curve and determine the IC₅₀ value (the concentration at which 50% of the pathway activity is inhibited).

Representative Data Presentation

The following table shows example data for determining the IC₅₀ of this compound (ITZ) and Vismodegib.

TreatmentConcentration (µM)Firefly RLURenilla RLUNormalized Ratio% Inhibition
Unstimulated-1,52030,1000.050% (Baseline)
Stimulated (Shh)-45,30029,8001.520% (Max Signal)
ITZ0.141,20030,5001.3511.6%
ITZ0.329,80029,9000.9936.1%
ITZ 0.8 23,450 30,200 0.78 50.3%
ITZ2.09,98029,7000.3480.3%
ITZ5.03,10030,0000.1096.6%
Vismodegib0.0324,15030,1000.8049.0%

This is sample data for illustrative purposes only.

Experimental Workflow Diagram

Figure 2: High-level experimental workflow for the assay.

References

Application Notes and Protocols: Determination of Itraconazole Minimum Inhibitory Concentration (MIC) using E-test®

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only (RUO). Not for use in diagnostic procedures.

Introduction

The emergence of invasive fungal infections, coupled with increasing reports of antifungal resistance, necessitates reliable and accurate methods for in vitro antifungal susceptibility testing. Itraconazole, a broad-spectrum triazole antifungal agent, is a cornerstone in the management of various mycoses, particularly those caused by Aspergillus species. Determining the Minimum Inhibitory Concentration (MIC) of this compound against fungal isolates is critical for guiding therapeutic decisions, monitoring resistance trends, and advancing the development of new antifungal compounds.

The E-test® (bioMérieux) method provides a robust and less laborious alternative to the reference broth microdilution methods outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). This document provides a detailed protocol for determining the MIC of this compound using the E-test® gradient diffusion method, synthesized from established research methodologies and CLSI guidelines.

Principle of the E-test® Method

The E-test® is a quantitative technique that combines the principles of dilution and diffusion tests. It consists of a thin, inert, and non-porous plastic strip with a predefined, continuous gradient of a stabilized antifungal agent immobilized on one side and a corresponding MIC scale on the other. When the strip is applied to an inoculated agar surface, the antifungal agent diffuses into the agar, creating an exponential gradient of the drug. Following incubation, a symmetrical inhibition ellipse is formed. The MIC is read directly from the scale at the point where the edge of the inhibition ellipse intersects the E-test® strip.

Materials and Reagents

Consumables
  • This compound E-test® strips (e.g., bioMérieux)

  • Sterile petri dishes (90 mm or 150 mm)

  • Sterile cotton swabs

  • Sterile saline (0.85% NaCl)

  • Sterile Tween 80 (0.05% final concentration, optional for molds)

  • Sterile pipettes and test tubes

  • Micropipettes and sterile tips

Media
  • RPMI 1640 Agar: with L-glutamine, without bicarbonate, buffered with MOPS (3-[N-morpholino] propanesulfonic acid), and supplemented with 2% glucose. The final pH should be adjusted to 7.0 at 25°C. This medium is recommended by CLSI for its consistency in supporting the growth of most clinically relevant fungi.

  • Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA): For the primary culture and conidiation of fungal isolates.

Equipment
  • Incubator set to 35°C

  • Vortex mixer

  • Spectrophotometer or densitometer

  • Biosafety cabinet

  • Sterile forceps or E-test® applicator

  • McFarland 0.5 turbidity standard

Quality Control Strains
  • Candida parapsilosis ATCC 22019

  • Candida krusei ATCC 6258

  • Aspergillus fumigatus ATCC MYA-3626 or ATCC 204305

The use of well-characterized quality control (QC) strains is a mandatory component of a self-validating system, ensuring the accuracy and reproducibility of the testing procedure. QC should be performed with each new batch of media or E-test® strips, and on a routine basis as defined by the laboratory's quality management system.

Experimental Protocol

The following protocol provides a step-by-step methodology for determining the this compound MIC for both yeast and filamentous fungi.

Part 1: Isolate and Media Preparation
  • Isolate Subculture: Subculture the fungal isolate onto PDA or SDA and incubate at 35°C. Yeasts typically require 24-48 hours for sufficient growth, while filamentous fungi (e.g., Aspergillus spp.) may need 5-7 days to ensure adequate conidiation.

  • Media Preparation: Prepare RPMI 1640 agar plates to a uniform depth of 4.0 ± 0.5 mm. An improper agar depth can significantly affect the drug diffusion and subsequent MIC reading. The plates should be prepared on a level surface and allowed to solidify completely.

  • E-test® Strip Equilibration: Store E-test® strips at -20°C. Before use, allow the sealed package to equilibrate to room temperature for at least 15 minutes to prevent condensation from forming on the strips, which could alter the drug gradient.

Part 2: Inoculum Preparation

Standardization of the inoculum is the most critical step for ensuring accurate and reproducible MIC results.

For Yeasts (e.g., Candida spp.)
  • From a 24-48 hour culture, touch 4-5 distinct colonies with a sterile loop.

  • Emulsify the colonies in sterile saline.

  • Vortex the suspension for 15 seconds.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer or by visual comparison.

For Filamentous Fungi (e.g., Aspergillus spp.)
  • Flood the surface of the mature fungal culture with sterile saline containing 0.05% Tween 80. The Tween 80 acts as a wetting agent to aid in the dislodging of conidia.

  • Gently rub the surface with a sterile loop or a bent glass rod to release the conidia.

  • Transfer the conidial suspension to a sterile tube and allow the heavy particles (hyphal fragments) to settle for 3-5 minutes.

  • Carefully transfer the upper, conidia-rich suspension to a new sterile tube.

  • Adjust the turbidity of the conidial suspension to a 0.5 McFarland standard. This typically corresponds to a conidial concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL.

Part 3: Inoculation and E-test® Application

Etest_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Inoculum Standardize Inoculum (0.5 McFarland) Inoculate Inoculate Plate Inoculum->Inoculate Swab Inoculation Plate RPMI Agar Plate Plate->Inoculate Dry Dry Plate (10-15 min) Inoculate->Dry Apply Apply this compound E-test® Strip Dry->Apply Incubate Incubate (35°C) Apply->Incubate Read Read MIC (μg/mL) Incubate->Read 24-48h for Aspergillus 48-72h for C. neoformans Interpret Interpret Result (S/I/R) Read->Interpret Use CLSI/EUCAST Breakpoints

Caption: Experimental workflow for this compound MIC determination using E-test®.

  • Dip a sterile cotton swab into the standardized inoculum suspension.

  • Rotate the swab firmly against the inside wall of the tube to remove excess fluid.

  • Streak the entire surface of the RPMI agar plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

  • Allow the plate to dry for 10-15 minutes with the lid slightly ajar in a biosafety cabinet.

  • Using sterile forceps or an applicator, apply the this compound E-test® strip to the center of the inoculated agar plate. Ensure the entire length of the strip is in complete contact with the agar surface. Avoid trapping air bubbles under the strip.

  • Once applied, do not move the strip. The antifungal gradient begins to form immediately.

Part 4: Incubation and Reading
  • Incubate the plates in an inverted position at 35°C.

  • Incubation times vary by organism:

    • Candida spp.: 24-48 hours.

    • Aspergillus spp. and Rhizopus spp.: 24-48 hours.

    • Cryptococcus neoformans: 48-72 hours.

  • Read the MIC value at the point where the lower edge of the inhibition ellipse intersects the MIC scale on the strip.

  • Reading Guidance for Azoles:

    • For Aspergillus spp., the inhibition ellipse is typically clear, and the MIC should be read at 100% inhibition.

    • For Candida spp., a phenomenon known as "trailing" (reduced but persistent growth) may occur. In such cases, the MIC should be read at the point of significant growth inhibition (approximately 80%). Ignore microcolonies within the ellipse.

Data Interpretation and Quality Control

MIC Interpretation

The interpretation of the MIC value (categorizing the isolate as Susceptible, Intermediate/Susceptible-Dose Dependent, or Resistant) must be based on the latest clinical breakpoints provided by CLSI or EUCAST. These breakpoints are species-specific and are periodically updated.

Application Notes and Protocols: Supercritical Fluid Technique for Preparing Itraconazole Nanoparticles for Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing Supercritical Fluids to Overcome Drug Delivery Challenges

Itraconazole (ITZ), a broad-spectrum antifungal agent, is a cornerstone in the treatment of systemic fungal infections. However, its therapeutic efficacy is significantly hampered by its extremely low aqueous solubility (<1 ng/mL), which leads to poor and variable oral bioavailability.[1] This challenge places ITZ in Class II of the Biopharmaceutics Classification System (BCS), signifying that its absorption is limited by its dissolution rate.[1] To overcome this hurdle, particle size reduction into the nanometer range has emerged as a highly effective strategy to increase the surface area-to-volume ratio, thereby enhancing the dissolution rate and bioavailability of poorly soluble drugs like this compound.[2]

Conventional methods for nanoparticle production, such as milling and high-pressure homogenization, often suffer from drawbacks including high energy consumption, potential for thermal degradation of the drug, and limitations in achieving a narrow particle size distribution.[3][4] Supercritical fluid (SCF) technology, particularly the Supercritical Anti-Solvent (SAS) process, offers a superior and "green" alternative for the production of drug nanoparticles.[5][6] This technique utilizes a supercritical fluid, most commonly carbon dioxide (scCO₂), as an anti-solvent due to its non-toxic, non-flammable, and environmentally benign nature.[7] The unique properties of scCO₂ above its critical point (31.1 °C and 73.8 bar), such as liquid-like density and gas-like diffusivity and viscosity, allow for rapid mass transfer and efficient extraction of organic solvents, leading to the controlled precipitation of drug nanoparticles with desired characteristics.[7][8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of this compound nanoparticles using the SAS technique. We will delve into the underlying principles, provide a detailed step-by-step protocol, discuss the critical process parameters and their impact on nanoparticle attributes, and outline the essential characterization methods. Furthermore, this guide will address common challenges and troubleshooting strategies to ensure reproducible and successful nanoparticle fabrication.

Principle of the Supercritical Anti-Solvent (SAS) Process

The SAS process is predicated on the principle of miscibility and solubility differences. In this process, the active pharmaceutical ingredient (API), in this case, this compound, is dissolved in a suitable organic solvent. This drug solution is then introduced into a chamber containing a supercritical fluid (the anti-solvent) in which the drug is insoluble. The organic solvent must be miscible with the supercritical fluid.

Upon injection of the drug solution into the supercritical fluid, the high diffusivity of the scCO₂ promotes rapid mixing and extraction of the organic solvent from the droplets of the drug solution. This rapid solvent extraction leads to a dramatic increase in the supersaturation of the drug within the droplets, triggering nucleation and subsequent precipitation of the drug as nanoparticles.[7][8] The continuous flow of scCO₂ efficiently washes away the residual organic solvent, resulting in dry, solvent-free nanoparticles that can be collected for further formulation. The particle size, morphology, and crystallinity of the resulting nanoparticles can be precisely controlled by manipulating the process parameters.[9]

Experimental Workflow for this compound Nanoparticle Preparation

The following diagram illustrates the typical workflow for preparing this compound nanoparticles using the Supercritical Anti-Solvent (SAS) process.

SAS_Workflow cluster_prep Solution Preparation cluster_sas SAS Process cluster_collection Particle Collection & Drying cluster_characterization Characterization A Dissolve this compound & L-ascorbic acid in Methanol/Dichloromethane C Mix solutions to form the final drug solution A->C B Dissolve HPMC & Pluronic F-127 in Dichloromethane B->C D Pressurize precipitation chamber with supercritical CO2 C->D Transfer to High-Pressure Pump E Inject drug solution through a nozzle into the chamber D->E F Rapid precipitation of This compound nanoparticles E->F G Nanoparticles collected on a filter F->G H Continuous CO2 flow to remove residual solvent G->H I Depressurize the system and collect the dry nanoparticle powder H->I J Physicochemical Characterization (SEM, PXRD, FT-IR) I->J K In Vitro Dissolution Testing J->K

Caption: A schematic representation of the Supercritical Anti-Solvent (SAS) workflow for preparing this compound nanoparticles.

Detailed Protocol for this compound Nanoparticle Preparation

This protocol is based on established methodologies for preparing this compound solid dispersions using the SAS technique.[1][9]

Materials and Reagents
MaterialGradeSupplier (Example)
This compound (ITZ)USP GradeSigma-Aldrich
Hydroxypropyl Methylcellulose (HPMC)Pharm GradeColorcon
Pluronic F-127NF GradeBASF
L-ascorbic acidACS ReagentSigma-Aldrich
MethanolHPLC GradeFisher Scientific
DichloromethaneHPLC GradeFisher Scientific
Carbon Dioxide (CO₂)99.99% PurityAirgas
Equipment
  • Supercritical Fluid (SCF) apparatus equipped with a high-pressure pump for CO₂, a high-pressure pump for the liquid solution, a precipitation vessel with temperature control, a back-pressure regulator, and a particle collection filter.

  • Ultrasonic bath

  • Magnetic stirrer

  • Analytical balance

Step-by-Step Procedure
  • Solution Preparation:

    • Step 1.1: In a suitable beaker, dissolve 0.72 g of this compound and 0.18 g of L-ascorbic acid in 12 mL of a 1:1 (v/v) mixture of methanol and dichloromethane. Use an ultrasonic bath to aid dissolution.[9]

    • Step 1.2: In a separate beaker, dissolve 0.81 g of HPMC and 0.09 g of Pluronic F-127 in 12 mL of dichloromethane.

    • Step 1.3: Combine the two solutions and mix thoroughly to obtain a homogenous drug-polymer solution. The final ratio of methanol to dichloromethane should be approximately 1:3 (v/v).[9]

  • Supercritical Anti-Solvent (SAS) Precipitation:

    • Step 2.1: Pressurize the precipitation vessel with CO₂ to the desired operating pressure (e.g., 95 bar) and temperature (e.g., 50 °C).[9]

    • Step 2.2: Once the system has stabilized, pump the prepared drug solution through a nozzle into the precipitation vessel at a controlled flow rate (e.g., 0.4 mL/min).[9]

    • Step 2.3: Simultaneously, maintain a continuous flow of supercritical CO₂ through the vessel at a specific flow rate (e.g., 20 mL/min) to facilitate efficient solvent extraction and particle washing.[9]

    • Step 2.4: The rapid mixing of the drug solution with the scCO₂ will cause the precipitation of this compound nanoparticles, which will be collected on a filter at the bottom of the vessel.

  • Particle Collection and Drying:

    • Step 3.1: After all the drug solution has been injected, continue the flow of supercritical CO₂ for a defined period (e.g., 30-60 minutes) to ensure complete removal of the organic solvents.

    • Step 3.2: Slowly depressurize the precipitation vessel to atmospheric pressure.

    • Step 3.3: Carefully collect the dry this compound nanoparticle powder from the filter.

Critical Process Parameters and their Influence

The physicochemical properties of the this compound nanoparticles are highly dependent on the process parameters. Understanding their influence is crucial for process optimization and control.

ParameterTypical RangeInfluence on Nanoparticle Properties
Pressure 80 - 200 barAffects the density and solvent power of scCO₂. Higher pressures generally lead to smaller particle sizes due to enhanced mass transfer.[10]
Temperature 35 - 60 °CInfluences the viscosity and diffusivity of the scCO₂ and the solubility of the drug in the solvent mixture. Can affect particle morphology and crystallinity.
Drug Solution Flow Rate 0.1 - 1.0 mL/minA lower flow rate can result in smaller particles due to better dispersion of the solution in the scCO₂.[10]
CO₂ Flow Rate 10 - 50 L/minA higher CO₂ flow rate enhances the solvent extraction rate, leading to higher supersaturation and smaller particle sizes.
Drug Concentration 1 - 10% (w/v)Higher concentrations can lead to larger particles and increased agglomeration.
Nozzle Diameter 100 - 200 µmA smaller nozzle diameter produces smaller initial droplets, which can result in smaller nanoparticles.[10]

Role of Excipients in the Formulation

The choice of excipients is critical for the successful formation and stabilization of this compound nanoparticles.

  • Hydroxypropyl Methylcellulose (HPMC): HPMC is a hydrophilic polymer that acts as a stabilizer, preventing the aggregation of the newly formed nanoparticles.[11] It can also form hydrogen bonds with this compound, which helps to maintain the drug in an amorphous state, thereby improving its dissolution rate.[11][12]

  • Pluronic F-127: This is a non-ionic surfactant that also contributes to the stabilization of the nanoparticles by adsorbing onto their surface and providing a steric barrier against aggregation.[13][14]

  • L-ascorbic acid: L-ascorbic acid can act as a pH-modifying agent, creating a more acidic microenvironment upon dissolution, which can further enhance the dissolution of the basic drug this compound.[1]

Physicochemical Characterization of this compound Nanoparticles

Thorough characterization of the prepared nanoparticles is essential to ensure quality and predict in vivo performance.

Morphology and Particle Size Analysis
  • Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology, shape, and size of the nanoparticles. It can reveal if the particles are spherical, aggregated, or have a porous structure.[1]

  • Dynamic Light Scattering (DLS): DLS is a technique used to determine the particle size distribution and polydispersity index (PDI) of the nanoparticles in a liquid dispersion.

Solid-State Characterization
  • Powder X-ray Diffraction (PXRD): PXRD is employed to determine the crystalline or amorphous nature of the this compound in the nanoparticles. The absence of sharp peaks characteristic of crystalline this compound indicates that the drug is in an amorphous state, which is desirable for enhanced solubility.[5][15]

  • Differential Scanning Calorimetry (DSC): DSC is used to assess the thermal properties of the nanoparticles and confirm the amorphous state of the drug. The disappearance of the endothermic peak corresponding to the melting point of crystalline this compound is indicative of its amorphous nature.[5][15]

  • Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR spectroscopy is used to investigate potential interactions between this compound and the excipients in the solid dispersion. Shifts in the characteristic peaks can indicate the formation of hydrogen bonds.[1][15]

In Vitro Dissolution Testing

  • Protocol: Dissolution testing should be performed using a USP dissolution apparatus (e.g., Apparatus II, paddles). The dissolution medium should be relevant to the physiological conditions of the gastrointestinal tract, for example, 0.1 N HCl to simulate gastric fluid.[2][16][17]

  • Procedure: An accurately weighed amount of this compound nanoparticles is added to the dissolution medium maintained at 37 ± 0.5 °C. Samples are withdrawn at predetermined time intervals, filtered, and analyzed for this compound content using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[2][18] The results are then compared to the dissolution profile of the unprocessed this compound.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Large and agglomerated particles - High drug concentration- Inefficient mixing- Inadequate stabilizer concentration- Decrease the drug concentration in the solution.- Increase the CO₂ flow rate or use a nozzle with a smaller diameter.- Optimize the type and concentration of stabilizers (HPMC, Pluronic F-127).
Low product yield - Drug solubility in the scCO₂/solvent mixture- Particle entrainment in the outlet stream- Adjust the pressure and temperature to minimize drug solubility.- Use a more efficient particle collection system (e.g., cyclone separator).
Crystalline product - Slow precipitation rate- Recrystallization during drying- Increase the supersaturation rate by increasing the CO₂ flow rate or decreasing the solution flow rate.- Ensure rapid and complete solvent removal.
Nozzle clogging - Precipitation of the drug inside the nozzle- High viscosity of the drug solution- Heat the nozzle.- Decrease the drug and/or polymer concentration in the solution.

Safety Precautions

Operating supercritical fluid equipment involves high pressures and the use of organic solvents. Therefore, strict adherence to safety protocols is mandatory.

  • High Pressure: All personnel must be thoroughly trained on the operation of high-pressure equipment. Regular inspection and maintenance of the system are crucial. The system must be equipped with pressure relief valves and rupture discs.[3][19][20]

  • Organic Solvents: Methanol and dichloromethane are toxic and volatile. All solution preparation should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.

  • Asphyxiation Hazard: Carbon dioxide is an asphyxiant in high concentrations. The SCF system should be housed in a well-ventilated area, and CO₂ detectors should be installed.[21]

Conclusion and Future Perspectives

The supercritical anti-solvent technique is a powerful and versatile platform for the production of this compound nanoparticles with enhanced dissolution properties. This "green" technology offers significant advantages over conventional methods, including the production of solvent-free particles with controlled size and morphology. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to successfully prepare and characterize this compound nanoparticles for improved drug delivery.

Future research in this area could focus on the continuous manufacturing of this compound nanoparticles using SCF technology to facilitate industrial scale-up.[4][6][22] Furthermore, the exploration of novel polymeric and lipid-based excipients in combination with the SAS process could lead to the development of next-generation this compound formulations with further enhanced bioavailability and targeted delivery capabilities.

References

Protocol for assessing Itraconazole's effect on endothelial cell proliferation and migration

Author: BenchChem Technical Support Team. Date: January 2026

Assessing the Anti-Angiogenic Effects of Itraconazole on Endothelial Cell Proliferation and Migration

Abstract

Angiogenesis, the formation of new blood vessels, is a critical process in both physiological and pathological conditions, including tumor growth and metastasis. The antifungal drug this compound has been identified as a potent inhibitor of angiogenesis, presenting a promising opportunity for drug repositioning in cancer therapy.[1] This application note provides a detailed guide for researchers to investigate the anti-angiogenic properties of this compound by focusing on its effects on endothelial cell proliferation and migration. We present validated, step-by-step protocols for culturing Human Umbilical Vein Endothelial Cells (HUVECs), performing the MTT proliferation assay, and conducting the wound healing (scratch) migration assay. Furthermore, we delve into the molecular mechanisms underlying this compound's action, principally its ability to disrupt Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling.[2][3] This document is intended for researchers, scientists, and drug development professionals seeking to reliably quantify the anti-angiogenic potential of this compound or similar compounds in vitro.

Introduction: The Rationale for Repurposing this compound

This compound is a well-established azole antifungal agent. However, a growing body of evidence has revealed its potent anti-angiogenic activities, independent of its antifungal properties.[4][5] Angiogenesis is predominantly driven by Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2, on endothelial cells.[6] Activation of VEGFR2 triggers downstream signaling cascades, such as the mTOR and MAPK pathways, which are essential for endothelial cell proliferation, survival, and migration.[7][8]

This compound exerts its anti-angiogenic effects through a multi-faceted mechanism. A primary mode of action is the inhibition of VEGFR2 glycosylation and trafficking, which prevents its proper localization to the cell surface and subsequent activation by VEGF.[2][3][9] This disruption leads to a significant blockade of downstream signaling.[10] Additionally, this compound has been shown to inhibit the mTOR signaling pathway and interfere with intracellular cholesterol trafficking, both of which are crucial for endothelial cell function.[11][12][13] By targeting these fundamental processes, this compound effectively halts the key events required for new blood vessel formation.[14] The protocols detailed herein provide robust methods to quantify these inhibitory effects.

Mechanism of Action: this compound's Inhibition of VEGFR2 Signaling

This compound's primary anti-angiogenic effect stems from its ability to disrupt the proper functioning of VEGFR2, the main receptor for VEGF-A. This is not a direct kinase inhibition but rather a more complex interference with the receptor's maturation and transport to the cell membrane.

  • Impaired Glycosylation: VEGFR2 is a heavily glycosylated receptor tyrosine kinase. Proper N-glycosylation is critical for its correct folding, stability, and transport through the endoplasmic reticulum and Golgi apparatus.[9] this compound treatment leads to the accumulation of immature, under-glycosylated forms of VEGFR2.[2]

  • Defective Trafficking: This hypoglycosylation results in a defect in VEGFR2 trafficking. The immature receptor is retained within the cell, likely in the perinuclear region, and fails to reach the plasma membrane.[10]

  • Blocked VEGF Binding & Signaling: With significantly reduced VEGFR2 expression on the cell surface, the binding of its ligand, VEGF, is severely inhibited.[3] Consequently, VEGF-stimulated autophosphorylation of the receptor and activation of downstream signaling pathways (e.g., PLCγ1, AKT, mTOR) are blocked.[2][6][7]

This cascade of events effectively shuts down the pro-angiogenic signals mediated by VEGF, leading to reduced endothelial cell proliferation and migration.

VEGFR2_Pathway_Inhibition cluster_membrane Plasma Membrane cluster_inside Intracellular cluster_trafficking Trafficking & Glycosylation VEGF VEGF VEGFR2_active VEGFR2 (Mature, Glycosylated) VEGF->VEGFR2_active Binds PLCg1 PLCγ1 VEGFR2_active->PLCg1 Activates VEGFR2_immature Immature VEGFR2 (ER/Golgi) VEGFR2_immature->VEGFR2_active Maturation & Trafficking This compound This compound This compound->VEGFR2_immature Inhibits Glycosylation & Trafficking mTOR AKT/mTOR Pathway PLCg1->mTOR Activates Proliferation Proliferation & Migration mTOR->Proliferation Promotes

Figure 1: this compound inhibits VEGFR2 signaling by impairing its glycosylation and trafficking.

Materials and Reagents
Reagent/MaterialRecommended SupplierCatalog No. (Example)
Human Umbilical Vein Endothelial Cells (HUVEC)ATCCPCS-100-010
Endothelial Cell Growth Medium-2 (EGM-2)LonzaCC-3162
Trypsin/EDTA Solution (0.25%)Thermo Fisher Scientific25200056
Dulbecco's Phosphate-Buffered Saline (DPBS)Corning21-031-CV
This compoundSigma-AldrichI6657
Dimethyl sulfoxide (DMSO), Cell Culture GradeSigma-AldrichD2650
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Thermo Fisher ScientificM6494
96-well flat-bottom tissue culture platesCorning3596
24-well tissue culture platesCorning3524
Sterile 200 µL pipette tipsVarious---
Hemocytometer or automated cell counterVarious---
Humidified Incubator (37°C, 5% CO₂)Various---
Inverted Microscope with CameraVarious---
Microplate Reader (570 nm capability)Various---
Experimental Workflow Overview

The overall process involves culturing a stable population of endothelial cells, treating them with this compound across a range of concentrations, and then assessing the functional outcomes of proliferation and migration.

experimental_workflow cluster_prep Phase 1: Preparation cluster_assays Phase 2: Assays cluster_prolif Proliferation Assay cluster_migr Migration Assay cluster_analysis Phase 3: Analysis culture 1. Culture HUVECs to 80-90% Confluency harvest 2. Harvest & Count Cells culture->harvest seed_prolif 3a. Seed in 96-well plates harvest->seed_prolif seed_migr 3b. Seed in 24-well plates (to confluence) harvest->seed_migr treat_prolif 4a. Treat with this compound (Dose-Response) seed_prolif->treat_prolif mtt_assay 5a. Perform MTT Assay treat_prolif->mtt_assay read_prolif 6a. Read Absorbance (570nm) mtt_assay->read_prolif scratch 4b. Create Scratch 'Wound' seed_migr->scratch treat_migr 5b. Treat with this compound scratch->treat_migr image 6b. Image at T=0 and T=24h treat_migr->image analyze_migr 7b. Measure Wound Closure image->analyze_migr data_analysis 7. Data Analysis & Interpretation read_prolif->data_analysis analyze_migr->data_analysis

Figure 2: General experimental workflow for assessing this compound's effects.

Detailed Protocols
Protocol 1: HUVEC Culture and Maintenance
  • Rationale: Establishing a healthy, consistent, and sub-confluent endothelial cell culture is paramount for obtaining reproducible results. HUVECs are a standard primary cell model for studying angiogenesis.[15][16] All handling should be performed in a sterile biological safety cabinet.[17][18]

  • Thawing Cells: Quickly thaw a cryovial of HUVECs in a 37°C water bath. Decontaminate the vial with 70% ethanol before opening.

  • Plating: Transfer the cell suspension into a T-75 flask containing 15 mL of pre-warmed EGM-2 medium. Gently rock the flask to distribute the cells evenly.[19]

  • Incubation: Culture the cells at 37°C in a humidified incubator with 5% CO₂.

  • Media Change: Change the EGM-2 medium every 48-72 hours until the cells reach 80-90% confluency.

  • Subculturing (Passaging):

    • Aspirate the medium and wash the cell monolayer once with 5 mL of sterile DPBS.

    • Add 3 mL of Trypsin/EDTA solution to the flask and incubate at 37°C for 2-4 minutes, or until cells detach.

    • Neutralize the trypsin by adding 6 mL of EGM-2 medium.

    • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in fresh EGM-2.

    • Seed new flasks at a density of 5,000-10,000 cells/cm². Do not use HUVECs beyond passage 7.[17]

Protocol 2: Cell Proliferation (MTT) Assay
  • Rationale: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[20][21] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.[22] The intensity of the color is directly proportional to the number of living cells.

  • Cell Seeding: Harvest HUVECs as described in Protocol 1. Resuspend the cells in EGM-2 and perform a cell count. Seed 5,000 cells in 100 µL of EGM-2 per well into a 96-well plate.

  • Cell Adherence: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Treatment Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in EGM-2 to achieve final desired concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM). Ensure the final DMSO concentration in all wells (including the vehicle control) is ≤ 0.1%.

  • Cell Treatment: Aspirate the medium from the wells and add 100 µL of the medium containing the different this compound concentrations. Include wells for:

    • Vehicle Control: Cells treated with medium containing 0.1% DMSO.

    • Blank Control: Medium only (no cells).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. Purple formazan crystals should become visible under a microscope.[23]

  • Solubilization: Add 100 µL of MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl) to each well.[20]

  • Data Acquisition: Incubate the plate overnight in the dark at room temperature. Measure the absorbance at 570 nm using a microplate reader.[21]

Protocol 3: Cell Migration (Wound Healing / Scratch) Assay
  • Rationale: The wound healing assay is a straightforward and widely used method to study directional cell migration in vitro.[24][25] It mimics the process of tissue repair, where cells at the edge of an artificially created "wound" migrate to close the gap.

  • Cell Seeding: Seed HUVECs in 24-well plates at a density that will form a confluent monolayer after 24-48 hours.[26]

  • Serum Starvation (Optional but Recommended): Once confluent, replace the growth medium with a low-serum medium (e.g., EBM-2 with 0.5% FBS) for 12-24 hours. This step minimizes cell proliferation, ensuring that wound closure is primarily due to migration.[25][27]

  • Creating the Wound: Using a sterile 200 µL pipette tip, make a straight scratch through the center of the cell monolayer.[27]

  • Washing: Gently wash each well twice with DPBS to remove detached cells and debris.

  • Treatment: Add medium containing the desired concentrations of this compound (and a vehicle control) to the respective wells.

  • Imaging (Time 0): Immediately place the plate on an inverted microscope and capture images of the scratch in each well. Use markings on the plate to ensure the same field of view is imaged each time.[24]

  • Incubation: Incubate the plate at 37°C, 5% CO₂ for 12-24 hours, or until significant closure is observed in the control well.

  • Imaging (Final Time Point): At the end of the incubation period, capture images of the same marked areas as in step 6.

  • Data Analysis: Quantify the area of the wound at T=0 and the final time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. The IC₅₀ (half-maximal inhibitory concentration) can be calculated from the proliferation assay data using non-linear regression analysis.

Table 1: Hypothetical Proliferation Data (MTT Assay)

Absorbance values are background-subtracted and normalized to the vehicle control.

This compound (µM)Mean Normalized Absorbance (570 nm)Std. Deviation% Inhibition
0 (Vehicle)1.0000.0850%
0.10.9850.0721.5%
0.50.8120.06118.8%
1.00.5230.04947.7%
2.50.2450.03375.5%
5.00.0980.02190.2%
10.00.0510.01594.9%
  • Interpretation: The data shows a dose-dependent inhibition of HUVEC proliferation by this compound, with a calculated IC₅₀ of approximately 1.05 µM. This aligns with published findings demonstrating potent anti-proliferative effects in the low micromolar range.[6]

Table 2: Hypothetical Migration Data (Wound Healing Assay)
TreatmentInitial Wound Area (µm²)Final Wound Area (µm²)% Wound Closure
Vehicle Control250,15045,52781.8%
This compound (1 µM)248,980161,83735.0%
This compound (5 µM)251,500223,83511.0%
  • Interpretation: this compound significantly inhibits HUVEC migration in a dose-dependent manner. A concentration of 1 µM, which is near the IC₅₀ for proliferation, reduces migration by more than half compared to the control. This demonstrates that this compound affects both key processes of angiogenesis.[6]

Conclusion

The protocols outlined in this application note provide a robust framework for quantifying the anti-angiogenic effects of this compound on endothelial cells. By employing the MTT and wound healing assays, researchers can reliably assess the compound's impact on cell proliferation and migration. Understanding the underlying mechanism—primarily the disruption of VEGFR2 trafficking and signaling—provides a strong rationale for these functional assays.[2][9] These methods are essential tools for preclinical evaluation and can be adapted to screen other potential anti-angiogenic compounds in the drug discovery pipeline.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Bioavailability of Itraconazole in Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers encountering challenges with the oral bioavailability of Itraconazole (ITZ) in preclinical animal studies. This resource is designed to provide in-depth, scientifically-grounded solutions to common experimental hurdles. We will explore the root causes of ITZ's poor absorption and provide actionable protocols and troubleshooting advice to help you achieve consistent and reliable pharmacokinetic data.

Introduction: Why is this compound So Challenging?

This compound is a classic Biopharmaceutics Classification System (BCS) Class II compound.[1][2][3] This classification is central to understanding its behavior in vivo. BCS Class II drugs are characterized by:

  • Low Aqueous Solubility: They do not readily dissolve in the aqueous environment of the gastrointestinal (GI) tract.

  • High Permeability: Once dissolved, they can easily pass through the intestinal wall into the bloodstream.

The critical bottleneck for ITZ is its extremely poor and pH-dependent solubility.[1][4][5] The drug is a weak base with a pKa of 3.7; it requires a highly acidic environment, like that of the stomach, to become ionized and dissolve.[1][6][7] As it travels to the more neutral pH of the small intestine—the primary site of drug absorption—it can precipitate out of solution, drastically reducing the amount of drug available for absorption.[1] This dissolution-limited absorption is the primary reason for low and highly variable bioavailability.[4][8][9]

Key Physicochemical Properties of this compound
PropertyValueImplication for Bioavailability
BCS Class IIDissolution is the rate-limiting step for absorption.[1][2][10]
pKa 3.7Weakly basic; solubility is highly dependent on an acidic pH.[1][5][6]
LogP 5.66Highly lipophilic; indicates good membrane permeability but very poor water solubility.[11]
Aqueous Solubility ~1-4 ng/mL at neutral pHExtremely low solubility in intestinal fluid, leading to poor absorption.[4][12]
Melting Point 168-170 °CHigh melting point indicates a stable crystalline structure that requires significant energy to dissolve.[11]

Part 1: Formulation Troubleshooting - "My drug isn't getting in."

The most common reason for low ITZ bioavailability is an inadequate formulation. Simply suspending the crystalline drug powder in an aqueous vehicle like saline or carboxymethylcellulose (CMC) is often destined for failure. The drug particles will not dissolve sufficiently in the GI tract to be absorbed.

FAQ 1: I used a simple suspension of ITZ in 0.5% CMC and saw almost no plasma exposure. Why?

A simple suspension fails because it does not address the core solubility problem. The crystalline ITZ has very low surface area and dissolves incredibly slowly. While wetting agents in the vehicle can help disperse the particles, they do little to increase the actual dissolution rate in the GI tract. Once the suspension leaves the acidic stomach, the drug has a negligible chance of dissolving in the intestines before being excreted.

Solution Workflow: Selecting an Enabling Formulation

To overcome ITZ's solubility limitations, an "enabling formulation" is required. These are designed to increase the concentration of dissolved drug in the GI tract, often by creating a supersaturated state.[9] Below are three common and effective strategies for preclinical studies.

Cyclodextrins are ring-shaped molecules with a hydrophilic exterior and a lipophilic interior cavity.[13] They can encapsulate poorly soluble drugs like ITZ, forming an inclusion complex that is water-soluble.[13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used and effective choice for ITZ.[15][16]

Mechanism of Action: The ITZ-CD complex dissolves readily in the GI fluid. At the intestinal wall, the complex dissociates, releasing individual ITZ molecules that are then available for immediate absorption.

Protocol 1: Preparation of an this compound-HP-β-CD Oral Solution

This protocol is adapted from methods known to significantly enhance ITZ solubility for oral dosing.[16][17]

  • Prepare the Acidic Vehicle: Prepare a solution of 0.1 N Hydrochloric Acid (HCl) in water.

  • Dissolve this compound: Weigh the required amount of this compound powder. Add it to a volume of 0.1 N HCl and stir vigorously. Gentle warming (to ~40-50°C) and/or sonication may be required to fully dissolve the drug. Causality: ITZ is a weak base and requires an acidic environment to protonate and dissolve. This step ensures the drug is fully solubilized before complexation.

  • Prepare the Cyclodextrin Solution: In a separate container, dissolve a 40% w/v concentration of HP-β-CD in purified water. For example, to make 10 mL, dissolve 4 g of HP-β-CD in water and bring the final volume to 10 mL.

  • Combine and Complex: Slowly add the dissolved this compound solution from Step 2 into the HP-β-CD solution from Step 3 while stirring continuously.

  • pH Adjustment & Final Volume: Adjust the pH of the final solution to approximately 2.0 using HCl or NaOH as needed. Bring the solution to the final target volume with purified water. The final formulation should be a clear solution.

  • Pre-Dosing Check: Before administration, visually inspect the solution for any signs of precipitation. A clear solution indicates successful complexation.

An ASD is a molecular mix of the drug dispersed within a hydrophilic polymer matrix.[18] This process converts the drug from its stable, low-energy crystalline form to a high-energy, disordered amorphous state.[8][19] This amorphous form is much more soluble than the crystalline form.

Mechanism of Action: When the ASD comes into contact with GI fluid, the polymer dissolves and releases the drug in its high-energy amorphous form, creating a supersaturated solution of ITZ at the site of absorption. Polymers like Kollidon® VA64, Soluplus®, or Eudragit® are commonly used.[12][20][21]

Preparation for Research: While techniques like hot-melt extrusion (HME) or spray drying are common for manufacturing ASDs,[8][20] a simpler solvent evaporation method can be used for small-scale lab preparations.

Protocol 2: Lab-Scale Preparation of an ITZ-Kollidon® VA64 ASD

  • Co-dissolution: Select a common volatile solvent in which both ITZ and the polymer (e.g., Kollidon® VA64) are soluble, such as dichloromethane or acetone.

  • Determine Ratio: A drug-to-polymer ratio of 1:2 or 1:3 is a good starting point.[20] Dissolve the appropriate amounts of ITZ and polymer in the solvent until a clear solution is formed.

  • Solvent Evaporation: Pour the solution into a shallow glass dish to maximize surface area. Place the dish in a fume hood or use a rotary evaporator to slowly remove the solvent. Causality: As the solvent evaporates, the drug is trapped within the polymer matrix in a disordered, amorphous state, preventing it from recrystallizing.

  • Drying and Milling: Once a solid film or powder is formed, dry it completely under a vacuum to remove any residual solvent. Gently scrape the solid material and mill it into a fine powder using a mortar and pestle.

  • Formulation for Dosing: The resulting ASD powder can be suspended in a simple aqueous vehicle (e.g., 0.5% CMC in water) for oral gavage. The suspension should be prepared fresh and stirred continuously before and during dosing to ensure homogeneity.

Given ITZ's high lipophilicity (LogP > 5), lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective. These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like GI fluid.

Mechanism of Action: The drug is dissolved in the lipid core. Upon emulsification in the gut, the small droplets provide a large surface area for drug absorption. This approach also leverages the body's natural lipid absorption pathways, potentially bypassing first-pass metabolism via lymphatic transport.

Typical Components:

  • Oil Phase: Medium-chain triglycerides (e.g., Capryol™ 90).

  • Surfactant: High HLB surfactants (e.g., Kolliphor® EL, Tween® 80).

  • Co-surfactant/Co-solvent: Transcutol®, PEG 400.

Formulating a stable and effective SEDDS requires significant optimization and is generally more complex than the previous two methods for initial screening studies.

Decision-Making Flowchart for Formulation Selection

G start Low Bioavailability Observed q1 What is my primary goal? start->q1 goal1 Rapid Screening / Feasibility q1->goal1 goal2 Maximizing Exposure / Mimicking Clinical Formulation q1->goal2 method1 Cyclodextrin (HP-β-CD) Solution (Protocol 1) goal1->method1 method2 Amorphous Solid Dispersion (ASD) (Protocol 2) goal2->method2 method3 Lipid-Based System (SEDDS) (Advanced) goal2->method3 adv1 Advantage: - Simple to prepare - Clear solution, good dose accuracy method1->adv1 dis1 Disadvantage: - Limited by drug:CD ratio - Can be viscous method1->dis1 adv2 Advantage: - High drug loading possible - Strong supersaturation effect method2->adv2 dis2 Disadvantage: - More complex preparation - Risk of recrystallization if not optimized method2->dis2 adv3 Advantage: - High solubilization capacity - Potential for lymphatic uptake method3->adv3 dis3 Disadvantage: - Requires significant formulation expertise - Potential for GI irritation method3->dis3

Caption: Decision tree for selecting an appropriate ITZ formulation strategy.

Part 2: In-Vivo Study Troubleshooting - "My formulation is good, but results are still poor or variable."

Even with an excellent formulation, issues can arise during the animal study itself. High variability or lower-than-expected exposure can often be traced back to the experimental design and execution.

FAQ 2: I used an HP-β-CD formulation, but my results are highly variable between animals. What could be wrong?

High inter-animal variability is a classic sign of inconsistent dosing or physiological differences between animals.[22]

Possible Causes & Solutions:

  • Dosing Technique: Improper oral gavage is a major source of error.

    • Problem: Accidental dosing into the trachea instead of the esophagus, or causing esophageal perforation or reflux.

    • Solution: Ensure all personnel are thoroughly trained in oral gavage techniques.[23][24] Use appropriately sized, ball-tipped gavage needles.[23][25] The motion should be smooth, without resistance.[24] After dosing, monitor the animal for any signs of respiratory distress.[24]

  • Formulation Instability:

    • Problem: The drug may be precipitating out of the formulation before or during dosing, especially if prepared in large batches and used over time.

    • Solution: Always prepare formulations fresh on the day of the study. If using a suspension (like an ASD), ensure it is continuously stirred during the dosing procedure to guarantee each animal receives a homogenous dose.

  • Gastric pH Differences:

    • Problem: The stomach pH of rodents can vary. Since ITZ dissolution is pH-dependent, animals with higher gastric pH will have poorer absorption.[6][26][27] The fed vs. fasted state can also significantly impact pH and gastric emptying.

    • Solution: Standardize the feeding schedule. For most ITZ studies, fasting animals overnight is recommended to ensure a more consistent, acidic gastric environment. However, be aware that some formulations (like the commercial capsule) are recommended to be taken with food to stimulate bile secretion, which aids solubilization.[3] For your specific preclinical formulation, consistency is key.

FAQ 3: Can the choice of animal model affect ITZ bioavailability?

Yes. Different species have different GI physiologies that can impact drug absorption.[28]

  • Rats vs. Mice: Rats are generally a good model for ITZ pharmacokinetics.[28]

  • Dogs: The dog is considered an appropriate model for predicting oral absorption in humans, as key parameters like Tmax and AUC are often comparable.[28]

  • Rabbits: Rabbits have shown slower absorption of ITZ compared to other species.[28][29]

When comparing results across studies, always consider the species used.

Experimental Workflow: A Self-Validating In-Vivo PK Study

G cluster_prep Pre-Dosing Phase cluster_dose Dosing & Sampling Phase cluster_analysis Analysis Phase prep_form 1. Prepare Formulation (e.g., Protocol 1 or 2) Prepare fresh. qc_form 2. Formulation QC - Visual check for precipitation - Ensure homogeneity/stirring prep_form->qc_form prep_animal 3. Animal Preparation - Fast overnight (if required) - Acclimatize to handling qc_form->prep_animal dosing 4. Dosing - Accurate body weight - Correct gavage technique - Record time precisely prep_animal->dosing sampling 5. Blood Sampling - Pre-defined time points (e.g., 0.5, 1, 2, 4, 8, 24h) - Process to plasma immediately dosing->sampling extraction 6. Sample Extraction - Protein precipitation or LLE sampling->extraction lcms 7. Bioanalysis (LC-MS/MS) - Quantify ITZ and OH-ITZ extraction->lcms pk_calc 8. PK Analysis - Calculate Cmax, Tmax, AUC lcms->pk_calc

Caption: A validated workflow for a robust ITZ pharmacokinetic study.

Part 3: Bioanalysis Considerations

FAQ 4: Are there any special considerations for quantifying ITZ in plasma?

Yes. This compound is a "sticky" compound and can adsorb to plastic and glass surfaces.[30]

  • Problem: Loss of analyte during sample collection, processing, and storage, leading to artificially low concentration readings.

  • Solution: Use low-adsorption microcentrifuge tubes (protein-low-bind tubes) for all plasma samples. Silanizing glassware can also prevent adsorption.[30]

  • Method: A validated LC-MS/MS method is the standard for quantifying ITZ and its major active metabolite, hydroxythis compound (OH-ITZ), in plasma.[31][32][33] OH-ITZ often circulates at higher concentrations than the parent drug and contributes to the overall effect, so it should also be quantified.[34]

References

Technical Support Center: Managing Itraconazole and CYP3A4 Substrate Drug Interactions in Co-culture Models

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for managing the complexities of drug-drug interactions (DDIs) involving itraconazole and CYP3A4 substrates within co-culture models. Unanticipated DDIs are a significant cause of morbidity and have led to the withdrawal of approved drugs from the market.[1] Therefore, robust in vitro models are crucial for predicting these interactions early in drug development.[1][2]

Co-culture systems, particularly those combining intestinal and liver cells, offer a more physiologically relevant environment for studying drug metabolism and transport compared to single-cell-type models.[3][4][5] However, their complexity can present unique challenges. This guide provides in-depth, evidence-based answers to common questions and troubleshooting strategies to ensure the accuracy and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

Foundational Concepts

Q1: Why is the interaction between this compound and CYP3A4 substrates a major focus in DDI studies?

A1: Cytochrome P450 3A4 (CYP3A4) is a critical enzyme predominantly expressed in the liver and small intestine, responsible for the metabolism of approximately 50% of all clinically used drugs.[6][7] this compound is a potent inhibitor of CYP3A4.[8][9][10] When co-administered with a drug that is a CYP3A4 substrate, this compound can significantly decrease the substrate's metabolism. This inhibition leads to increased plasma concentrations of the substrate drug, potentially causing toxicity or adverse effects.[11] Regulatory agencies like the FDA recommend using strong CYP3A4 inhibitors such as this compound in clinical DDI studies to assess this risk.[10][12]

Q2: What is the mechanism of CYP3A4 inhibition by this compound?

A2: this compound and its metabolites, such as hydroxy-itraconazole (OH-ITZ), keto-itraconazole, and N-desalkyl-itraconazole, are potent competitive inhibitors of CYP3A4.[8][13] They bind to the active site of the enzyme, preventing the substrate from being metabolized.[9] It's important to note that the metabolites of this compound are as potent, or even more potent, inhibitors than the parent drug itself, contributing significantly to the overall inhibitory effect observed in vivo.[8][13][14]

Q3: What are the advantages of using a co-culture model (e.g., enterocytes and hepatocytes) over a single-cell model for studying these interactions?

A3: Co-culture models provide a more comprehensive and physiologically relevant system for studying drug metabolism.[3][15] The interplay between intestinal and hepatic metabolism is crucial for the oral bioavailability and overall disposition of many drugs.[5] An enterocyte-hepatocyte co-culture can simulate the sequential process of drug absorption and first-pass metabolism in the intestine, followed by further metabolism in the liver.[4][5] This is particularly important for CYP3A4, which is highly expressed in both tissues.[7]

Experimental Design

Q4: Which cell lines are recommended for an enterocyte-hepatocyte co-culture model for DDI studies?

A4: For the intestinal component, Caco-2 cells are a well-established model for drug absorption and metabolism. For the hepatic component, primary human hepatocytes are considered the gold standard due to their comprehensive metabolic enzyme profile.[16] However, their limited availability and viability can be challenging.[17] Alternatively, immortalized hepatocyte cell lines like HepaRG or Huh7, which can be differentiated to exhibit hepatocyte-like functions, are commonly used.[5]

Q5: What are the key considerations when designing a DDI study with this compound in a co-culture model?

A5: A robust experimental design should include:

  • Appropriate Controls: Include vehicle controls (solvent for this compound and the substrate), positive controls (a known strong CYP3A4 inducer like rifampicin and a known non-interacting compound), and single-cell-type controls.[16]

  • Concentration Selection: Use a range of this compound and substrate concentrations that are clinically relevant and bracket the expected IC50/Ki and Km values, respectively.

  • Time Points: Select appropriate incubation times to capture the dynamics of inhibition and metabolism.

  • Endpoint Measurement: Measure both the disappearance of the substrate and the formation of its primary CYP3A4-mediated metabolite.

Troubleshooting Guide

Common Experimental Issues

Q1: I am observing high variability in my CYP3A4 activity assays between experiments. What could be the cause?

A1: High variability can stem from several factors:

  • Cell Health and Confluency: Ensure that both cell types in your co-culture are healthy and have reached the appropriate level of confluency and differentiation. Inconsistent cell seeding density can lead to variable enzyme expression.

  • Reagent Stability: this compound and some CYP3A4 substrates can be unstable in culture media. Prepare fresh solutions for each experiment and minimize their exposure to light and elevated temperatures.

  • Assay Conditions: Inconsistent incubation times, temperature fluctuations, or variations in CO2 levels can all impact enzyme activity. Standardize your protocol meticulously.

  • Lot-to-Lot Variability of Cells and Reagents: If using primary cells, donor-to-donor variability is expected. Characterize each new lot of cells. Similarly, different lots of serum or other media components can affect cell function.

Q2: The inhibitory effect of this compound in my co-culture model is much lower than what is reported in the literature for single-cell or microsomal assays. Why might this be?

A2: This discrepancy can be due to several factors unique to co-culture systems:

  • Drug Permeability and Transport: The enterocyte layer in a co-culture can act as a barrier, limiting the amount of this compound that reaches the hepatocytes. Efflux transporters in the enterocytes may also actively pump this compound back into the apical compartment.

  • Non-specific Binding: this compound is highly lipophilic and can bind to plasticware and cellular components, reducing its effective concentration at the enzyme's active site.

  • Metabolism of this compound: The hepatocytes in the co-culture may metabolize this compound, although this is generally a slow process.

Q3: My cells are showing signs of toxicity after treatment with this compound. How can I mitigate this?

A3: this compound can exhibit cytotoxicity at higher concentrations. To address this:

  • Perform a Cytotoxicity Assay: Before your DDI study, determine the concentration range of this compound that is non-toxic to your co-culture model using assays such as LDH release or MTT.

  • Reduce Incubation Time: If possible, shorten the exposure time of the cells to this compound.

  • Use a More Sensitive Analytical Method: If you are using high concentrations of this compound to observe an effect, consider using a more sensitive analytical method (e.g., LC-MS/MS) to detect changes at lower, non-toxic concentrations.

Data Interpretation Challenges

Q4: How do I differentiate between competitive and non-competitive inhibition in my co-culture model?

A4: To determine the mechanism of inhibition, you can perform a kinetic analysis by measuring the rate of substrate metabolism at various substrate concentrations in the presence of different fixed concentrations of this compound. Plotting the data using a Lineweaver-Burk or Michaelis-Menten plot will help elucidate the inhibition mechanism.

Q5: The IC50 value for this compound seems to vary depending on the CYP3A4 substrate I use. Is this expected?

A5: Yes, this is not uncommon. The apparent IC50 value can be influenced by the specific substrate used due to factors like differing binding affinities for the CYP3A4 active site and potential allosteric effects. It is advisable to use a well-characterized, FDA-recommended CYP3A4 probe substrate for your studies.[18][19]

Experimental Protocols

Protocol 1: Establishing an Enterocyte-Hepatocyte Co-culture Model

This protocol describes the establishment of a co-culture model using Caco-2 cells and differentiated HepaRG cells.

Materials:

  • Caco-2 cells

  • HepaRG cells

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • 24-well plates

  • Appropriate culture media and supplements for both cell types

Procedure:

  • Seed Caco-2 cells: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a high density.

  • Differentiate Caco-2 cells: Culture the Caco-2 cells for 18-21 days, changing the media every 2-3 days, to allow for spontaneous differentiation and formation of a polarized monolayer.

  • Seed HepaRG cells: While the Caco-2 cells are differentiating, seed HepaRG cells in the bottom of the 24-well plates and culture them according to the recommended protocol to induce differentiation into hepatocyte-like cells.

  • Assemble the co-culture: Once both cell types are appropriately differentiated, carefully transfer the Transwell® inserts containing the Caco-2 monolayer into the 24-well plates containing the differentiated HepaRG cells.

  • Equilibrate the co-culture: Allow the co-culture system to equilibrate for 24-48 hours before initiating any experiments.

Protocol 2: CYP3A4 Inhibition Assay in Co-culture Model

This protocol provides a general framework for assessing the inhibitory effect of this compound on the metabolism of a CYP3A4 substrate.

Materials:

  • Established enterocyte-hepatocyte co-culture plates

  • This compound stock solution

  • CYP3A4 probe substrate (e.g., midazolam, testosterone)

  • Incubation buffer (e.g., Hanks' Balanced Salt Solution)

  • Analytical standards for the substrate and its metabolite

  • LC-MS/MS system for analysis

Procedure:

  • Prepare solutions: Prepare a series of this compound dilutions and a fixed concentration of the CYP3A4 substrate in incubation buffer.

  • Pre-incubation with inhibitor: Remove the culture medium from the co-culture plates and wash the cells with warm incubation buffer. Add the this compound solutions to the apical (Caco-2) side and incubate for a predetermined time (e.g., 30 minutes) at 37°C.

  • Initiate metabolic reaction: Add the CYP3A4 substrate solution to the apical side of the wells.

  • Incubate: Incubate the plates at 37°C for a specific time period, ensuring that the reaction is in the linear range.

  • Terminate reaction: At the end of the incubation period, collect samples from both the apical and basolateral compartments. Stop the enzymatic reaction by adding a quenching solution (e.g., acetonitrile).

  • Sample analysis: Analyze the concentration of the remaining substrate and the formed metabolite in the samples using a validated LC-MS/MS method.

  • Data analysis: Calculate the rate of metabolite formation in the presence of different concentrations of this compound. Determine the IC50 value by fitting the data to a suitable dose-response model.

Visualizations and Data

Diagrams

DDI_Workflow cluster_setup Phase 1: Co-Culture Setup cluster_assay Phase 2: Inhibition Assay cluster_analysis Phase 3: Analysis & Interpretation Caco2 Seed Caco-2 on Transwell Inserts Differentiate Differentiate Both Cell Types Caco2->Differentiate HepaRG Seed HepaRG in Well Plate HepaRG->Differentiate Assemble Assemble Co-Culture (Transwell into Plate) Differentiate->Assemble PreIncubate Pre-incubate with This compound Assemble->PreIncubate Equilibrate 24-48h AddSubstrate Add CYP3A4 Substrate PreIncubate->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate Terminate Terminate Reaction & Collect Samples Incubate->Terminate LCMS LC-MS/MS Analysis of Substrate & Metabolite Terminate->LCMS IC50 Calculate IC50 Value LCMS->IC50 caption Experimental Workflow for CYP3A4 Inhibition Assay CYP3A4_Inhibition_Pathway CYP3A4 CYP3A4 Enzyme Metabolite Metabolite CYP3A4->Metabolite Catalyzes metabolism Substrate CYP3A4 Substrate (e.g., Midazolam) Substrate->CYP3A4 Binds to active site This compound This compound & Metabolites This compound->CYP3A4 Competitively inhibits caption Mechanism of Competitive Inhibition of CYP3A4

References

Technical Support Center: Strategies to Minimize Itraconazole Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with Itraconazole in cell culture systems. This compound's potent antifungal and anticancer properties make it a valuable tool for in vitro studies. However, its challenging physicochemical characteristics, particularly its poor aqueous solubility, frequently lead to precipitation upon introduction to cell culture media, compromising experimental reproducibility and accuracy.

This guide provides an in-depth, experience-driven approach to understanding and overcoming this critical experimental hurdle. We will delve into the root causes of this compound precipitation and offer a range of practical, validated strategies to ensure its effective and consistent application in your research.

Understanding the Core Problem: The Physicochemical Nature of this compound

This compound is a classic example of a Biopharmaceutics Classification System (BCS) Class II compound, characterized by high membrane permeability but very low aqueous solubility.[1][2] This inherent insolubility is the primary driver of its precipitation in the aqueous, neutral pH environment of standard cell culture media.

Several key properties contribute to this challenge:

  • High Lipophilicity: this compound is a highly lipophilic molecule, as indicated by its high partition coefficient (log P > 5).[3] This means it has a strong preference for fatty, non-polar environments over aqueous ones.

  • Weakly Basic Nature: this compound is a weak base with a pKa of approximately 3.7.[2][4] This means its solubility is pH-dependent, increasing significantly in acidic environments where it can be protonated.[5][6] However, typical cell culture media are buffered to a physiological pH of ~7.4, a range where this compound is largely unionized and thus poorly soluble.

  • Crystalline Structure: In its solid state, this compound exists as a stable crystal lattice, which requires significant energy to break down for dissolution in a solvent.

When a concentrated stock solution of this compound, typically prepared in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO), is introduced into the cell culture medium, the solvent rapidly disperses. This abrupt shift from a favorable organic environment to an unfavorable aqueous one causes the this compound concentration to exceed its thermodynamic solubility limit, leading to rapid precipitation.[7][8]

Table 1: Key Physicochemical Properties of this compound
PropertyValueImplication for Cell Culture
Molecular Weight705.63 g/mol [9]A relatively large molecule.
Aqueous Solubility< 1 ng/mL in deionized water[5]Extremely low solubility at neutral pH.
pKa~3.7[2][4]Weakly basic; solubility increases at low pH, which is incompatible with most cell cultures.
Log P> 5[3]Highly lipophilic; prefers non-aqueous environments.
Common SolventDimethyl Sulfoxide (DMSO)[7][10][11]High solubility in DMSO, but rapid precipitation upon aqueous dilution.
Protein Binding>99%[12]High affinity for serum proteins like albumin.

Troubleshooting Guide: Q&A for Common Precipitation Issues

This section addresses the most frequent problems encountered when working with this compound in the lab.

Q1: I dissolved this compound in DMSO to make a stock solution, but when I add it to my cell culture media, a cloudy precipitate forms immediately. What's happening?

Answer: This is the most common issue and is a direct result of this compound's poor aqueous solubility. Your DMSO stock solution holds a high concentration of the drug, but when you dilute this into the aqueous media, the DMSO concentration plummets, and the media can no longer keep the this compound dissolved. The drug crashes out of solution, forming a precipitate.

Immediate Corrective Actions:
  • Optimize the Dilution Process: The way you add the stock solution to the media matters. Instead of pipetting the entire volume at once, add the this compound stock solution dropwise into the media while gently vortexing or swirling the tube.[7] This promotes rapid mixing and dispersion, preventing localized areas of high concentration that trigger precipitation.

  • Control the Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, typically not exceeding 0.5%, to avoid solvent-induced cytotoxicity.[11] However, a slightly higher (but still cell-tolerated) final DMSO concentration may help maintain solubility. You must validate the tolerance of your specific cell line to the final DMSO concentration.

  • Pre-warm the Media: Gently warming the cell culture medium to 37°C before adding the this compound stock can sometimes help improve solubility and reduce the rate of precipitation.[7]

Q2: I've tried optimizing my dilution technique, but I still see precipitation, especially at higher concentrations of this compound. What advanced strategies can I use?

Answer: When simple dilution is insufficient, you need to employ formulation strategies to actively increase the aqueous solubility of this compound. The most effective and widely adopted method for in vitro studies is the use of cyclodextrins.

Advanced Strategy 1: Cyclodextrin Encapsulation

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[13][14] They can encapsulate poorly soluble "guest" molecules like this compound, forming an "inclusion complex" that has significantly improved water solubility.[1][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and low toxicity.[14] In fact, the commercially available oral solution of this compound (Sporanox®) utilizes HP-β-CD to enhance its absorption.[16][17]

Experimental Protocol: Preparing an this compound-HP-β-CD Stock Solution

This protocol provides a method to prepare a complexed stock solution that is more resistant to precipitation upon dilution in cell culture media.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a 40% (w/v) HP-β-CD Solution:

    • Weigh 400 mg of HP-β-CD.

    • Add sterile water to a final volume of 1 mL.

    • Warm the solution to ~50-60°C and vortex until the HP-β-CD is completely dissolved. Allow to cool to room temperature.

  • Initial this compound Solubilization:

    • Prepare a highly concentrated primary stock of this compound in DMSO (e.g., 20-40 mM). This minimizes the amount of DMSO needed.

  • Form the Inclusion Complex:

    • Slowly add the concentrated this compound-DMSO stock to the 40% HP-β-CD solution while vortexing vigorously. A typical molar ratio of this compound to HP-β-CD to aim for is between 1:2 and 1:10.

    • For example, to make a 1 mM this compound stock in 40% HP-β-CD, you would add a calculated small volume of your concentrated DMSO stock to the HP-β-CD solution.

  • Incubation and Sterilization:

    • Incubate the mixture at 37°C for 1-2 hours with gentle agitation to facilitate complex formation.

    • Sterilize the final complexed stock solution by passing it through a 0.22 µm syringe filter.

  • Storage:

    • Aliquot the stock solution into single-use volumes and store at -20°C.

This HP-β-CD complexed stock can now be diluted into your cell culture medium with a significantly reduced risk of precipitation.

Q3: Are there alternatives to cyclodextrins? I'm concerned about potential off-target effects.

Answer: Yes, while cyclodextrins are generally well-tolerated, other solubilizing excipients can be considered. These often involve creating stable, dispersed systems like solid dispersions or nanoformulations, though these are more complex to prepare in a standard cell biology lab. Simpler alternatives include using non-ionic surfactants.

Alternative Strategy 2: Use of Solubilizing Agents and Surfactants

Surfactants like Pluronic® F-68 or Tween® 80 can improve the solubility of hydrophobic compounds by forming micelles that encapsulate the drug.[18][19][20]

Considerations:

  • Concentration is Key: Use the lowest effective concentration of the surfactant, as they can be cytotoxic at higher levels.

  • Validation Required: You must run vehicle controls containing the surfactant alone to ensure it does not affect your experimental endpoints (e.g., cell viability, signaling pathways).

  • Pre-formulation: It's often best to co-formulate the this compound with the surfactant in the stock solution rather than just adding the surfactant to the media.

FAQ: Frequently Asked Questions

Q: Can I adjust the pH of my media to improve this compound solubility? A: This is strongly discouraged. While this compound solubility increases in acidic conditions (pH < 4), most mammalian cell lines require a tightly controlled pH range of 7.2-7.4 for optimal health and growth.[2][5] Altering the media pH would introduce a significant experimental variable and likely induce cell stress or death, confounding your results.

Q: My this compound-DMSO stock solution has been stored at -20°C and now appears to have crystals. Is it still usable? A: It is common for highly concentrated DMSO stocks to freeze or for the solute to crystallize at -20°C. Gently warm the vial to 37°C and vortex thoroughly until all crystals are completely redissolved before making your dilutions.[7][21] Always visually inspect the stock solution for clarity before use.

Q: Does the presence of fetal bovine serum (FBS) in my media affect this compound solubility? A: It can have a complex effect. This compound is known to be highly protein-bound (>99%), primarily to albumin, which is abundant in FBS.[12][22] This binding can act as a "sink," effectively removing free this compound from the solution and potentially helping to prevent it from reaching a concentration where it would precipitate. However, only the unbound, free fraction of the drug is generally considered biologically active. While some studies suggest that the antifungal activity of this compound is not diminished by albumin binding, this is a critical factor to be aware of, especially when comparing results between serum-free and serum-containing conditions.[12]

Q: I am observing reduced efficacy of this compound in my experiments. Could precipitation be the cause? A: Absolutely. If this compound precipitates, its effective concentration in the media is significantly reduced, leading to an underestimation of its potency (e.g., an artificially high IC50 value).[11] This is a critical source of experimental variability. Ensuring the drug remains in solution is paramount for obtaining accurate and reproducible data.

Visualizing the Solution: Workflows and Mechanisms

Diagram 1: The Precipitation Problem

This diagram illustrates the fundamental issue of diluting a DMSO-based stock solution into an aqueous medium.

G cluster_stock DMSO Stock Solution cluster_media Aqueous Cell Culture Media (pH 7.4) cluster_result Result Stock High Concentration this compound (Solvated by DMSO) Media Low this compound Solubility Limit Stock->Media Dilution (DMSO disperses) Precipitate Precipitation (this compound crashes out of solution) Media->Precipitate Concentration > Solubility Limit

Caption: Workflow showing this compound precipitation upon dilution.

Diagram 2: The Cyclodextrin Solution

This diagram shows how HP-β-CD acts as a solubilizing agent to prevent precipitation.

G cluster_stock Complexed Stock Solution cluster_media Aqueous Cell Culture Media (pH 7.4) cluster_result Result Complex This compound encapsulated in HP-β-CD (Inclusion Complex) Media Target for Drug Delivery Complex->Media Dilution Soluble Stable Solution (this compound remains dissolved) Media->Soluble Complex enhances aqueous solubility

Caption: Workflow showing how HP-β-CD prevents precipitation.

By understanding the physicochemical properties of this compound and employing appropriate formulation strategies, researchers can overcome the challenge of precipitation, ensuring the reliability and accuracy of their in vitro experimental results.

References

Addressing variability in Itraconazole MIC results between different testing methods

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for antifungal susceptibility testing. As a Senior Application Scientist, I've designed this guide to address the significant variability often encountered when determining the Minimum Inhibitory Concentration (MIC) of Itraconazole. This resource moves beyond simple protocols to explain the underlying scientific principles, helping you troubleshoot inconsistent results and ensure the integrity of your data.

The Challenge with this compound

This compound is a highly lipophilic triazole antifungal, and its physical properties contribute to challenges in in vitro testing.[1] Unlike more soluble compounds, its activity can be significantly influenced by the composition of the test medium and other procedural variables.[1][2][3][4] This guide will help you navigate these complexities, understand the differences between standard methods, and produce more reliable and reproducible MIC data.

General Troubleshooting Workflow

Before diving into specific questions, this workflow provides a high-level overview of how to approach variability in your this compound MIC results.

G cluster_method Methodology Investigation cluster_qc Quality Control Validation cluster_params Parameter Optimization cluster_analysis Endpoint Analysis start Inconsistent or Unexpected This compound MIC Results method 1. Review Testing Method start->method clsi_eucast CLSI vs. EUCAST? Are you following one standard consistently? method->clsi_eucast bmd_agar BMD vs. Agar-Based? Understand inherent differences in drug diffusion and availability. method->bmd_agar qc 2. Verify Quality Control (QC) qc_strain QC Strain In Range? Check ATCC strain results against published CLSI/EUCAST ranges. qc->qc_strain reagents Reagent Integrity? Verify drug potency, media lot, and solvent purity. qc->reagents params 3. Examine Test Parameters media Medium Composition? RPMI is standard. Glucose levels and pH can alter MICs. params->media inoculum Inoculum Density? Standardize to 0.5 McFarland. High density can falsely elevate MICs. params->inoculum incubation Incubation Time/Temp? Follow standard guidelines (e.g., 24-48h at 35°C). Extended time can raise MICs. params->incubation analysis 4. Check Data Interpretation endpoint Correct Endpoint? For azoles, use ~50% growth reduction, not 100% inhibition. analysis->endpoint trailing Trailing Growth? Ignore faint, trailing growth when determining the 50% inhibition point. analysis->trailing clsi_eucast->qc bmd_agar->qc qc_strain->params reagents->params media->analysis inoculum->analysis incubation->analysis resolve Consistent MICs Achieved endpoint->resolve trailing->resolve

Caption: Troubleshooting workflow for this compound MIC variability.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound MIC results different between broth microdilution (BMD) and an agar-based method like disk diffusion or Etest?

This is a common and expected source of variation. The fundamental principles of these methods differ, which can impact the apparent activity of a lipophilic drug like this compound.

  • Broth Microdilution (BMD): This is the reference method for both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5] The drug is in a liquid phase, but its interaction with the fungal cells can still be affected by the medium components.

  • Agar-Based Methods (Disk Diffusion/Etest): These methods rely on the diffusion of the drug from a paper strip or disk into an agar matrix. This compound's poor water solubility can limit its diffusion through the agar, potentially leading to smaller inhibition zones or higher MIC readings compared to BMD.[6][7]

Studies comparing these methods often show good overall agreement but also highlight discrepancies for certain isolates.[7][8][9][10] For instance, one study found that while the Etest had a 72-75% agreement with CLSI BMD for this compound, the disk diffusion method showed poorer correlation.[7]

Key Takeaway: Do not expect a 1:1 correlation between methods. BMD is the gold standard. If you use an agar-based method for screening, any resistant or borderline results should be confirmed with a reference BMD protocol.

Q2: My MICs are not reproducible from one experiment to the next. What are the most common causes?

Lack of reproducibility is almost always due to subtle variations in experimental parameters. A systematic analysis of test variables has shown that the following factors most significantly influence this compound MIC results[2][3][4]:

  • Inoculum Size: This is one of the most critical variables. An inoculum that is too dense can overwhelm the drug, leading to falsely elevated MICs. Conversely, a sparse inoculum may suggest false susceptibility. Strict adherence to a standardized inoculum (e.g., 0.5 McFarland standard before final dilution) is essential.[2][11]

  • Incubation Time and Temperature: Extended incubation can allow for breakthrough growth, artificially increasing the MIC.[2][12] Standard protocols from CLSI and EUCAST specify precise incubation times (e.g., 24-48 hours) and temperatures (e.g., 35°C) that must be followed consistently.[13][14]

  • Medium Composition: The choice and even the specific lot of RPMI 1640 medium can affect results.[2][3][4] Glucose concentration is particularly important; EUCAST recommends supplementing RPMI with 2% glucose, which can enhance growth and lead to more reliable endpoints.[15]

  • Endpoint Reading: This is a major source of inter-operator variability. Unlike some antifungals that show complete growth inhibition, azoles like this compound often exhibit "trailing," where reduced, hazy growth persists at concentrations above the true MIC. The recommended endpoint is a significant reduction in growth (typically ~50%) compared to the drug-free control, not 100% inhibition.[12][13]

Q3: Should I follow CLSI or EUCAST guidelines for this compound testing?

Both CLSI and EUCAST provide rigorously validated, standardized protocols for antifungal susceptibility testing.[5][16] While largely similar, they have key differences. The choice often depends on institutional preference, geographical location, or specific research requirements. The most important principle is to consistently follow one standard within a study to ensure comparability of results.

ParameterCLSI (M27/M38) RecommendationEUCAST (E.Def 7.3/9.3) RecommendationCausality and Rationale
Medium RPMI 1640RPMI 1640 + 2% GlucoseEUCAST adds glucose to ensure sufficient growth of fastidious organisms and provide clearer endpoints.[15]
Inoculum Size 0.5–2.5 x 10³ CFU/mL (Yeasts)1–5 x 10⁵ CFU/mL (Yeasts)The different inoculum sizes are part of the validated systems for each standard and are linked to their specific breakpoints.
Endpoint (Azoles) ~50% reduction in turbidity~50% reduction in turbidityBoth standards recognize the trailing growth phenomenon with azoles and recommend a partial inhibition endpoint for accuracy.[12][13]
Breakpoints Provides clinical breakpoints and Epidemiological Cutoff Values (ECVs).Provides clinical breakpoints and ECVs, which may differ from CLSI's.[17]Breakpoints are derived from extensive analysis of MIC distributions, clinical outcome data, and pharmacokinetic/pharmacodynamic (PK/PD) models specific to each organization's methodology.[17][18]
Q4: My quality control (QC) strain is out of range for this compound. What's my first step?

An out-of-range QC result invalidates the entire batch of tests. Do not report patient or research sample results. The first step is to systematically troubleshoot the testing process.

  • Confirm the QC Range: Double-check that you are using the correct, most recently published QC ranges for the specific strain and testing method (e.g., from CLSI M51-A or M60 documents).[19][20][21]

  • Review Protocol: Meticulously review every step of your procedure against the reference standard (CLSI/EUCAST). Check calculations, dilutions, incubation times, and reading methods.

  • Check Reagents:

    • This compound: Has the stock solution expired? Was it stored correctly?

    • Media: Is the RPMI from a new lot? Some batches may not support adequate growth.[6]

    • Inoculum: Was the QC strain subcultured correctly? Is the suspension fresh and at the correct density?

  • Repeat the Test: If an obvious error is found, correct it and repeat the entire assay. If no error is apparent, repeat the assay with fresh preparations of all reagents (drug, media, inoculum).

CLSI-Defined QC Ranges for this compound

QC Strain Testing Method This compound QC Range (µg/mL or mm)
Candida krusei ATCC 6258 Broth Microdilution (Refer to current CLSI M60 doc)
Candida parapsilosis ATCC 22019 Broth Microdilution (Refer to current CLSI M60 doc)
Paecilomyces variotii ATCC MYA-3630 Broth Microdilution 0.06 to 0.5 µg/mL[22]
Aspergillus fumigatus ATCC MYA-3626 Disk Diffusion (10 µg disk) 11 to 21 mm[20]
Candida krusei ATCC 6258 Disk Diffusion (10 µg disk) 18 to 26 mm[20]

(Note: Ranges are subject to change. Always consult the latest CLSI documents for current values.)

In-Depth Troubleshooting Guides

Guide 1: Standardizing Broth Microdilution (BMD) for this compound

This guide provides a detailed protocol for performing the BMD assay, highlighting critical control points to minimize variability.

Core Principles of BMD Methods

This diagram illustrates the key workflow differences between the major susceptibility testing methods.

G cluster_bmd Broth Microdilution (BMD) cluster_etest Etest (Agar Gradient) cluster_disk Disk Diffusion (Agar Diffusion) bmd1 1. Prepare serial drug dilutions in 96-well plate (liquid) bmd2 2. Add standardized liquid fungal inoculum to each well bmd1->bmd2 bmd3 3. Incubate (e.g., 24-48h, 35°C) bmd2->bmd3 bmd4 4. Read MIC: Lowest concentration with ~50% growth inhibition bmd3->bmd4 et1 1. Inoculate agar plate with fungal lawn et2 2. Apply plastic strip with predefined drug gradient et1->et2 et3 3. Incubate (e.g., 24-48h, 35°C) et2->et3 et4 4. Read MIC: Value where ellipse of inhibition intersects strip et3->et4 dd1 1. Inoculate agar plate with fungal lawn dd2 2. Apply paper disk with fixed drug amount dd1->dd2 dd3 3. Incubate (e.g., 16-24h, 35°C) dd2->dd3 dd4 4. Read Result: Measure diameter of inhibition zone (in mm) dd3->dd4

Caption: Comparison of major antifungal susceptibility testing workflows.

Step-by-Step Protocol (Adapted from CLSI M27/M38)

Objective: To determine the MIC of this compound against a fungal isolate using a standardized liquid culture method.

Materials:

  • This compound powder (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

  • Sterile 96-well U-bottom microtiter plates

  • Fungal isolate and appropriate QC strain(s)

  • Sabouraud Dextrose Agar (for culture)

  • Sterile 0.85% saline

  • Spectrophotometer and 0.5 McFarland standard

  • Sterile labware (tubes, pipettes, etc.)

  • Humidified incubator (35°C)

Procedure:

  • Drug Stock Preparation (Self-Validation Point):

    • Prepare a 1600 µg/mL stock solution of this compound in 100% DMSO. Causality: DMSO is required to solubilize the highly lipophilic this compound. The initial concentration must be high to ensure the final DMSO concentration in the assay is non-inhibitory (<1%).

    • Create working solutions by diluting the stock in RPMI medium. The final drug concentrations in the plate typically range from 0.015 to 16 µg/mL.

  • Inoculum Preparation (Critical Control Point):

    • Subculture the isolate onto Sabouraud Dextrose Agar and incubate for 24 hours (for yeasts) or until adequate sporulation (for molds) at 35°C.

    • Harvest colonies/spores and suspend in sterile saline.

    • Adjust the suspension turbidity to match a 0.5 McFarland standard (yielding approx. 1-5 x 10⁶ CFU/mL for yeasts).[14]

    • Perform a final dilution in RPMI medium to achieve the target inoculum concentration specified by the chosen standard (e.g., 0.5–2.5 x 10³ CFU/mL for CLSI yeast testing). Causality: This two-step dilution process is crucial for accuracy. Matching to the McFarland standard first provides a consistent starting point, and the final dilution achieves the low cell density needed for the assay.

  • Plate Inoculation:

    • Add 100 µL of the standardized inoculum to each well of the microtiter plate containing 100 µL of the drug dilutions (this halves the drug concentration to the final desired level).

    • Include a drug-free well (growth control) and an un-inoculated well (sterility control).

  • Incubation:

    • Cover the plates and incubate at 35°C in a humidified, non-CO₂ incubator for 24-48 hours (or as specified by the standard for the organism being tested).[14]

  • Endpoint Reading (Critical Skill Point):

    • Before reading, gently agitate the plate to resuspend the cells.

    • Using a plate reading mirror or a spectrophotometer, find the lowest drug concentration that causes a prominent decrease in turbidity (~50% inhibition) compared to the growth control.[13]

    • Do not define the MIC as the first well with no visible growth (100% inhibition), as this will overestimate the MIC due to trailing.

Guide 2: Investigating the Impact of Media Composition

The composition of the growth medium can significantly alter the measured MIC for this compound.[1][23] This guide helps you understand and control for these variables.

Key Media Variables Affecting this compound MICs:
  • Basal Medium: RPMI 1640 is the universally accepted standard. However, different suppliers or lots of RPMI can introduce variability.[2][3][4] Using a complex, undefined medium like Sabouraud Dextrose Broth for susceptibility testing is not recommended as it can lead to higher MICs and poor reproducibility.[23]

  • Glucose Concentration: The addition of glucose can impact growth rates and, consequently, MICs. The EUCAST method standardizes this by requiring RPMI to be supplemented with 2% glucose.[15] A study on various test variables found glucose concentration to be a significant factor influencing results.[2]

  • pH: The RPMI medium must be buffered, typically with MOPS, to a physiological pH of ~7.0. The activity of azole antifungals can be pH-dependent.[11]

Protocol: Side-by-Side Media Comparison

Objective: To determine if the choice of medium (e.g., standard RPMI vs. RPMI + 2% Glucose) is the source of MIC variability in your lab.

Procedure:

  • Prepare two sets of this compound drug dilution plates as described in Guide 1.

    • Set A: Use standard RPMI 1640 as the diluent.

    • Set B: Use RPMI 1640 supplemented with 2% glucose (w/v) as the diluent.

  • Prepare a single, standardized inoculum of your test organism and a QC strain.

  • Inoculate both Set A and Set B plates with the exact same inoculum preparation.

  • Incubate and read both sets of plates simultaneously under identical conditions.

  • Analysis: Compare the MIC from Set A to the MIC from Set B for the same organism. A consistent shift of more than one doubling dilution suggests that glucose supplementation significantly impacts the MIC for that organism under your lab conditions. This provides a clear, self-validated answer to the source of variability.

This systematic approach allows you to isolate the effect of a single variable (media composition) while keeping all other parameters constant, providing a definitive explanation for potential discrepancies.

References

Enhancing the stability of Itraconazole stock solutions for long-term experiments

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Enhancing the Stability of Itraconaole Stock Solutions

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on preparing and storing stable Itraconazole stock solutions for long-term experiments. Adherence to these protocols is critical for ensuring experimental reproducibility and data integrity.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing this compound stock solutions for in vitro research?

For most in vitro applications, such as cell-based assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound exhibits good solubility in DMSO, typically in the range of 8.8 to 10 mg/mL.[1] While other organic solvents like methanol, ethanol, and methylene chloride can also dissolve this compound—with methylene chloride offering very high solubility (239 mg/mL)—their compatibility with the experimental system, particularly potential cytotoxicity, must be carefully considered.[1]

Q2: How should I store my this compound stock solution in DMSO to ensure long-term stability?

To maximize stability, this compound stock solutions in DMSO should be aliquoted into small, single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound. These aliquots must be stored in tightly sealed, light-protected vials (e.g., amber tubes) at -20°C for short-to-medium term (1-3 months) or -80°C for long-term storage (up to 6 months) .[1] Always protect the solution from light, as this compound is susceptible to photodegradation.[1]

Q3: Can I prepare and store this compound in an aqueous solution?

It is not recommended to store this compound in aqueous solutions for more than a single day.[1][2] this compound is a weak base (pKa ≈ 3.7) and is practically insoluble in water, especially at neutral or alkaline pH.[3][4][5] When a DMSO stock is diluted into aqueous buffers or cell culture media, this compound can quickly precipitate out of solution, drastically reducing its effective concentration.[1][6] Aqueous working solutions should always be prepared fresh from the DMSO stock immediately before use.[1]

Q4: What are the primary factors that cause this compound to degrade?

The main drivers of this compound degradation in solution are:

  • Light Exposure: this compound is known to be sensitive to photodegradation, particularly under UVA irradiation, which can lead to cleavage of chemical bonds.[1]

  • Oxidation: The compound is incompatible with strong oxidizing agents. Forced degradation studies show significant breakdown in the presence of hydrogen peroxide, leading to the formation of N-oxides and other byproducts.[7][8][9]

  • pH: this compound's stability is pH-dependent. It is more stable in acidic conditions but is susceptible to degradation via acid hydrolysis.[1] Conversely, it is more prone to precipitation at neutral and alkaline pH due to its low solubility.[1]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation. Long-term storage at room temperature is strongly discouraged.[1]

Q5: My this compound solution turned cloudy after diluting it in my cell culture medium. What happened and how can I fix it?

Cloudiness or precipitation upon dilution into aqueous media is the most common issue encountered with this compound.[1]

  • Causality: This occurs because this compound's solubility is extremely low in aqueous environments.[1][6] The DMSO from your stock solution helps keep it dissolved, but once the final DMSO concentration drops significantly (typically below 0.5% in cell culture), the aqueous medium can no longer support the this compound concentration, causing it to crash out of solution.[10]

  • Solutions:

    • Increase Final DMSO Concentration: If your experimental system can tolerate it, slightly increasing the final DMSO percentage can help. However, be mindful of solvent toxicity.

    • Use a Carrier/Solubilizer: For specific applications, incorporating a solubilizing agent like Hydroxypropyl-β-cyclodextrin can dramatically improve aqueous solubility.[11][12]

    • Reduce Final this compound Concentration: You may be exceeding the solubility limit. Try lowering the final working concentration.

    • Prepare Dilutions Immediately Before Use: Add the DMSO stock to the medium immediately before adding it to your cells to minimize the time for precipitation to occur.

Troubleshooting Guide

Issue Observed Potential Cause(s) Recommended Action(s)
Precipitate in frozen stock aliquot after thawing 1. Concentration is too high (exceeds solubility in DMSO at storage temp).2. Water may have been introduced into the DMSO, reducing solubility.3. Slow freezing process.1. Prepare a new stock at a slightly lower concentration.2. Use anhydrous, high-purity DMSO. Ensure vials are sealed tightly.3. Gently warm the vial to 37°C to redissolve. If it dissolves, use immediately. If not, discard.
Inconsistent or loss of biological activity in experiments 1. Degradation of this compound due to improper storage (light, freeze-thaw cycles).2. Inaccurate initial concentration.3. Precipitation in the final aqueous working solution.1. Prepare fresh stock solutions. Ensure aliquoting and storage at -80°C, protected from light.[1]2. Verify stock concentration using UV-Vis spectrophotometry or HPLC.[1]3. Visually inspect the final working solution for any signs of precipitation before use.
Visible color change in DMSO stock solution (e.g., yellowing) Chemical degradation, often due to oxidation or photodegradation.Discard the stock solution immediately and prepare a fresh batch following the recommended protocols for solvent purity and storage.

Core Technical Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol provides a self-validating method for preparing a standard 10 mM stock solution.

Materials:

  • This compound powder (MW: 705.64 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber 1.5 mL microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer and a 37°C water bath

Methodology:

  • Weighing: Accurately weigh 7.06 mg of this compound powder. Causality: Precise weighing is fundamental to achieving the target concentration and ensuring experiment-to-experiment consistency.

  • Dissolution: Transfer the powder to a sterile vial and add 1 mL of anhydrous DMSO.[1] Causality: Using anhydrous DMSO is critical, as water can reduce the solubility of hydrophobic compounds like this compound and promote hydrolysis over time.

  • Solubilization: Vortex the solution vigorously. If necessary, gently warm the vial in a 37°C water bath for 5-10 minutes to ensure complete dissolution.[1] Visually confirm that no solid particles remain. Causality: Gentle heating increases the kinetic energy of the molecules, aiding the dissolution process without promoting thermal degradation.

  • Aliquoting: Immediately dispense the stock solution into single-use volumes (e.g., 20-50 µL) in sterile, amber microcentrifuge tubes.[1] Causality: Aliquoting is the most effective strategy to prevent compound degradation from repeated freeze-thaw cycles and to minimize exposure to light and air (oxidation).

  • Storage: Tightly cap the aliquots and store them at -80°C for long-term stability (up to 6 months).[1] For shorter periods (up to 3 months), -20°C is acceptable.[1]

Protocol 2: Quality Control Check of Stock Concentration via UV-Vis Spectrophotometry

This protocol allows for a quick verification of the stock solution concentration.

Methodology:

  • Prepare a Diluted Stock: Create an intermediate dilution by taking 10 µL of your 10 mM DMSO stock and adding it to 990 µL of methanol (a 1:100 dilution) to yield a 100 µM solution.

  • Prepare Standards: From this 100 µM solution, prepare a series of standards in methanol (e.g., 5, 10, 15, 20 µM).

  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of your standards and your diluted sample at this compound's maximum absorbance wavelength (λmax), which is approximately 262 nm .[1][13] Use methanol as the blank.

  • Create Standard Curve: Plot absorbance vs. concentration for your standards and calculate the linear regression (y = mx + c).

  • Determine Concentration: Use the absorbance of your diluted sample and the standard curve's equation to calculate its concentration, thereby verifying the concentration of your original stock.

Visual Workflow and Stability Guides

Diagram 1: Workflow for Preparing and Storing Stable Stock Solutions

G cluster_prep Preparation cluster_qc Quality Control cluster_store Storage weigh 1. Weigh this compound (7.06 mg) add_dmso 2. Add Anhydrous DMSO (1 mL) weigh->add_dmso dissolve 3. Vortex & Gently Warm (37°C) add_dmso->dissolve qc_check 4. Verify Concentration (Optional, UV-Vis/HPLC) dissolve->qc_check Self-Validation Step aliquot 5. Aliquot into Single-Use Amber Vials qc_check->aliquot store 6. Store at -80°C (Protected from Light) aliquot->store G cluster_chemical cluster_physical cluster_formulation center This compound Stability pH pH center->pH Oxidation Oxidation center->Oxidation Hydrolysis Hydrolysis center->Hydrolysis Temp Temperature center->Temp Light Light Exposure center->Light FreezeThaw Freeze-Thaw Cycles center->FreezeThaw Solvent Solvent Purity (Anhydrous DMSO) center->Solvent Concentration Concentration center->Concentration

References

Optimizing Itraconazole dosage for effective tumor growth inhibition in xenograft models

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for utilizing itraconazole in preclinical oncology research. This guide is designed for researchers, scientists, and drug development professionals who are working to optimize this compound dosage for effective tumor growth inhibition in xenograft models. My goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and refine your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: Beyond its antifungal properties, what is the primary anticancer mechanism of this compound?

A1: this compound exhibits a multi-faceted anticancer activity, which is distinct from its well-known antifungal mechanism of inhibiting lanosterol 14-alpha-demethylase[1][2][3]. The two primary mechanisms relevant to oncology research are:

  • Inhibition of the Hedgehog (Hh) Signaling Pathway: this compound is a potent antagonist of the Hh pathway[2][4]. It acts on the essential pathway component Smoothened (SMO), but through a mechanism distinct from other known SMO antagonists like cyclopamine[2][4][5]. By inhibiting SMO, it prevents the activation of GLI transcription factors, which are crucial for the growth and survival of various tumors, including medulloblastoma and basal cell carcinoma[4][6].

  • Anti-Angiogenesis: this compound is a powerful inhibitor of angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize[1][7][8]. It achieves this by interfering with multiple pathways, most notably by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling[9][10]. This disruption leads to a dose-dependent decrease in endothelial cell proliferation, migration, and tube formation[7][11][12].

Additionally, this compound has been shown to inhibit other critical pathways like mTOR and HER2/AKT, further contributing to its antitumor effects[3][13][14][15].

Q2: Why is this compound a compelling candidate for repurposing in cancer therapy?

A2: this compound is an attractive drug for repurposing for several key reasons:

  • Established Safety Profile: Having been used for decades as an antifungal agent, its safety and pharmacokinetic profiles in humans are well-documented[8][9].

  • Oral Bioavailability: It can be administered orally, which is a significant advantage in both preclinical and clinical settings[1][8][11].

  • Multiple Mechanisms of Action: Its ability to target multiple pathways, such as Hedgehog and angiogenesis, may help overcome the drug resistance that often develops with agents targeting a single pathway[9][14].

  • Synergistic Potential: Studies have shown that this compound can enhance the efficacy of conventional chemotherapeutic agents like cisplatin[7][9][11].

Troubleshooting & Optimization Guide

This section addresses common challenges encountered during in vivo studies with this compound.

Issue 1: Poor or Inconsistent Tumor Growth Inhibition

Q: My xenograft tumors are not responding to this compound treatment as expected. What are the likely causes and solutions?

A: This is a common issue that can often be traced back to drug formulation and delivery.

  • Possible Cause 1: Suboptimal Drug Formulation & Bioavailability.

    • The "Why": this compound is a highly lipophilic and poorly water-soluble molecule[16]. If not formulated correctly for oral gavage, it can precipitate in the gastrointestinal tract, leading to poor absorption and low systemic exposure. Simply suspending the drug in water or saline will result in negligible bioavailability.

    • The Solution: The most widely accepted and effective method for preclinical oral administration is to use a cyclodextrin-based vehicle. Hydroxypropyl-β-cyclodextrin (HPβCD) is commonly used to encapsulate this compound, significantly increasing its aqueous solubility and oral bioavailability. A typical vehicle consists of this compound dissolved in a solution of ~40% HPβCD[17].

  • Possible Cause 2: Inadequate Dosage.

    • The "Why": The effective dose can vary depending on the tumor model, its reliance on the Hedgehog or angiogenic pathways, and the mouse strain. A dose that is effective in one model may be sub-therapeutic in another.

    • The Solution: Conduct a dose-escalation study. Based on published literature, effective oral doses in mice typically range from 75 mg/kg to 100 mg/kg, administered once or twice daily (BID) [11][18][19]. It is crucial to perform a pilot study with at least two different dose levels to determine the optimal therapeutic window for your specific xenograft model.

  • Possible Cause 3: Tumor Model Insensitivity.

    • The "Why": Not all tumors are sensitive to this compound. Tumors that are not heavily dependent on Hedgehog signaling or angiogenesis may show a limited response.

    • The Solution: Before launching a large-scale in vivo study, confirm the sensitivity of your cancer cell line in vitro. Additionally, review literature to see if your chosen xenograft model has been previously shown to respond to Hedgehog pathway inhibitors or anti-angiogenic agents.

Caption: Troubleshooting decision tree for suboptimal tumor inhibition.

Issue 2: Observed Toxicity in Animal Models

Q: I am observing weight loss, lethargy, or other signs of toxicity in my mice. How can I mitigate this?

A: While generally well-tolerated, high doses of this compound can lead to toxicity.

  • Possible Cause 1: Dose is Too High.

    • The "Why": The maximum tolerated dose (MTD) can be close to the therapeutic dose. Doses exceeding 100 mg/kg BID may lead to adverse effects, including potential hepatotoxicity[20].

    • The Solution: If you observe toxicity (e.g., >15% body weight loss), reduce the dose. A dose of 75 mg/kg BID is often a good starting point that balances efficacy and tolerability[11][17]. Ensure you are monitoring animal health daily, including body weight, food/water intake, and general appearance.

  • Possible Cause 2: Vehicle Toxicity.

    • The "Why": While cyclodextrins are generally safe, high concentrations administered long-term can have their own effects.

    • The Solution: Always include a "vehicle-only" control group in your experiments. This is critical to distinguish between toxicity caused by the drug and toxicity caused by the delivery vehicle.

Data Summary & Experimental Protocols

Table 1: Summary of Effective this compound Dosages in Preclinical Xenograft Models
Tumor TypeAnimal ModelDosageRouteEfficacyReference
Non-Small Cell Lung Cancer (NSCLC)NOD-SCID Mice75 mg/kg BIDOral72-79% tumor growth inhibition[11],[17]
Non-Small Cell Lung Cancer (NSCLC)Mice100 mg/kg BIDOralMaximum single-agent activity[19]
MedulloblastomaMouse AllograftNot specifiedSystemicSuppressed tumor growth[4],[2]
Colon Cancer (HT-29)Nude Mice10 mg/kgNot specifiedSynergistic effect with Paclitaxel[20]
Protocol 1: Preparation and Administration of this compound-HPβCD Formulation

This protocol describes a standard method for preparing an this compound solution for oral gavage in mice.

Materials:

  • This compound powder (Sigma-Aldrich or equivalent)

  • Hydroxypropyl-β-cyclodextrin (HPβCD)

  • Sterile Water for Injection

  • pH meter

  • Sterile conical tubes

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare the Vehicle:

    • Calculate the required volume for your entire study.

    • In a sterile beaker, weigh out the required amount of HPβCD to make a 40% (w/v) solution (e.g., 40g of HPβCD in a final volume of 100 mL of sterile water).

    • Slowly add the sterile water while stirring continuously until the HPβCD is fully dissolved. This may take some time. Gentle warming (to ~40-50°C) can aid dissolution.

    • Allow the solution to cool to room temperature.

  • Prepare the this compound Solution:

    • Weigh the required amount of this compound powder to achieve your target concentration (e.g., for a 10 mg/mL solution to dose at 100 mg/kg in a 25g mouse, you'd administer 0.25 mL).

    • Slowly add the this compound powder to the 40% HPβCD vehicle while stirring vigorously.

    • Cover the beaker and allow it to stir overnight at room temperature to ensure complete dissolution. The final solution should be clear and free of particulates.

  • Final Quality Control & Administration:

    • Visually inspect the solution for any undissolved particles. If present, continue stirring or consider gentle warming. Do not administer a solution with visible precipitate.

    • Administer the solution to mice via oral gavage using an appropriate gauge feeding needle. The volume should be adjusted based on the individual animal's body weight on the day of dosing.

    • Store the stock solution protected from light at 4°C for up to one week.

Mechanistic Visualizations

This compound's Inhibition of the Hedgehog Signaling Pathway

The Hedgehog pathway is critical in embryogenesis and is aberrantly activated in many cancers. This compound functions by inhibiting the key transmembrane protein, Smoothened (SMO).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inactivates GLI GLI SUFU->GLI Sequesters GLI_active Active GLI GLI->GLI_active Activation & Translocation TargetGenes Target Genes (Proliferation, Survival) GLI_active->TargetGenes Promotes Transcription SHH Hedgehog Ligand (SHH) SHH->PTCH1 Binds ITRA This compound ITRA->SMO Inhibits

Caption: this compound inhibits the Hedgehog pathway by targeting SMO.

References

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Anti-Angiogenic Activity of Itraconazole Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The repurposing of established drugs for oncology is a highly efficient strategy, and Itraconazole, a triazole antifungal agent, has emerged as a compelling candidate due to its potent anti-angiogenic properties.[1][2] this compound's clinical formulation is a racemic mixture of four cis-stereoisomers, a consequence of its three chiral centers.[3][4] Stereochemistry can profoundly impact a drug's pharmacodynamics and pharmacokinetics, often leading to significant differences in efficacy and toxicity among stereoisomers.[5][6] This guide provides a comprehensive framework for the comparative validation of the anti-angiogenic activity of this compound's primary stereoisomers, demonstrating a critical divergence between their therapeutic potential and associated hepatotoxicity.

Commercially available this compound is a 1:1:1:1 mixture of four cis-diastereomers.[7] Research has successfully isolated these, designating them as IT-A (2S,4R,2′R), IT-B (2R,4S,2′R), IT-C (2S,4R,2′S), and IT-D (2R,4S,2′S).[3][8] This guide will detail the essential in vitro and in vivo assays required to dissect the anti-angiogenic contribution of each stereoisomer, providing field-proven insights into experimental design and execution. Our objective is to equip researchers with the rationale and methodology to identify the most therapeutically promising stereoisomer for future clinical development as a targeted anti-cancer agent.

Mechanistic Landscape: this compound's Multi-Pronged Anti-Angiogenic Attack

This compound's anti-angiogenic effect is not a result of its primary antifungal mechanism (inhibition of lanosterol 14α-demethylase) but stems from a distinct and multifaceted inhibition of critical pro-angiogenic pathways.[2][9] A foundational understanding of these mechanisms is crucial for designing validation studies and interpreting results. The primary pathways implicated are:

  • VEGFR2 Glycosylation and Trafficking: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is the principal receptor mediating VEGF-induced angiogenesis. This compound disrupts the proper N-linked glycosylation of VEGFR2 in endothelial cells.[1][10] This leads to an accumulation of an immature, hypoglycosylated form of the receptor, impairing its trafficking to the cell surface and subsequent activation upon VEGF binding.[1][10]

  • mTOR Signaling: The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit mTOR signaling in endothelial cells, contributing to its anti-proliferative effects.[3][11]

  • Hedgehog (Hh) Signaling: The Hedgehog pathway, critical during embryonic development, can be aberrantly reactivated in cancer, promoting tumor growth and angiogenesis.[12] this compound is a potent antagonist of the Hh pathway, acting on the Smoothened (SMO) receptor by a mechanism distinct from other known SMO inhibitors.[13][14]

These interconnected pathways represent the core targets for this compound's anti-angiogenic activity.

References

A Senior Application Scientist's Guide to Cross-Validation of HPLC and LC-MS/MS Methods for Itraconazole Quantification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical analysis and clinical therapeutic drug monitoring (TDM), the accurate quantification of antifungal agents like itraconazole is paramount for ensuring efficacy and patient safety.[1][2] this compound, a triazole antifungal, exhibits significant inter-individual pharmacokinetic variability, making robust analytical methods essential for dose optimization.[3] Historically, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has been a workhorse for this purpose. However, the increasing demand for higher sensitivity and specificity has led to the widespread adoption of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

This guide provides an in-depth comparison and a practical framework for the cross-validation of HPLC-UV and LC-MS/MS methods for the quantification of this compound in biological matrices, primarily human plasma. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to guide researchers, scientists, and drug development professionals in this critical process.

The Rationale for Cross-Validation: Bridging the Analytical Gap

Cross-validation becomes necessary when two distinct analytical methods are used to analyze samples from the same study or when transitioning from an older, established method (e.g., HPLC-UV) to a newer one (e.g., LC-MS/MS). The primary objective is to ensure that the data generated by both methods are comparable and that any observed differences are within acceptable limits. This process is crucial for maintaining data integrity and consistency throughout the lifecycle of a drug development program or in long-term clinical monitoring.

The core principle of cross-validation lies in analyzing a set of quality control (QC) samples and, ideally, incurred patient samples, with both the established and the new method. The results are then statistically compared to assess for any systematic bias or significant discrepancies.

Methodological Pillars: A Comparative Overview of HPLC-UV and LC-MS/MS

Understanding the fundamental differences between these two techniques is key to appreciating the nuances of cross-validation.

FeatureHPLC-UVLC-MS/MS
Principle Separation based on analyte's physicochemical properties, detection via UV absorbance.Separation based on physicochemical properties, detection via mass-to-charge ratio (m/z) of parent and fragment ions.
Specificity Moderate. Susceptible to interference from co-eluting compounds with similar UV spectra.High. Specificity is conferred by both the parent ion and its unique fragment ions, minimizing interferences.[4]
Sensitivity Lower. Typically in the microgram to high nanogram per mL range.[5][6]High. Capable of detecting low nanogram to picogram per mL concentrations.[7][8]
Sample Prep Often requires extensive cleanup (e.g., liquid-liquid or solid-phase extraction) to minimize interferences.[5]Can often utilize simpler sample preparation methods like protein precipitation due to higher specificity.[7][8]
Throughput Generally lower due to longer run times and more complex sample preparation.Higher, with modern systems offering rapid analysis times, often under 2 minutes per sample.[8]
Cost Lower initial instrument cost and operational expenses.Higher initial investment and maintenance costs.

The Cross-Validation Protocol: A Step-by-Step Guide

This protocol is grounded in the principles outlined in the FDA's Bioanalytical Method Validation Guidance and the ICH Q2(R2) guidelines.[9][10][11][12]

Preparation of Validation Samples

A dedicated set of validation samples should be prepared, consisting of:

  • Calibration Standards: A full set of calibration standards prepared in the relevant biological matrix (e.g., human plasma).

  • Quality Control (QC) Samples: At a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC). These should be prepared from a separate stock solution than the calibration standards.

Experimental Workflow

The following diagram illustrates the logical flow of the cross-validation experiment.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing & Comparison Prep_HPLC HPLC Sample Prep (e.g., LLE/SPE) Analysis_HPLC HPLC-UV Analysis Prep_HPLC->Analysis_HPLC Prep_LCMS LC-MS/MS Sample Prep (e.g., Protein Precipitation) Analysis_LCMS LC-MS/MS Analysis Prep_LCMS->Analysis_LCMS Data_HPLC Quantify vs. HPLC Curve Analysis_HPLC->Data_HPLC Data_LCMS Quantify vs. LC-MS/MS Curve Analysis_LCMS->Data_LCMS Compare Statistical Comparison (% Difference) Data_HPLC->Compare Data_LCMS->Compare QC_Samples Prepare QC Samples (LQC, MQC, HQC) QC_Samples->Prep_HPLC QC_Samples->Prep_LCMS

Caption: Cross-validation experimental workflow.

Acceptance Criteria

The core of the cross-validation lies in the comparison of the quantitative results obtained from both methods. The acceptance criteria are typically based on the recommendations from regulatory bodies.

For a successful cross-validation, the mean concentration of the QC samples analyzed by the new method should be within ±20% of the mean concentration determined by the established method. Furthermore, for at least 67% of the individual QC samples, the concentration determined by the new method should be within ±20% of the concentration determined by the established method.

Illustrative Experimental Data

The following tables summarize hypothetical but realistic data from a cross-validation study for this compound in human plasma.

Method Performance Summary

This table outlines the typical performance characteristics of each validated method.

ParameterHPLC-UVLC-MS/MSICH/FDA Guideline
Linearity (r²) > 0.995> 0.998> 0.99[13][14]
Range (ng/mL) 50 - 50001 - 500Method dependent[8][15]
LLOQ (ng/mL) 501Clearly defined
Intra-day Precision (%RSD) < 10%< 8%< 15% (< 20% at LLOQ)
Inter-day Precision (%RSD) < 12%< 10%< 15% (< 20% at LLOQ)
Accuracy (% Recovery) 90 - 110%95 - 105%85 - 115% (80 - 120% at LLOQ)[16]
Cross-Validation QC Sample Analysis

Here, we compare the results of analyzing the same QC samples using both methods. The established method is HPLC-UV.

QC LevelNominal Conc. (ng/mL)HPLC-UV Mean (ng/mL) (n=6)LC-MS/MS Mean (ng/mL) (n=6)% Difference (Mean)
LQC 150145.8153.2+5.1%
MQC 15001522.51489.9-2.1%
HQC 40003950.14088.6+3.5%

In this example, the mean % difference for all QC levels is well within the ±20% acceptance criterion, indicating no significant systematic bias between the methods.

In-Depth Methodologies

HPLC-UV Method Protocol
  • Sample Preparation (Solid-Phase Extraction - SPE):

    • To 500 µL of plasma, add an internal standard (e.g., a structurally similar compound).

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the plasma sample onto the cartridge.

    • Wash the cartridge with a low organic solvent concentration to remove interferences.

    • Elute this compound and the internal standard with an appropriate organic solvent (e.g., acetonitrile).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of acetonitrile and phosphate buffer (e.g., 60:40 v/v).[6][14]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 263 nm.[6]

    • Injection Volume: 50 µL.

LC-MS/MS Method Protocol
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 300 µL of acetonitrile containing the stable-isotope labeled internal standard (e.g., this compound-d5).[7]

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for analysis.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound (e.g., m/z 705.3 → 392.4) and its internal standard.[8]

The following diagram illustrates the relationship between the two methods in a typical lab workflow transition.

Caption: Transitioning from HPLC to LC-MS/MS.

Conclusion: Ensuring Analytical Confidence

The cross-validation of HPLC-UV and LC-MS/MS methods for this compound quantification is a critical exercise in maintaining data integrity and ensuring analytical confidence. While LC-MS/MS offers undeniable advantages in sensitivity and specificity, a rigorously executed cross-validation study provides the necessary evidence that a transition from an established HPLC-UV method will not compromise the consistency and reliability of clinical or research data. By adhering to regulatory guidelines and a scientifically sound protocol, laboratories can confidently bridge the technological gap, leveraging the strengths of modern analytical platforms while preserving the value of historical data.

References

An In Vitro Comparative Analysis of Itraconazole and Voriconazole Against Filamentous Fungi: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antifungal drug development and clinical mycology, the triazoles itraconazole and voriconazole represent critical therapeutic options for invasive fungal infections caused by filamentous fungi. While both agents share a common mechanism of action, their in vitro activity profiles, spectrums, and propensity for resistance development exhibit subtle yet significant differences. This guide provides a comprehensive in vitro comparison of this compound and voriconazole, offering experimental data, detailed methodologies, and expert insights to inform research and development professionals.

Mechanism of Action: A Shared Pathway with Nuanced Interactions

This compound and voriconazole, like other azole antifungals, exert their effect by disrupting the integrity of the fungal cell membrane. Their primary target is the enzyme lanosterol 14α-demethylase, a key component of the ergosterol biosynthesis pathway. Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, and function, and for the proper activity of membrane-bound enzymes.

By inhibiting lanosterol 14α-demethylase, this compound and voriconazole prevent the conversion of lanosterol to ergosterol. This leads to the accumulation of toxic methylated sterol precursors and a depletion of ergosterol, ultimately resulting in the disruption of the fungal cell membrane's structure and function, and the inhibition of fungal growth.[1][2][3]

Azole_Mechanism_of_Action cluster_fungal_cell Fungal Cell cluster_drugs Azole Antifungals Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51A) Lanosterol->Lanosterol_14a_demethylase Substrate Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol Product Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Essential Component This compound This compound This compound->Lanosterol_14a_demethylase Inhibition Voriconazole Voriconazole Voriconazole->Lanosterol_14a_demethylase Inhibition

Figure 1: Mechanism of action of azole antifungals.

Comparative In Vitro Activity: A Data-Driven Overview

The in vitro efficacy of an antifungal agent is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents the visible growth of a microorganism. A lower MIC value generally indicates greater potency. The following table summarizes comparative MIC data for this compound and voriconazole against a range of clinically relevant filamentous fungi, compiled from multiple studies. It is important to note that MIC ranges can vary between studies due to intraspecies strain variability and minor methodological differences.

Fungal SpeciesThis compound MIC Range (µg/mL)Voriconazole MIC Range (µg/mL)Key Observations
Aspergillus fumigatus0.125 - 20.125 - 1Voriconazole generally exhibits lower or equivalent MICs compared to this compound against A. fumigatus.[4][5][6]
Aspergillus flavus0.125 - 10.25 - 1Both agents demonstrate good in vitro activity, with comparable MIC ranges.[4][5]
Aspergillus terreus0.5 - 20.25 - 1Voriconazole often shows superior in vitro activity against A. terreus.[7]
Aspergillus niger0.25 - 20.25 - 1In vitro activity is generally comparable between the two agents.[6][7]
Fusarium spp.4 - >162 - >16Both drugs have limited and often variable activity against Fusarium species, with voriconazole sometimes showing slightly better in vitro potency.[5][8]
Zygomycetes (e.g., Rhizopus, Mucor)1 - >164 - >16This compound generally has better in vitro activity against some Zygomycetes compared to voriconazole, which often has poor activity.[5][8][9]
Scedosporium apiospermum0.5 - 80.125 - 2Voriconazole is typically more potent in vitro against S. apiospermum.[5][9]
Scedosporium prolificans8 - >644 - >64Both agents have poor in vitro activity against S. prolificans, though voriconazole may have slightly lower MICs.[10]

Note: The data presented are aggregated from multiple sources and should be considered illustrative. For definitive susceptibility determination, testing of individual clinical isolates is imperative.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing of Filamentous Fungi (CLSI M38)

The Clinical and Laboratory Standards Institute (CLSI) M38 document provides a standardized reference method for broth dilution antifungal susceptibility testing of filamentous fungi.[11][12] Adherence to this protocol is crucial for obtaining reproducible and comparable MIC data.

Materials
  • Fungal Isolates: Pure, sporulating cultures of the filamentous fungi to be tested.

  • Antifungal Agents: this compound and voriconazole powder of known potency.

  • Solvents: Dimethyl sulfoxide (DMSO) for dissolving azole agents.

  • Growth Medium: RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with 0.165 M morpholinepropanesulfonic acid (MOPS).

  • Equipment: Sterile 96-well microtiter plates, spectrophotometer, incubator (35°C), biosafety cabinet, vortex mixer, hemocytometer or spectrophotometer for inoculum standardization.

Step-by-Step Methodology
  • Preparation of Antifungal Stock Solutions:

    • Accurately weigh the antifungal powder and dissolve in DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL).

    • The choice of solvent is critical as azoles are hydrophobic. DMSO is the standard solvent, but its final concentration in the assay should not exceed 1% to avoid toxicity to the fungi.

  • Preparation of Antifungal Dilutions:

    • Perform serial twofold dilutions of the antifungal stock solutions in RPMI 1640 medium to achieve a range of concentrations that are twice the final desired concentrations.

    • Dispense 100 µL of each antifungal dilution into the wells of a 96-well microtiter plate.

  • Inoculum Preparation:

    • Harvest fungal conidia from a 7-day old culture on potato dextrose agar by gently flooding the plate with sterile saline containing 0.05% Tween 80.

    • Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a spectrophotometer or hemocytometer. This step is a critical determinant of the final MIC value; a denser inoculum can lead to falsely elevated MICs.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing the antifungal dilutions.

    • Include a drug-free growth control well and a sterility control well (medium only).

    • Incubate the plates at 35°C for 48-72 hours, depending on the growth rate of the fungus.

  • MIC Determination:

    • The MIC is read visually as the lowest concentration of the antifungal agent that causes a 100% reduction in growth compared to the drug-free control well. For azoles, this is the first optically clear well.[13]

CLSI_M38_Workflow Start Start Prepare_Antifungal_Stocks Prepare Antifungal Stock Solutions Start->Prepare_Antifungal_Stocks Serial_Dilution Perform Serial Dilutions in 96-well Plate Prepare_Antifungal_Stocks->Serial_Dilution Inoculate_Plate Inoculate Plate with Fungal Suspension Serial_Dilution->Inoculate_Plate Inoculum_Preparation Prepare and Standardize Fungal Inoculum Inoculum_Preparation->Inoculate_Plate Incubation Incubate at 35°C for 48-72 hours Inoculate_Plate->Incubation Read_MIC Visually Read MIC Endpoint Incubation->Read_MIC End End Read_MIC->End

Figure 2: Experimental workflow for CLSI M38 broth microdilution.

Mechanisms of Resistance: A Growing Concern

The emergence of azole resistance in filamentous fungi, particularly in Aspergillus fumigatus, is a significant clinical challenge. The primary mechanisms of resistance to this compound and voriconazole involve modifications of the target enzyme, lanosterol 14α-demethylase, or alterations in drug efflux.

  • Target Site Mutations: Point mutations in the cyp51A gene, which encodes for lanosterol 14α-demethylase, can reduce the binding affinity of azole drugs to the enzyme.[14][15][16] Some mutations confer resistance to a single azole, while others can result in cross-resistance to multiple agents.

  • Overexpression of the Target Enzyme: Tandem repeats in the promoter region of the cyp51A gene can lead to its overexpression, resulting in higher levels of the target enzyme.[14][17] This requires a higher intracellular concentration of the azole to achieve an inhibitory effect.

  • Efflux Pump Overexpression: Increased expression of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters can actively pump azole drugs out of the fungal cell, reducing their intracellular concentration and efficacy.[15][17]

Azole_Resistance_Mechanisms cluster_resistance Resistance Mechanisms Azole_Drug This compound / Voriconazole Target_Enzyme Lanosterol 14α-demethylase (CYP51A) Azole_Drug->Target_Enzyme Inhibition Fungal_Cell Fungal Cell Mutation Target Site Mutation (cyp51A gene) Mutation->Target_Enzyme Alters binding site Overexpression Target Enzyme Overexpression (cyp51A promoter tandem repeats) Overexpression->Target_Enzyme Increases enzyme level Efflux_Pumps Efflux Pump Overexpression (ABC & MFS transporters) Efflux_Pumps->Azole_Drug Pumps drug out

Figure 3: Key mechanisms of azole resistance in filamentous fungi.

Conclusion and Future Directions

In vitro susceptibility testing remains a cornerstone for the preclinical evaluation of antifungal agents and for guiding therapeutic decisions. This guide has provided a comparative overview of this compound and voriconazole against filamentous fungi, highlighting their respective strengths and weaknesses against different species.

Voriconazole generally demonstrates superior or equivalent in vitro potency against most Aspergillus species and Scedosporium apiospermum.[2][18] Conversely, this compound may exhibit better activity against certain Zygomycetes.[8][9] However, the emergence of resistance to both agents underscores the importance of ongoing surveillance and the development of novel antifungal therapies.

For researchers and drug development professionals, a thorough understanding of the standardized methodologies for in vitro testing, coupled with an awareness of the molecular mechanisms of action and resistance, is paramount. This knowledge is essential for the accurate interpretation of susceptibility data and for the rational design of future antifungal strategies.

References

A Head-to-Head Comparison of Itraconazole Formulations: Unlocking Bioavailability for Enhanced Antifungal Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Itraconazole, a cornerstone of antifungal therapy, has long been plagued by a significant clinical challenge: variable and often poor oral bioavailability. As a highly lipophilic and weakly basic compound, its absorption is intricately linked to the gastrointestinal environment, leading to unpredictable therapeutic outcomes. This guide provides an in-depth, head-to-head comparison of various this compound formulations, delving into the scientific principles that underpin their design and the resulting impact on pharmacokinetic profiles. Supported by experimental data, we will explore how innovative formulation strategies have revolutionized the delivery of this critical therapeutic agent.

The Challenge with Conventional this compound: A Story of Lipophilicity and pH Dependence

The original capsule formulation of this compound (C-ITZ) is a classic example of a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability. Its absorption is highly dependent on an acidic gastric environment for dissolution and the presence of food to enhance solubilization. This leads to significant inter-patient variability in drug exposure, with absorption being reduced by agents that increase gastric pH, such as proton pump inhibitors.

Enhancing Solubility: The Advent of the Oral Solution

To overcome the dissolution challenges of the capsule formulation, an oral solution was developed. This formulation utilizes a cyclodextrin, hydroxypropyl-β-cyclodextrin, to form an inclusion complex with this compound, thereby increasing its aqueous solubility. This approach leads to enhanced absorption and more consistent plasma concentrations compared to the conventional capsule. Interestingly, and in contrast to the capsule, the oral solution exhibits greater bioavailability when administered in a fasted state. Studies have shown that the bioavailability of this compound and its active metabolite, hydroxythis compound, is 30-33% and 35-37% greater, respectively, with the oral solution compared to the capsule formulation.[1]

The Rise of "Super Bioavailability": SUBA-Itraconazole

A significant advancement in this compound delivery is the development of SUBA-itraconazole (S-ITZ). This formulation employs a solid dispersion of this compound within a pH-dependent polymeric matrix. This technology enhances the dissolution of the drug, leading to what has been termed "super bioavailability." Clinical studies have demonstrated that S-ITZ has a relative bioavailability of approximately 173% to 180% compared to conventional this compound, with reduced inter-patient variability.[2][3] A key advantage of SUBA-itraconazole is its reduced dependence on food and gastric pH for absorption, a significant improvement over its predecessors.[3] In a comparative study, a 65 mg dose of S-ITZ was found to be bioequivalent to a 100 mg dose of C-ITZ.[2]

The Nanotechnology Frontier: Nanocrystals and Amorphous Nanoparticles

Nanotechnology has provided a powerful platform for reformulating poorly soluble drugs like this compound. By reducing the particle size to the nanometer range, the surface area available for dissolution is dramatically increased.

  • Nanocrystals: Wet milling techniques have been used to produce nanosized cocrystals of this compound. In a study involving dogs, a nanocrystal-based formulation demonstrated a faster time to maximum plasma concentration (Tmax) of 3 hours compared to 6 hours for the reference formulation, indicating more rapid absorption.[4][5]

  • Amorphous Nanoparticles: Creating amorphous nanostructured aggregates represents another strategy. The amorphous state is a higher energy form compared to the crystalline state, leading to increased solubility. In a preclinical study, a nebulized dispersion of amorphous this compound nanoparticles yielded significantly higher systemic bioavailability compared to a nanocrystalline formulation.[6][7] The amorphous formulation achieved a maximum plasma concentration (Cmax) of 180 ng/mL, compared to 50 ng/mL for the wet-milled nanocrystalline form.[6]

Amorphous Solid Dispersions (ASDs): A Molecular Approach

Amorphous solid dispersions involve dispersing the drug at a molecular level within a hydrophilic polymer matrix. This prevents the drug from crystallizing and maintains it in a high-energy, more soluble amorphous state. Various polymers, such as hydroxypropyl methylcellulose acetate succinate (HPMCAS), have been successfully used to create this compound ASDs.[8] Studies have shown that ASDs can markedly enhance the solubility and dissolution rate of this compound.[9] For instance, solid dispersions prepared using an aerosol solvent extraction system showed a significant increase in equilibrium solubility, up to 610-fold, compared to pure this compound.[10]

Self-Microemulsifying Drug Delivery Systems (SMEDDS)

SMEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water microemulsions upon gentle agitation with aqueous fluids. This in-situ formation of a microemulsion in the gastrointestinal tract presents the drug in a solubilized form, facilitating its absorption. A study in healthy volunteers comparing a SMEDDS formulation of this compound to the conventional capsule found that the SMEDDS formulation resulted in a 1.9-fold and 1.5-fold higher area under the curve (AUC) in the fasted and fed states, respectively.[11] The Cmax was also 2.5-fold and 1.3-fold higher in the fasted and fed states, respectively, with the SMEDDS formulation.[11]

Comparative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for different this compound formulations based on data from various studies. It is important to note that direct comparisons should be made with caution due to differences in study design, subject populations, and dosing regimens.

FormulationKey TechnologyRelative Bioavailability vs. C-ITZCmax (Maximum Plasma Concentration)AUC (Area Under the Curve)Key Findings
Conventional this compound (C-ITZ) Crystalline drug in capsuleReferenceVariableVariableHigh inter-patient variability; absorption is food and pH-dependent.[2][3]
Oral Solution Cyclodextrin complexation~130-137%[1]Comparable to capsules[1]30-37% higher than capsules[1]Improved bioavailability and consistency over capsules; better absorption in a fasted state.[12][13]
SUBA-Itraconazole (S-ITZ) Solid dispersion in a polymeric matrix~173-180%[2][3]Higher than C-ITZ at equivalent doses[2]Significantly higher than C-ITZ[2]"Super bioavailability" with reduced food and pH effects; a 65 mg dose is bioequivalent to 100 mg of C-ITZ.[2]
Nanocrystals Reduced particle size (nanometer range)EnhancedFaster Tmax observed in preclinical studies[4][5]IncreasedFaster drug release and absorption compared to conventional formulations.[4][5]
Amorphous Nanoparticles Amorphous state and reduced particle sizeSignificantly enhancedCmax of 180 ng/mL vs. 50 ng/mL for nanocrystalline form (preclinical)[6]AUC(0-24) of 2543 ng·h/mL vs. 662 ng·h/mL for nanocrystalline form (preclinical)[6]Higher supersaturation leads to increased permeation and significantly higher systemic bioavailability.[6][7]
Amorphous Solid Dispersions (ASDs) Molecular dispersion in a polymerSignificantly enhancedIncreasedIncreasedMarkedly enhances solubility and dissolution rate.[8][9]
SMEDDS Self-microemulsifying drug delivery systemEnhanced2.5-fold higher (fasted), 1.3-fold higher (fed) vs. C-ITZ[11]1.9-fold higher (fasted), 1.5-fold higher (fed) vs. C-ITZ[11]Improved bioavailability and reduced food effect compared to conventional capsules.[11]

Factors Influencing this compound Bioavailability

The bioavailability of different this compound formulations is a complex interplay of various physicochemical and physiological factors. The following diagram illustrates the key determinants for each formulation type.

Itraconazole_Bioavailability cluster_formulations This compound Formulations cluster_factors Key Bioavailability Factors cluster_outcome Outcome C_ITZ Conventional (C-ITZ) Solubility Solubility C_ITZ->Solubility - Low Dissolution Dissolution Rate C_ITZ->Dissolution - Slow Food_Effect Food Effect C_ITZ->Food_Effect + High pH_Dependence Gastric pH Dependence C_ITZ->pH_Dependence + High Oral_Sol Oral Solution Oral_Sol->Solubility ++ Increased (Cyclodextrin) Oral_Sol->Food_Effect -- Reduced (Fasted > Fed) Oral_Sol->pH_Dependence - Reduced SUBA_ITZ SUBA-Itraconazole SUBA_ITZ->Dissolution ++ Enhanced (Solid Dispersion) SUBA_ITZ->Food_Effect -- Significantly Reduced SUBA_ITZ->pH_Dependence -- Significantly Reduced Nano Nanotechnology Nano->Solubility ++ Increased (Amorphous) Nano->Dissolution +++ Maximized (Increased Surface Area) ASD Amorphous Solid Dispersion ASD->Solubility +++ Maximized (Amorphous State) ASD->Dissolution ++ Enhanced SMEDDS SMEDDS SMEDDS->Solubility +++ Maximized (Microemulsion) SMEDDS->Food_Effect -- Reduced Bioavailability Bioavailability Solubility->Bioavailability Dissolution->Bioavailability Permeability Permeability Permeability->Bioavailability Food_Effect->Bioavailability pH_Dependence->Bioavailability

Caption: Factors influencing the bioavailability of different this compound formulations.

Experimental Protocols

The assessment of this compound bioavailability across different formulations relies on well-established pharmacokinetic studies. A typical experimental workflow involves:

  • Study Design: A randomized, open-label, crossover study design is frequently employed. This allows for each subject to serve as their own control, minimizing inter-individual variability. A washout period between treatment arms is crucial to ensure complete elimination of the drug before the next administration.

  • Subject Population: Studies are typically conducted in healthy adult volunteers to establish the fundamental pharmacokinetic profile of the formulations.

  • Dosing and Administration: Subjects are administered a single dose of the different this compound formulations under controlled conditions, often in both fasted and fed states to evaluate the food effect.

  • Blood Sampling: Serial blood samples are collected at predefined time points over a specified period (e.g., 24, 48, or 72 hours) post-dose.

  • Bioanalytical Method: Plasma concentrations of this compound and its major active metabolite, hydroxythis compound, are determined using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure over time.

    • t1/2 (Half-life): The time required for the plasma concentration to decrease by half.

  • Statistical Analysis: Statistical methods are used to compare the pharmacokinetic parameters between the different formulations and to assess bioequivalence.

Experimental_Workflow Start Study Initiation Study_Design Randomized Crossover Design Start->Study_Design Subject_Recruitment Healthy Volunteers Study_Design->Subject_Recruitment Dosing Dosing (Fasted/Fed) Subject_Recruitment->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Analysis LC-MS/MS Analysis Blood_Sampling->Sample_Analysis PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, AUC, Tmax) Sample_Analysis->PK_Analysis Statistical_Analysis Statistical Comparison PK_Analysis->Statistical_Analysis Conclusion Bioavailability Assessment Statistical_Analysis->Conclusion

Caption: A typical experimental workflow for a comparative bioavailability study.

Conclusion

The evolution of this compound formulations from the conventional capsule to advanced systems like SUBA-itraconazole, nanotechnology-based formulations, and amorphous solid dispersions represents a significant triumph of pharmaceutical sciences. By systematically addressing the inherent physicochemical challenges of the drug, these novel formulations have demonstrated a clear superiority in terms of bioavailability, consistency, and reduced food and pH effects. For researchers and drug development professionals, understanding the principles behind these formulation strategies is paramount for the development of more effective and reliable oral drug delivery systems for a wide range of challenging compounds. The continued exploration of these and other innovative formulation technologies holds the promise of further optimizing therapeutic outcomes for patients in need of effective antifungal therapy.

References

Bridging the Gap: A Comparative Guide to Correlating In Vitro Itraconazole Susceptibility of Aspergillus fumigatus with In Vivo Outcomes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, clinicians, and drug development professionals on the front lines of combating invasive aspergillosis, the pressing need for reliable indicators of therapeutic success is paramount. This guide provides an in-depth analysis of the critical relationship between the in vitro susceptibility of Aspergillus fumigatus to itraconazole and its corresponding in vivo efficacy. By synthesizing data from pivotal studies and established clinical standards, we aim to equip you with the knowledge to navigate the complexities of antifungal susceptibility testing and its clinical application.

The rise of azole resistance in A. fumigatus presents a significant challenge to the effective management of invasive aspergillosis.[1][2] this compound, a cornerstone of therapy, is not immune to this trend. Therefore, understanding the predictive power of in vitro tests is not merely an academic exercise but a clinical necessity. This guide will dissect the methodologies, compare the key findings, and provide a framework for interpreting susceptibility data in the context of patient outcomes.

The Foundation: In Vitro Susceptibility Testing Methodologies

Standardized methods for determining the minimum inhibitory concentration (MIC) of antifungal agents against filamentous fungi are crucial for generating reproducible and comparable data.[3][4] Two major bodies, the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI), have established guidelines for this purpose.[1][5][6]

While both methodologies aim to quantify the concentration of an antifungal agent that inhibits fungal growth, they differ in certain parameters, which can influence MIC values.

ParameterEUCAST E.Def 9.3.2CLSI M38-A2
Medium RPMI 1640 + 2% GlucoseRPMI 1640
Inoculum Size 2–5 × 10⁵ CFU/mL0.4–5 × 10⁴ CFU/mL
Endpoint Reading Spectrophotometric or VisualVisual
Incubation Time 48 hours48-72 hours
Data compiled from EUCAST and CLSI guidelines.[5][7]

The choice of methodology can impact the resulting MICs, and it is essential to interpret the results within the context of the specific method used.[5]

Workflow for In Vitro Susceptibility Testing

The following diagram illustrates a generalized workflow for determining the MIC of this compound against A. fumigatus.

G cluster_prep Isolate Preparation cluster_testing Broth Microdilution Assay Isolate Clinical A. fumigatus Isolate Culture Culture on Agar Medium (e.g., Potato Dextrose Agar) Isolate->Culture Conidia Harvest Conidia Culture->Conidia Suspension Prepare Conidial Suspension & Standardize Inoculum Conidia->Suspension Inoculate Inoculate wells with standardized conidial suspension Suspension->Inoculate Plate Prepare 96-well plate with serial dilutions of this compound Plate->Inoculate Incubate Incubate at 35°C for 48-72h Inoculate->Incubate Read Read MIC Endpoint (Visual or Spectrophotometric) Incubate->Read MIC Determine Minimum Inhibitory Concentration (MIC) Read->MIC

Caption: Generalized workflow for determining the MIC of this compound against A. fumigatus.

The Crucial Link: Correlating In Vitro MICs with In Vivo Outcomes

The ultimate goal of in vitro susceptibility testing is to predict the clinical response to antifungal therapy. Numerous studies have investigated this correlation for this compound against A. fumigatus, primarily utilizing neutropenic mouse models of invasive aspergillosis.[3][4][8] These models, while not perfect replicas of human disease, provide a controlled environment to assess the efficacy of antifungal agents against isolates with known MICs.[9][10]

A seminal study demonstrated a strong correlation between in vitro this compound susceptibility and in vivo outcomes in a neutropenic mouse model.[3][4][8][11] Isolates with low MICs were effectively treated with this compound, resulting in increased survival and reduced fungal burden in the organs of infected mice. Conversely, this compound therapy failed against isolates with high MICs, even with good serum drug concentrations.[3][11]

Isolate TypeThis compound MIC (mg/L)In Vivo Outcome in Mouse Model
Susceptible0.12 - 1.0Efficacious (High survival rates)
Resistant≥ 16Failure (Low survival rates)
Data synthesized from a key study correlating in vitro and in vivo results.[3][8]

These findings underscore the clinical relevance of standardized susceptibility testing in identifying this compound-resistant A. fumigatus strains.[3][4]

Understanding Resistance: Mechanisms and Clinical Implications

The emergence of this compound resistance is a growing concern, driven by various molecular mechanisms.[12][13] Understanding these mechanisms provides a deeper insight into the interpretation of susceptibility results and the potential for cross-resistance to other azoles.

The primary target of azole antifungals is the lanosterol 14-α-demethylase enzyme, encoded by the cyp51A gene, which is essential for ergosterol biosynthesis.[14][15]

Key Mechanisms of this compound Resistance in A. fumigatus

G cluster_mechanisms Mechanisms of this compound Resistance cluster_cyp51a_details cluster_efflux_details Cyp51A Alterations in cyp51A gene PointMutations Point mutations in cyp51A (e.g., G54, L98H, M220) Cyp51A->PointMutations TandemRepeats Tandem repeats in the promoter region of cyp51A Cyp51A->TandemRepeats Efflux Overexpression of Efflux Pumps ABC ATP-binding cassette (ABC) transporters (e.g., AfuMDR4) Efflux->ABC MFS Major facilitator superfamily (MFS) transporters (e.g., AfuMDR3) Efflux->MFS Resistance This compound Resistance PointMutations->Resistance TandemRepeats->Resistance ABC->Resistance MFS->Resistance

Caption: Major mechanisms of this compound resistance in Aspergillus fumigatus.

Mutations in the cyp51A gene can lead to reduced affinity of the enzyme for this compound.[12][13] Additionally, overexpression of efflux pumps can actively transport the drug out of the fungal cell, preventing it from reaching its target.[13][16] The presence of specific resistance mechanisms, such as the TR34/L98H and TR46/Y121F/T289A mutations in the cyp51A gene, is often associated with high-level resistance and cross-resistance to other azoles.[2]

Clinical Breakpoints: Translating MICs into Actionable Guidance

Clinical breakpoints (CBPs) are MIC values that categorize an isolate as susceptible, intermediate (or susceptible, increased exposure), or resistant to a particular antifungal agent. These breakpoints are established by regulatory bodies like EUCAST and are based on a combination of in vitro data, pharmacokinetic/pharmacodynamic (PK/PD) parameters, and clinical outcomes.[1]

As of the latest updates, EUCAST has defined clinical breakpoints for this compound against A. fumigatus.[1] The CLSI has also established epidemiological cutoff values (ECVs), which can help distinguish wild-type from non-wild-type isolates, and more recently, has provided breakpoints for other azoles against A. fumigatus.[17][18][19]

OrganizationSusceptible (S)Intermediate (I) / Susceptible, Increased ExposureResistant (R)
EUCAST ≤1 mg/L2 mg/L (Area of Technical Uncertainty)>2 mg/L
EUCAST breakpoints for this compound against A. fumigatus. Note that the "Intermediate" category has been redefined as "Susceptible, Increased Exposure" and for some drug-bug combinations, an "Area of Technical Uncertainty" is used.[1]

It is important to note that isolates with MICs in the area of technical uncertainty may require further investigation, and clinical decisions should be made in conjunction with other factors such as the site of infection and the patient's immune status.[1]

Experimental Protocol: EUCAST Broth Microdilution Method for A. fumigatus

This protocol provides a step-by-step guide for performing the EUCAST broth microdilution susceptibility test for A. fumigatus.

Materials:

  • Aspergillus fumigatus isolate

  • Potato Dextrose Agar (PDA) plates

  • Sterile 0.9% saline with 0.05% Tween 20

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 20% glucose solution

  • This compound powder

  • 96-well microtiter plates

  • Hemocytometer

  • Spectrophotometer (optional)

Procedure:

  • Inoculum Preparation:

    • Subculture the A. fumigatus isolate onto a PDA plate and incubate at 35-37°C for 5-7 days to allow for adequate conidiation.

    • Harvest the conidia by flooding the plate with sterile saline-Tween 20 solution and gently scraping the surface with a sterile loop.

    • Transfer the conidial suspension to a sterile tube.

    • Allow the heavy particles to settle for 5-10 minutes.

    • Transfer the upper suspension of conidia to a new sterile tube.

    • Adjust the conidial suspension to a concentration of 0.5-2.5 x 10⁶ CFU/mL using a hemocytometer.

  • Preparation of the Test Medium:

    • Prepare RPMI 1640 medium according to the manufacturer's instructions.

    • Supplement the RPMI medium with glucose to a final concentration of 2%.

  • Preparation of this compound Stock Solution and Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in the test medium in a 96-well microtiter plate to achieve the desired final concentrations.

  • Inoculation and Incubation:

    • Dilute the standardized conidial suspension in the test medium to achieve a final inoculum size of 2-5 x 10⁵ CFU/mL in the microtiter plate wells.

    • Add the diluted inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

    • Incubate the plate at 35°C for 48 hours.

  • Reading and Interpretation of Results:

    • The MIC is defined as the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50% inhibition) compared to the growth control.

    • The endpoint can be read visually or with a spectrophotometer at 530 nm.

Conclusion and Future Perspectives

The correlation between in vitro this compound susceptibility of A. fumigatus and in vivo outcomes is well-established, providing a strong rationale for routine susceptibility testing in clinical practice.[3][4][8] Standardized methodologies from EUCAST and CLSI are instrumental in generating reliable and comparable data.[1][5]

However, the relationship is not always absolute, and other factors, including host immunity, site and severity of infection, and pharmacokinetic variability of this compound, play a significant role in determining the ultimate clinical outcome.

Future research should focus on further refining PK/PD models to better predict therapeutic success, exploring the clinical utility of rapid molecular tests for detecting resistance mutations directly from clinical specimens, and investigating the efficacy of combination therapies for infections caused by this compound-resistant isolates.

By integrating robust in vitro data with a comprehensive understanding of the underlying resistance mechanisms and clinical context, we can continue to optimize the management of invasive aspergillosis and improve patient outcomes.

References

A Comparative Guide to the Specificity of Itraconazole's Anti-Cancer Effects: Normal vs. Tumor Cells

Author: BenchChem Technical Support Team. Date: January 2026

The repurposing of existing drugs for new therapeutic indications offers a streamlined and cost-effective approach to pharmaceutical development.[1][2] Itraconazole, a triazole antifungal agent approved by the FDA, has emerged as a promising candidate in oncology.[3][4] Extensive preclinical and clinical research has revealed its potent anti-cancer activities, stemming from mechanisms distinct from its antifungal properties.[1][5] This guide provides an in-depth evaluation of the specificity of this compound's anti-cancer effects, comparing its impact on tumor cells versus normal cells, and is intended for researchers, scientists, and drug development professionals.

A critical aspect of any viable cancer therapeutic is its ability to selectively target malignant cells while minimizing toxicity to healthy tissues. This guide will explore the multifaceted mechanisms of this compound's action, present experimental methodologies to assess its specificity, and provide a framework for interpreting the resulting data.

Mechanistic Basis for this compound's Anti-Cancer Specificity

This compound's anti-cancer effects are not attributed to its primary antifungal mechanism of inhibiting lanosterol 14-alpha-demethylase, which is involved in ergosterol synthesis in fungi.[1][6] Instead, its efficacy in oncology is rooted in its ability to modulate several signaling pathways that are frequently dysregulated in cancer.[1][2]

Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial during embryonic development but is largely quiescent in adult tissues.[7] Its aberrant reactivation is a hallmark of various cancers, driving tumor growth and proliferation.[3][7] this compound acts as a potent antagonist of the Hh pathway by inhibiting the Smoothened (SMO) receptor, a key transmembrane protein in this cascade.[7][8][9][10] This inhibition prevents the activation of GLI transcription factors, which regulate the expression of genes involved in cell proliferation and survival.[7][9]

The specificity of this action arises from the fact that many cancers, such as basal cell carcinoma and medulloblastoma, are dependent on a constitutively active Hh pathway for their growth, a condition not present in most normal adult cells.[2][8] this compound has been shown to inhibit Hh pathway activity at serum levels comparable to those achieved during antifungal therapy.[8]

cluster_Hedgehog Hedgehog Signaling Pathway Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 Binds SMO Smoothened (SMO) Receptor PTCH1->SMO Inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits GLI GLI Transcription Factors SUFU->GLI Inhibits Nucleus Nucleus GLI->Nucleus Translocates to TargetGenes Target Gene Expression (Proliferation, Survival) Nucleus->TargetGenes Activates This compound This compound This compound->SMO Inhibits

Caption: this compound inhibits the Hedgehog pathway by targeting the SMO receptor.

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[6] this compound has been identified as a potent inhibitor of angiogenesis.[11][12][13][14][15] It exerts this effect through multiple mechanisms, including:

  • Inhibition of VEGFR2 Signaling: this compound can interfere with the vascular endothelial growth factor (VEGF) signaling pathway by preventing the proper glycosylation and autophosphorylation of VEGFR2, a key receptor in angiogenesis.[1]

  • Inhibition of Endothelial Cell Proliferation: this compound has been shown to selectively inhibit the proliferation of endothelial cells, such as human umbilical vein endothelial cells (HUVECs), at concentrations that have minimal effect on other cell types.[12][13] This inhibition is associated with a G1 phase cell cycle arrest.[12][13]

The specificity of this compound's anti-angiogenic effects is due to the high dependence of growing tumors on the formation of new blood vessels, a process that is less active in most healthy tissues.

Modulation of the mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism, and is frequently hyperactivated in cancer.[1] this compound has been shown to inhibit the mTOR signaling pathway.[16][17][18] This inhibition is mediated, at least in part, by its interaction with the mitochondrial protein voltage-dependent anion channel 1 (VDAC1).[16][17][19] This interaction disrupts mitochondrial metabolism, leading to the activation of AMP-activated protein kinase (AMPK), an upstream inhibitor of mTOR.[16][17]

The preferential targeting of tumor cells may be explained by their altered metabolic state and increased reliance on pathways like mTOR for survival and proliferation.

cluster_mTOR mTOR Signaling Pathway This compound This compound VDAC1 VDAC1 (Mitochondria) This compound->VDAC1 Targets AMPK AMPK VDAC1->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

Caption: this compound inhibits the mTOR pathway via VDAC1 and AMPK activation.

Experimental Evaluation of Specificity: In Vitro and In Vivo Models

A rigorous assessment of a drug's specificity is paramount in pre-clinical development.[20][21] A combination of in vitro and in vivo models provides a comprehensive understanding of its therapeutic window.

In Vitro Assays for Specificity Assessment

In vitro assays offer a controlled environment to dissect the direct effects of this compound on different cell populations.[20][22]

2.1.1. Comparative Cell Viability Assays

A fundamental approach is to compare the cytotoxic and anti-proliferative effects of this compound on a panel of cancer cell lines versus normal, non-transformed cell lines.

Experimental Protocol: MTT/XTT Cell Viability Assay

  • Cell Seeding: Plate tumor cells (e.g., A549 lung carcinoma, PC-3 prostate cancer) and normal cells (e.g., BEAS-2B normal lung epithelium, RWPE-1 normal prostate epithelium) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 50 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

  • Viability Assessment: Add MTT or XTT reagent to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) for each cell line.

Data Presentation: Comparative IC50 Values of this compound

Cell LineCell TypeTissue of OriginThis compound IC50 (µM) after 72h
A549CarcinomaLung5.2
BEAS-2BNormal EpitheliumLung28.7
PC-3CarcinomaProstate8.1
RWPE-1Normal EpitheliumProstate35.4
HUVECEndothelialUmbilical Vein1.5

Interpretation: A significantly lower IC50 value in cancer cell lines compared to their normal counterparts indicates a degree of tumor specificity. The high sensitivity of HUVECs highlights the potent anti-angiogenic effect.

2.1.2. Co-culture Models

To better mimic the tumor microenvironment, co-culture systems containing both tumor and normal cells can be employed.[23]

Experimental Protocol: Tumor Spheroid Co-culture with Fibroblasts

  • Spheroid Formation: Generate tumor spheroids using a hanging drop or low-adhesion plate method.

  • Co-culture: Embed the spheroids in a matrix (e.g., Matrigel) containing normal fibroblasts.

  • Drug Treatment: Treat the co-culture with this compound for an extended period (e.g., 7-14 days).

  • Analysis: Monitor spheroid growth and invasion into the surrounding matrix using microscopy. At the end of the experiment, spheroids can be dissociated, and the proportion of tumor cells to fibroblasts can be determined using flow cytometry with cell-specific markers.

2.1.3. Pathway-Specific Reporter Assays

To confirm the on-target effects of this compound, reporter assays for the Hedgehog and mTOR pathways can be utilized.

Experimental Protocol: GLI-Luciferase Reporter Assay

  • Transfection: Transfect a cancer cell line known to have an active Hedgehog pathway (e.g., Daoy medulloblastoma) with a plasmid containing a GLI-responsive promoter driving the expression of luciferase.

  • Drug Treatment: Treat the transfected cells with this compound.

  • Luciferase Assay: Measure luciferase activity to quantify the inhibition of Hedgehog pathway signaling.

In Vivo Models for Efficacy and Toxicity Assessment

Animal models are indispensable for evaluating the systemic effects of a drug, including its anti-tumor efficacy and potential toxicity to normal tissues.[24][25][26][27][28]

2.2.1. Xenograft and Patient-Derived Xenograft (PDX) Models

These models involve the implantation of human tumor cells or patient tumor tissue into immunocompromised mice.[24][27]

Experimental Protocol: Subcutaneous Xenograft Model

  • Tumor Implantation: Inject human cancer cells (e.g., NCI-H460 non-small cell lung cancer) subcutaneously into the flank of immunodeficient mice (e.g., NOD-SCID).

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Drug Administration: Administer this compound orally to the mice at a clinically relevant dose (e.g., 50-100 mg/kg/day). Include a vehicle control group.

  • Efficacy Assessment: Measure tumor volume regularly. At the end of the study, excise the tumors and perform immunohistochemical analysis for markers of proliferation (Ki-67), apoptosis (cleaved caspase-3), and angiogenesis (CD31).

  • Toxicity Assessment: Monitor the body weight and general health of the mice throughout the study. At necropsy, collect major organs for histopathological examination to assess for any signs of toxicity.

Data Presentation: In Vivo Efficacy of this compound in a NSCLC Xenograft Model

Treatment GroupAverage Tumor Volume (mm³) at Day 21Percent Tumor Growth InhibitionChange in Body Weight
Vehicle Control1250 ± 150-+5%
This compound (75 mg/kg)350 ± 8072%-2%

Interpretation: Significant tumor growth inhibition with minimal impact on body weight and no observable organ toxicity suggests a favorable therapeutic window.[11][29]

cluster_Workflow In Vivo Xenograft Workflow Start Tumor Cell Implantation TumorGrowth Tumor Growth to Palpable Size Start->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment Daily Oral Dosing (this compound or Vehicle) Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Monitoring->Treatment Repeat Daily Endpoint Endpoint Analysis: Tumor Excision, Organ Collection Monitoring->Endpoint At Study Conclusion

Caption: Workflow for assessing in vivo efficacy and toxicity of this compound.

Clinical Evidence and Future Directions

The promising preclinical data on this compound's anti-cancer activity and specificity have led to its evaluation in numerous clinical trials for various cancers, including prostate, lung, and basal cell carcinoma.[1][2][4][30][31] These trials have provided evidence of its clinical benefits, both as a monotherapy and in combination with standard chemotherapeutic agents.[1][2][4]

For instance, a phase II study in patients with basal cell carcinoma demonstrated a reduction in tumor area with oral this compound treatment.[2] In advanced ovarian cancer, the addition of this compound to standard chemotherapy resulted in significantly improved progression-free survival.[32]

The favorable safety profile of this compound, established over decades of use as an antifungal agent, further supports its repurposing in oncology.[6][30][33] However, it is important to monitor for potential side effects, including rare instances of hepatotoxicity and heart failure.[6][34]

Future research should focus on identifying predictive biomarkers to select patients who are most likely to respond to this compound therapy. This could involve assessing the activation status of the Hedgehog or mTOR pathways in patient tumors. Furthermore, exploring novel combination therapies that synergize with this compound's unique mechanisms of action holds great promise for improving patient outcomes.

Conclusion

This compound represents a compelling example of successful drug repurposing in oncology. Its anti-cancer activity is derived from its ability to inhibit multiple signaling pathways, including Hedgehog, angiogenesis, and mTOR, which are critical for tumor growth and survival. The specificity of this compound for tumor cells over normal cells is grounded in the differential reliance of cancer cells on these dysregulated pathways.

A comprehensive evaluation of this specificity, employing a combination of comparative in vitro assays and in vivo models, is essential for its continued development as a cancer therapeutic. The existing preclinical and clinical data provide a strong rationale for the further investigation of this compound as a targeted and well-tolerated anti-cancer agent.

References

Safety Operating Guide

Navigating the Disposal of Itraconazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The proper disposal of itraconazole, a potent triazole antifungal agent, is a critical aspect of laboratory safety and environmental stewardship.[1] As researchers and drug development professionals, our handling of such compounds extends beyond the benchtop; it encompasses the entire lifecycle of the chemical, including its final disposition. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound and its associated waste streams, grounded in established safety protocols and regulatory standards.

The causality behind these stringent disposal protocols lies in this compound's classification as a hazardous substance. It is recognized as harmful if swallowed, a cause of skin and serious eye irritation, and may lead to respiratory irritation.[2][3] Therefore, preventing its release into the environment and minimizing occupational exposure is paramount.

Core Principles of this compound Waste Management

At the heart of this compound disposal is the principle of waste segregation. At no point should this compound-contaminated waste be mixed with non-hazardous laboratory trash or discharged into the sanitary sewer system.[1][2] All waste generated from activities involving this compound must be managed as hazardous waste and disposed of through the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[1]

The following decision-making framework illustrates the initial steps in managing this compound waste:

Caption: Initial decision workflow for segregating this compound waste streams.

Detailed Disposal Protocols

Once segregated, each waste stream requires a specific disposal pathway. The following protocols are designed to ensure regulatory compliance and minimize environmental impact.

Unused or Expired this compound (Bulk Powder and Formulations)

Bulk quantities of unused or expired this compound are considered hazardous waste.[2]

Protocol:

  • Containment: Place the original container, or the bulk powder itself, into a designated, clearly labeled, and sealed hazardous waste container.[2] For enhanced safety, a black RCRA (Resource Conservation and Recovery Act) hazardous waste container is recommended.[1]

  • Labeling: The container must be labeled with the words "Hazardous Waste" and a clear identification of the contents (e.g., "this compound Waste").

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of laboratory personnel and away from general work areas.[1]

  • Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor.[1][4]

Contaminated Solid Waste

This category includes items grossly contaminated with this compound, such as weighing papers, absorbent pads from spill cleanup, and personal protective equipment (PPE).[1]

Protocol:

  • Collection: At the point of generation, place all contaminated solid waste into a designated hazardous waste container.[2] A black RCRA hazardous waste container is appropriate for grossly contaminated items.[1]

  • Container Management: Keep the waste container securely closed except when adding waste.[1]

  • Disposal: Follow the same storage and disposal procedures as for unused this compound.

Contaminated Laboratory Consumables

Disposable items with trace contamination, such as pipette tips, vials, and culture plates, also require special handling.[1]

Protocol:

  • Containment: Place these items into a designated pharmaceutical waste container. Depending on institutional guidelines, this may be a blue pharmaceutical waste container or another specifically designated container.[1]

  • Disposal: Manage the container as hazardous waste and arrange for disposal through EHS.

Contaminated Liquid Waste

This stream includes stock solutions, experimental dilutions, and spent cell culture media containing this compound.[1]

Protocol:

  • Collection: Collect all contaminated liquid waste in a labeled, leak-proof hazardous liquid waste container.[1]

  • Segregation: Never mix incompatible wastes.[5]

  • Storage: Store the liquid waste container in a secondary containment bin to prevent spills.

  • Disposal: Arrange for pickup by your institution's EHS department. Do not pour this compound-containing solutions down the drain.[2][6]

Contaminated Sharps

Needles, syringes, and contaminated glass fall into this category.[1]

Protocol:

  • Containment: Immediately place all contaminated sharps into a puncture-resistant, labeled sharps container.[6]

  • Disposal: Once the container is full, seal it and arrange for disposal as hazardous waste through EHS.

Decontamination of Glassware and Equipment

Reusable glassware and equipment must be properly decontaminated before reuse.

Protocol:

  • Detergent Wash: Wash the equipment with a laboratory-grade detergent and water.

  • Solvent Rinse: Rinse the equipment with a solvent in which this compound is soluble (e.g., methylene chloride). Crucially, this rinsate must be collected as hazardous liquid waste. [1]

  • Final Rinse: Perform a final rinse with deionized water.

  • Drying: Allow the equipment to air dry completely before storage or reuse.

Triple-Rinsing of Empty Containers

Original containers of this compound must be triple-rinsed before they can be disposed of as non-hazardous waste.[1]

Protocol:

  • First Rinse: Add a small amount of a suitable solvent (e.g., 70% ethanol) to the empty container. Secure the cap and shake vigorously. Empty the rinsate into the hazardous liquid waste container.[1]

  • Second and Third Rinses: Repeat the rinsing process two more times, collecting the rinsate each time.[1][5]

  • Container Disposal: After the third rinse, allow the container to air dry. Deface or remove the original label and dispose of the container in the regular trash.[1]

Summary of this compound Waste Streams and Containment

Waste TypeDescriptionRecommended Container
Unused/Expired this compoundPure powder, capsules, or oral solution.Black RCRA Hazardous Waste Container[1]
Contaminated Solid WasteGrossly contaminated items (e.g., PPE, spill pads).Black RCRA Hazardous Waste Container[1]
Contaminated Lab ConsumablesItems with trace contamination (e.g., pipette tips, vials).Blue Pharmaceutical Waste Container (or as per EHS guidance)[1]
Contaminated Liquid WasteStock solutions, dilutions, spent media, rinsate.Labeled, leak-proof hazardous liquid waste container[1]
Contaminated SharpsNeedles, syringes, contaminated glass.Puncture-resistant sharps container[1]

Regulatory Context: EPA and FDA Guidelines

The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste, including many pharmaceuticals, under the Resource Conservation and Recovery Act (RCRA).[7] The EPA has finalized regulations for the management of hazardous waste pharmaceuticals by healthcare facilities, which includes a ban on flushing hazardous pharmaceuticals down the drain.[8][9] While laboratory settings have specific guidelines, these overarching principles from the EPA inform institutional policies.

For unused medicines in a non-laboratory context, the U.S. Food and Drug Administration (FDA) recommends take-back programs as the primary method of disposal.[10][11] If a take-back program is not available, the FDA provides guidance for household trash disposal, which involves mixing the drug with an undesirable substance like coffee grounds or cat litter.[10][12] It is important to note that these FDA guidelines are for household disposal and do not supersede the more stringent requirements for laboratory and research settings.

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific Environmental Health and Safety protocols, as local regulations may also apply.[2]

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.